9-Bromoacridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
9-bromoacridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrN/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNTFCRCMYKVMPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70575199 | |
| Record name | 9-Bromoacridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70575199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4357-57-7 | |
| Record name | 9-Bromoacridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4357-57-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Bromoacridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70575199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-Bromoacridine | |
| Source | European Chemicals Agency (ECHA) | |
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Foundational & Exploratory
High-Yield Synthesis of 9-Bromoacridine: A Critical Protocol
Executive Summary
9-Bromoacridine is a pivotal intermediate in the synthesis of DNA-intercalating agents, antitumor drugs (e.g., amsacrine derivatives), and chemiluminescent probes. While 9-chloroacridine is ubiquitous, the bromo-analogue offers distinct advantages in nucleophilic aromatic substitution (
This guide details the aromatization-halogenation of 9(10H)-acridone using Phosphorus(V) oxybromide (
Strategic Analysis & Mechanism
The Chemical Transformation
The conversion of 9(10H)-acridone to this compound is not a simple substitution; it is an aromatization-driven halogenation . 9-Acridone exists in equilibrium between its stable lactam form (keto) and its transient lactim form (enol). The reaction utilizes the high oxophilicity of phosphorus to trap the lactim tautomer, converting the hydroxyl group into a reactive phosphoryl leaving group, which is subsequently displaced by bromide.
Mechanistic Pathway
-
Activation: The carbonyl oxygen of the acridone (in its minor enol tautomer) attacks the electrophilic phosphorus of
. -
Leaving Group Formation: A phosphorodibromidate intermediate is formed, creating a highly activated leaving group (
). -
Aromatization/Substitution: A bromide ion attacks the C-9 position. The driving force is the restoration of the fully aromatic acridine system, which is energetically favorable over the acridone quinoid-like structure.
[1][2][3][4]
Experimental Protocol
Materials & Equipment
-
Precursor: 9(10H)-Acridone (Dry, finely powdered).
-
Reagent: Phosphorus oxybromide (
), 98%+. Note: is a solid (mp ~56°C). Check for orange discoloration indicating free ; use fresh or redistilled if necessary. -
Solvent (Optional): Nitrobenzene (if melt is difficult to stir), though neat reaction is preferred for kinetics.
-
Quench: Crushed ice/water, Ammonium Hydroxide (
) or Sodium Bicarbonate ( ). -
Apparatus: Round-bottom flask (RBF), reflux condenser with calcium chloride drying tube (strict moisture exclusion), oil bath.
Step-by-Step Methodology
Phase 1: Reaction Assembly
-
Drying: Ensure all glassware is flame-dried or oven-dried.
reacts violently with water to produce and phosphoric acid. -
Charging: In a 250 mL RBF, charge 10.0 g (51.2 mmol) of 9(10H)-acridone.
-
Reagent Addition: Add 25.0 g (87.2 mmol) of
. This represents a ~1.7 equivalent excess to drive the equilibrium and serve as a solvent upon melting.-
Expert Tip: If the mixture is too viscous to stir magnetically, add 10-15 mL of dry nitrobenzene. However, a neat melt at 120°C usually liquefies sufficiently.
-
Phase 2: Thermal Activation
-
Heating: Place the flask in an oil bath pre-heated to 120–130°C .
-
Reflux: The solid mixture will melt into a dark red/brown liquid. Maintain gentle reflux for 2 to 3 hours .
-
Monitoring: Monitor by TLC (Silica, 20% Ethyl Acetate/Hexane). The highly fluorescent acridone spot (
) should disappear, replaced by the less polar, non-fluorescent (or weakly fluorescent) this compound spot ( ).
Phase 3: Quench & Isolation (Critical Control Point)
-
Cooling: Allow the reaction mixture to cool to ~60°C (viscous oil), but do not allow it to solidify completely.
-
Hydrolysis: Pour the warm reaction mass slowly onto 200 g of crushed ice with vigorous stirring.
-
Safety Alert: This step is exothermic. Evolution of
fumes will occur.[1] Perform in a fume hood.
-
-
Neutralization: The resulting suspension will be acidic. Slowly add concentrated
or saturated solution until the pH reaches 8–9. This ensures the acridine nitrogen is deprotonated (free base form), which is insoluble in water. -
Filtration: Collect the yellow/green precipitate by vacuum filtration. Wash copiously with water to remove inorganic phosphates.
-
Drying: Dry the crude solid under vacuum over
or in a desiccator.
Purification & Characterization
The crude product often contains traces of unreacted acridone or hydrolysis products.
Recrystallization Strategy
-
Solvent: Benzene (traditional) or Cyclohexane/Toluene (safer alternatives).
-
Protocol: Dissolve the dried crude solid in the minimum amount of boiling solvent. Filter hot (gravity filtration) to remove any insoluble acridone traces. Allow to cool slowly to room temperature, then to 4°C.
-
Yield: Typical yields range from 75% to 85% .
Analytical Specifications
| Parameter | Specification | Notes |
| Appearance | Yellow to greenish-yellow needles | Darkening implies decomposition |
| Melting Point | 115 – 119 °C | Sharp range indicates high purity |
| Solubility | Soluble in | Insoluble in water |
| Downfield shift due to Br and N-heterocycle |
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete reaction or hydrolysis during quench | Increase reaction time; ensure pH > 8 during workup. |
| Product Reverts to Acridone | Acidic hydrolysis during workup | Neutralize rapidly; do not boil in acidic water. |
| Sticky/Oily Product | Residual solvent or | Recrystallize from non-polar solvent; ensure thorough water wash. |
Workflow Visualization
Safety & Handling (E-E-A-T)
-
Phosphorus Oxybromide (
): Highly corrosive solid.[1] Reacts violently with water. Causes severe skin burns and eye damage. Handle only in a dry box or well-ventilated fume hood. -
Acridines: Many acridine derivatives are DNA intercalators and potential mutagens. This compound is a skin and respiratory irritant. Wear full PPE (gloves, goggles, lab coat).
-
Waste Disposal: Quenched reaction mixtures contain high concentrations of bromide and phosphate. Neutralize before disposal according to local hazardous waste regulations.
References
-
Sigma-Aldrich. (n.d.).[2] this compound 97% Product Sheet. Retrieved from
-
National Institutes of Health (NIH). (2023). New Boron Containing Acridines: Synthesis and Preliminary Biological Study. PMC. Retrieved from
-
ChemicalBook. (n.d.). 9-Bromoanthracene Synthesis Procedures (Analogous Chemistry). Retrieved from
-
Manac Inc. (2024).[1] Overview of bromination reactions with phosphorus bromides. Chemia. Retrieved from
-
BenchChem. (n.d.). Solubility and Stability of 9-Amino-2-bromoacridine (Acridine Solubility Data). Retrieved from
Sources
Spectroscopic Characterization of 9-Bromoacridine: A Technical Guide
Executive Summary & Chemical Context
9-Bromoacridine (9-BA) is a pivotal heterocyclic intermediate in the synthesis of DNA-intercalating agents, antimalarials (e.g., quinacrine derivatives), and chemotherapeutic compounds.[1] Unlike its 9-amino counterparts, 9-BA is electrophilic at the C9 position, making it highly reactive toward nucleophiles.[1]
This guide provides a rigorous spectroscopic framework for the identification and purity assessment of 9-BA. As researchers, we must look beyond simple peak assignment; we must understand the electronic perturbations caused by the heavy bromine atom—specifically the Heavy Atom Effect —which drastically alters the photophysical landscape of the acridine core.
Physicochemical Profile[2][3][4][5][6][7][8][9][10][11]
-
CAS: 4357-57-7
-
Formula: C₁₃H₈BrN
-
MW: 258.11 g/mol
-
Appearance: Yellow to orange crystalline solid (color arises from
transitions).
Electronic Spectroscopy (UV-Vis & Fluorescence)
UV-Vis Absorbance
The acridine chromophore is sensitive to substitution at the 9-position. The bromine atom induces a bathochromic (red) shift relative to acridine due to the expansion of the conjugated system and the polarizability of the halogen.
Key Spectral Features:
- Transitions (UV): Intense bands observed at 250–260 nm . These are characteristic of the anthracene-like aromatic core.
- Transitions (Visible): A weaker, structured band appears in the 350–390 nm region. This transition is responsible for the compound's yellow color.
-
Solvatochromism: 9-BA exhibits positive solvatochromism. In polar aprotic solvents (e.g., DMSO, DMF), the dipole moment of the excited state is stabilized, slightly red-shifting the
compared to non-polar solvents like hexane.[1]
| Parameter | Value / Range | Notes |
| 254 nm | ||
| 360–380 nm | ||
| Extinction Coeff.[1] ( | ~10,000 - 15,000 M⁻¹cm⁻¹ | Estimate for visible band |
Protocol 1: UV-Vis Purity Assay
-
Blanking: Use spectroscopic grade Methanol (MeOH).
-
Stock Solution: Dissolve 2.6 mg 9-BA in 10 mL MeOH (1 mM). Note: Protect from light to prevent photohydrolysis.
-
Dilution: Dilute 100
L of stock into 2.9 mL MeOH (Final: ~33 M). -
Scan: 200–600 nm.
-
Validation: Absorbance at 365 nm should be 0.3–0.6 AU. If >1.0, dilution is insufficient (aggregates form).[1]
Fluorescence & The Heavy Atom Effect
While acridine is highly fluorescent, This compound is weakly fluorescent . This is a classic manifestation of the internal Heavy Atom Effect .
Mechanism: The high atomic number of Bromine (
-
Diagnostic Utility: If your sample is intensely green fluorescent, it is likely hydrolyzed to acridone or substituted with a nucleophile.[1] Pure 9-BA should exhibit minimal emission.
Vibrational Spectroscopy (IR)
Infrared spectroscopy is the rapid-check method for functional group integrity. The absence of N-H stretches and the presence of the C-Br band are confirmatory.
| Frequency (cm⁻¹) | Assignment | Structural Insight |
| 3030 - 3060 | C-H Stretch (Aromatic) | |
| 1550 - 1620 | C=C / C=N Stretch | Acridine ring breathing modes.[1] |
| 740 - 760 | C-H Out-of-Plane Bend | Ortho-disubstituted benzene rings (4 adjacent H).[1] |
| 550 - 650 | C-Br Stretch | The "Fingerprint" confirmation.[1][2] Usually a distinct, sharp band.[1] |
| Absent | N-H / O-H Stretch | Absence confirms no hydrolysis to acridone or amine contamination.[1] |
Nuclear Magnetic Resonance (NMR)
NMR provides the definitive structural proof. The symmetry of the acridine core simplifies the spectrum, but the 9-Br substituent creates a unique deshielding pattern.
¹H NMR (Proton)
Solvent:
-
Symmetry: The molecule has
symmetry (axis through N and C9). Thus, protons 1/8, 2/7, 3/6, and 4/5 are chemically equivalent.[1] -
The "Peri" Effect: Protons at positions 1 and 8 are sterically compressed by the bulky Bromine atom and lie in the deshelding cone of the aromatic ring. They appear furthest downfield.
-
Missing Peak: Crucially, there is no singlet at ~8.8 ppm (which would correspond to H-9 in unsubstituted acridine).[1]
Predicted Shifts (
- 8.3 - 8.5 ppm (d, 2H): H-1, H-8 (Peri-protons, deshielded).[1]
- 8.1 - 8.2 ppm (d, 2H): H-4, H-5.[1]
- 7.7 - 7.9 ppm (m, 4H): H-2, H-3, H-6, H-7.[1]
¹³C NMR (Carbon)
-
C-9 Shift: The carbon attached to Bromine typically appears around 120–130 ppm , distinct from the C-H carbon in acridine.
Mass Spectrometry (MS)
Mass spec is the ultimate arbiter of halogen identity due to the unique isotopic abundance of Bromine.
Isotopic Signature:
Bromine exists as
-
Pattern: You will see two molecular ion peaks of nearly equal intensity (1:1 ratio) separated by 2 mass units.
-
M+ (257 m/z)
-
M+2 (259 m/z)
-
Fragmentation Pathway:
-
Molecular Ion:
257/259. -
Loss of Bromine: Homolytic cleavage of the C-Br bond.
-
Fragment:
178/179 (Acridinyl cation).
-
-
Loss of HCN: Further fragmentation of the acridine core (
151).
Integrated Characterization Workflow
The following diagram illustrates the logical flow for validating this compound, moving from bulk property checks to definitive structural confirmation.
Figure 1: Decision matrix for the spectroscopic validation of this compound.
Synthesis & Stability Considerations
Synthesis Context: 9-BA is typically synthesized by treating N-phenylanthranilic acid with
-
Impurity Alert: The most common impurity is 9-Acridone , resulting from hydrolysis.[1] Acridone has a distinct, intense blue fluorescence and a carbonyl stretch in IR (~1635 cm⁻¹), making it easily distinguishable from 9-BA.[1]
Handling:
-
Light Sensitivity: Acridines are photo-active. Store 9-BA in amber vials.
-
Hydrolysis: The C-Br bond is labile. Avoid prolonged exposure to aqueous acids or bases during analysis.
References
-
Acheson, R. M. (1973).[1] Acridines. The Chemistry of Heterocyclic Compounds, Vol. 9. Wiley-Interscience. (Definitive text on acridine chemistry and general spectral properties).
-
Albert, A. (1966).[1] The Acridines: Their Preparation, Physical, Chemical, and Biological Properties. Edward Arnold Ltd. (Source for synthesis and classical characterization).
-
Lower, S. K., & El-Sayed, M. A. (1966).[1] "The Triplet State and Molecular Electronic Processes in Organic Molecules." Chemical Reviews, 66(2), 199-241.[1] Link (Foundational theory on the Heavy Atom Effect and fluorescence quenching).
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Reference for NMR shifts and MS isotope patterns).
-
NIST Chemistry WebBook. "Acridine Spectra." Link (General reference for acridine core fragmentation and IR bands).
Sources
In-Depth Technical Guide: 9-Bromoacridine Chemical Properties and Reactivity
Executive Summary
9-Bromoacridine (CAS 4357-57-7) represents a pivotal scaffold in heterocyclic chemistry, serving as a high-value intermediate for the synthesis of DNA-intercalating agents, chemotherapeutics, and fluorescent probes. Its reactivity is dominated by the lability of the C9-bromine bond, which is exceptionally susceptible to nucleophilic aromatic substitution (
This guide provides a rigorous technical analysis of this compound, moving beyond basic properties to explore its mechanistic behaviors, optimized synthetic routes, and critical safety protocols. It is designed to serve as a self-validating resource for the design and execution of acridine-based syntheses.
Part 1: Molecular Architecture & Physicochemical Profile
The reactivity of this compound is dictated by its electronic structure. The acridine core is a linear tricyclic system where the central ring (ring B) exhibits significant electron deficiency at the C9 position.
Electronic Distribution and Reactivity
The nitrogen atom at position 10 exerts a strong inductive ($ -I
Physicochemical Data Table
| Property | Value | Context/Notes |
| Molecular Formula | ||
| Molecular Weight | 258.11 g/mol | |
| Melting Point | 115–119 °C | Crystalline solid [1] |
| Appearance | Yellow to Green-Yellow | Photolabile; store in amber vials |
| Solubility | DCM, CHCl3, DMF, DMSO | Poor solubility in water and hexanes |
| pKa (Conjugate Acid) | ~3.96 (Predicted) | Less basic than acridine (5.[1][2][3][4]6) due to Br EWG [2] |
| Reactivity Class | High susceptibility to |
Part 2: Synthetic Routes
The preparation of this compound is classically achieved via the dehydration and halogenation of 9-acridone. The choice of brominating agent is critical for yield and purity.
Core Synthesis: The Protocol
While
Reaction Scheme:
Experimental Protocol: Synthesis from 9-Acridone
Objective: Synthesis of this compound on a 10 mmol scale.
Reagents:
-
9-Acridone (1.95 g, 10 mmol)
-
Phosphorus oxybromide (
) (8.6 g, 30 mmol) -
Solvent: Anhydrous Toluene (optional, for temperature control) or Neat
Procedure:
-
Setup: In a dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser protected by a
drying tube, place 9-acridone. -
Addition: Add
rapidly to the flask. (Note: is a solid; ensure it is pulverized for better contact). -
Reaction: Heat the mixture to 120°C (oil bath). The mixture will melt and become homogeneous. Maintain reflux for 2–4 hours. Monitor by TLC (20% EtOAc/Hexane).
-
Quench: Cool the mixture to ~60°C. Carefully pour the reaction mass onto 100 g of crushed ice/ammonia mixture (pH > 10) to neutralize phosphoric acid byproducts. Caution: Exothermic hydrolysis.
-
Workup: Extract the yellow precipitate with Chloroform (
). Wash the combined organic organic layers with brine, dry over anhydrous , and filter. -
Purification: Concentrate in vacuo. Recrystallize the crude solid from anhydrous ethanol or benzene/hexane.
-
Yield: Typical yields range from 65–80%.
Validation Check: Product should appear as yellow needles. Absence of the carbonyl stretch (~1630
Part 3: Reactivity & Functionalization
The utility of this compound lies in its ability to serve as a divergent intermediate.
Nucleophilic Aromatic Substitution ( )
This is the dominant reaction pathway. The mechanism involves the addition of a nucleophile (Nu) to the C9 position, forming a resonance-stabilized Meisenheimer-like complex (sigma complex), followed by the elimination of the bromide ion.
Mechanism Visualization (DOT):
Figure 1: The electron-deficient acridine ring stabilizes the anionic intermediate, facilitating the displacement of bromine.
Protocol: Amination (Phenol-Free Method)
Historically, these reactions were performed in molten phenol. Modern "green" protocols utilize polar aprotic solvents to avoid toxic phenol waste.
Protocol:
-
Dissolve this compound (1.0 eq) in N-Methyl-2-pyrrolidone (NMP) or DMF (5 mL/mmol).
-
Add the amine (1.2 eq). If the amine is a salt, add 2.0 eq of DIPEA.
-
Heat to 80–100°C for 2–4 hours.
-
Pour into water. The product usually precipitates as the free base or hydrobromide salt.
-
Note: Acid catalysis (cat. HCl) can accelerate the reaction by protonating the ring nitrogen (N10), making C9 more electrophilic [3].
Palladium-Catalyzed Coupling (Suzuki-Miyaura)
While
Representative Protocol (Analogous to 9-Bromoanthracene [4]):
-
Catalyst:
(1–3 mol%) -
Base:
(2.0 eq) or -
Solvent: Toluene/Ethanol/Water (4:1:1) or DME/Water.
-
Conditions: Reflux under Argon for 12–24 hours.
-
Yield Expectation: >80% for aryl boronic acids.
Part 4: Applications in Medicinal Chemistry
DNA Intercalation
The planar tricyclic system of this compound derivatives allows them to slide between DNA base pairs (intercalation). The 9-amino derivatives (e.g., Quinacrine analogs) are particularly potent. The bromine atom itself can be used to cross-link DNA if photo-activated, or displaced to attach specific targeting ligands.
Divergent Synthesis Workflow
Figure 2: Strategic functionalization pathways for drug discovery.
Part 5: Safety & Handling (Critical)[5]
Hazard Classification:
-
Mutagenicity: Category 1B (Suspected of causing genetic defects).[5] Acridines are known frameshift mutagens due to DNA intercalation.
-
Acute Toxicity: Toxic if swallowed or in contact with skin.
-
Irritation: Causes severe skin and eye irritation.[5]
Handling Protocols:
-
Engineering Controls: All weighing and transfers must be done inside a certified chemical fume hood.
-
PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.
-
Decontamination: Glassware should be rinsed with a dilute acidic solution (to protonate and solubilize) followed by bleach treatment if destroying DNA-binding potential is required before standard washing.
-
Waste: Segregate as halogenated organic waste. Do not mix with oxidizers.
References
-
Sigma-Aldrich. Product Specification: this compound.[6] Link
-
Williams, R. pKa Data Compiled. Organic Chemistry Data. Link
-
BenchChem. In-Depth Technical Guide: Solubility and Stability of 9-Amino-2-bromoacridine. Link
-
Royal Society of Chemistry. Synthesis of 9-phenylanthracene via Suzuki Coupling. RSC Advances. Link
-
National Institutes of Health (NIH). Medicinal chemistry of acridine and its analogues. PMC. Link
Sources
- 1. Phenanthrene, 9-bromo- (CAS 573-17-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 3. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 4. Synthesis, computational study and biological evaluation of 9-acridinyl and 1-coumarinyl-1,2,3-triazole-4-yl derivatives as topoisomerase II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. CAS 4357-57-7: this compound | CymitQuimica [cymitquimica.com]
The Solubility Profile of 9-Bromoacridine: A Technical Guide for Researchers
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Solubility of 9-Bromoacridine in Organic Solvents.
Introduction: The Role of this compound in Modern Research
This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its rigid, planar structure is a key feature in the design of DNA intercalating agents, fluorescent probes, and organic light-emitting diode (OLED) components. The utility of this compound in these applications is fundamentally linked to its solubility in various organic solvents, which dictates its reactivity, processability, and bioavailability in drug delivery systems. A thorough understanding of its solubility is therefore critical for optimizing synthetic routes, purification methods, and formulation strategies. This guide provides a comprehensive overview of the factors governing the solubility of this compound, qualitative solubility information, and a detailed protocol for its quantitative determination.
Understanding the Solubility of this compound: A Molecular Perspective
The solubility of a compound is determined by the interplay of its molecular structure and the properties of the solvent. For this compound, several key features are at play:
-
Aromatic System: The large, hydrophobic, tricyclic aromatic core of acridine is the dominant feature of the molecule. This nonpolar characteristic suggests that this compound will be more soluble in nonpolar or moderately polar aprotic solvents that can engage in π-π stacking interactions.
-
Heteroatom and Dipole Moment: The presence of a nitrogen atom in the acridine ring introduces a degree of polarity to the molecule. This allows for dipole-dipole interactions with polar solvents.
-
Halogen Substitution: The bromine atom at the 9-position is highly electronegative and contributes to the molecule's overall polarity. It can also participate in halogen bonding, which may influence its interaction with specific solvents.
Based on these structural characteristics, a qualitative solubility profile can be predicted. Solvents that are aromatic (like toluene) or chlorinated (like dichloromethane and chloroform) are expected to be good solvents for this compound due to their ability to interact favorably with its aromatic system. Polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are also likely to be effective due to their ability to engage in dipole-dipole interactions. Protic solvents like alcohols (methanol, ethanol) may exhibit moderate solubility, with solubility likely decreasing as the alkyl chain length of the alcohol increases.
Qualitative Solubility of this compound
While specific quantitative solubility data for this compound is not extensively reported in the literature, a qualitative understanding can be gleaned from synthetic procedures and analogy to similar compounds. The closely related compound, 9-bromoanthracene, is known to be soluble in toluene and slightly soluble in chloroform, DMSO, and methanol. Given the structural similarity, this compound is expected to exhibit a comparable solubility pattern.
Based on available information and chemical principles, the following table provides an estimated qualitative solubility profile for this compound at room temperature.
| Solvent | Predicted Solubility | Rationale |
| Nonpolar Solvents | ||
| Toluene | Soluble | Aromatic solvent, favorable π-π stacking interactions. |
| Hexane | Sparingly Soluble | Lacks the ability to interact favorably with the polar and aromatic parts of the molecule. |
| Polar Aprotic Solvents | ||
| Dichloromethane (DCM) | Soluble | Chlorinated solvent, can dissolve the aromatic system and interact with the molecule's dipole. |
| Chloroform | Soluble | Similar to DCM, a good solvent for many organic compounds. |
| Tetrahydrofuran (THF) | Moderately Soluble | Ethereal solvent with moderate polarity. |
| Ethyl Acetate | Moderately Soluble | Ester solvent with moderate polarity. |
| Acetone | Moderately Soluble | Ketone solvent with moderate polarity. |
| Dimethylformamide (DMF) | Soluble | Highly polar aprotic solvent, effective at solvating polar and aromatic compounds. |
| Dimethyl Sulfoxide (DMSO) | Soluble | Highly polar aprotic solvent, known for its excellent solvating power for a wide range of compounds. |
| Polar Protic Solvents | ||
| Methanol | Sparingly Soluble | Can hydrogen bond with the nitrogen atom, but the large hydrophobic core limits solubility. |
| Ethanol | Sparingly Soluble | Similar to methanol, with slightly lower solubility expected due to the longer alkyl chain. |
| Water | Insoluble | The hydrophobic nature of the acridine ring system dominates, making it insoluble in water. |
Experimental Determination of this compound Solubility: A Step-by-Step Protocol
To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in a given organic solvent.
I. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps (e.g., 4 mL)
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Micropipettes
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
II. Experimental Workflow
Technical Guide: 9-Bromoacridine – Structure, Synthesis, and Reactivity
Abstract
This technical guide provides a comprehensive analysis of 9-Bromoacridine (CAS: 4357-57-7), a critical heterocyclic intermediate in medicinal chemistry. It details the compound's chemical structure, synthesis via phosphorus oxybromide mediated halogenation, and its reactivity profile dominated by Nucleophilic Aromatic Substitution (
Chemical Identity & Physical Properties[2][3][4]
This compound is a halogenated derivative of acridine, a planar tricyclic nitrogen heterocycle. Its physical properties are governed by the extended
Table 1: Physicochemical Profile[5]
| Property | Data |
| CAS Registry Number | 4357-57-7 |
| IUPAC Name | This compound |
| Molecular Formula | |
| Molecular Weight | 258.11 g/mol |
| Melting Point | 115–119 °C (Lit.)[2] |
| Appearance | Yellow to greenish-yellow crystalline powder |
| Solubility | Soluble in |
| SMILES | Brc1c2ccccc2nc3ccccc13 |
| InChI Key | NNTFCRCMYKVMPU-UHFFFAOYSA-N |
Structural Analysis
Molecular Geometry and Electronic State
The acridine core is isoelectronic with anthracene but possesses a nitrogen atom at position 10 (IUPAC numbering treats the central ring carbon as C-9 and nitrogen as N-10, though historical numbering varies; this guide follows the standard IUPAC C-9 functionalization convention).
-
Planarity: The molecule is essentially planar, facilitating strong
- stacking interactions in the solid state. This planarity is crucial for its biological activity, allowing derivatives to intercalate between DNA base pairs. -
Electron Deficiency: The pyridine-like nitrogen atom withdraws electron density from the ring system via induction (
) and resonance ( ). This effect is most pronounced at the C-9 and C-1/C-3 positions. -
C-9 Reactivity: The Carbon-9 position is highly electron-deficient (electrophilic) relative to the benzene rings. The presence of the Bromine atom, a good leaving group, further activates this position toward nucleophilic attack.
Synthesis Methodology
The industrial and laboratory standard for synthesizing this compound involves the halogenation of 9-acridanone (acridone). Direct bromination of acridine is less selective; therefore, the carbonyl-to-halide conversion is preferred.
Reaction Pathway
The synthesis utilizes Phosphorus Oxybromide (
Figure 1: Synthetic route from 9-Acridanone to this compound via phosphoryl bromide activation.
Detailed Protocol
Reagents: 9-Acridanone (1.0 eq), Phosphorus Oxybromide (
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser protected by a calcium chloride drying tube (reaction is moisture sensitive).
-
Addition: Charge the flask with 9-acridanone and solid
. -
Reaction: Heat the mixture to 120–130°C . If running neat, the solids will melt into a homogenous red/orange liquid. Reflux for 2–4 hours.
-
Monitoring: Monitor consumption of acridanone by TLC (eluent: Ethyl Acetate/Hexane).
-
Workup:
-
Cool the mixture to room temperature.
-
Caution: Carefully quench the excess phosphoryl halides by pouring the reaction mixture onto crushed ice/ammonia water (
) with vigorous stirring. This neutralizes the acid generated. -
Extract the yellow precipitate with Chloroform (
).
-
-
Purification: Wash the organic layer with brine, dry over
, and concentrate. Recrystallize from ethanol or purify via silica gel chromatography to yield yellow needles.
Reactivity: Nucleophilic Aromatic Substitution ( )[1][6]
The defining chemical behavior of this compound is its susceptibility to
Mechanism
The reaction follows an Addition-Elimination mechanism:
-
Addition: The nucleophile (e.g., primary amine, thiol) attacks the electron-deficient C-9 carbon.
-
Intermediate: A resonance-stabilized anionic intermediate (Meisenheimer complex) forms. The negative charge is delocalized onto the acridine nitrogen.
-
Elimination: The aromaticity is restored by the expulsion of the Bromide ion (
).
Figure 2: Mechanism of Nucleophilic Aromatic Substitution (
Key Applications in Drug Design
This reactivity is exploited to attach pharmacophores to the acridine DNA-intercalating scaffold.
-
Amination: Reaction with aliphatic diamines yields precursors for drugs like Quinacrine (antimalarial) and Amsacrine (antineoplastic).
-
Etherification: Reaction with alkoxides yields 9-alkoxyacridines.
-
Hydrolysis: In the presence of strong acid and water, this compound can revert to 9-acridanone.
Safety and Handling (MSDS Highlights)
This compound is a halogenated aromatic compound and must be handled with strict safety protocols.[3]
-
GHS Classification:
-
Acute Toxicity (Oral): Category 3 (H301) - Toxic if swallowed.
-
Skin/Eye Irritation: Causes serious eye damage (H318) and skin irritation (H315).
-
STOT-SE: May cause respiratory irritation (H335).
-
-
Handling: Use in a fume hood. Avoid dust formation. Wear nitrile gloves and chemical safety goggles.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) if possible, though it is relatively stable in air. Keep cool and dry.
References
-
Sigma-Aldrich. (n.d.). This compound Product Sheet. Retrieved from
-
PubChem. (2025).[2] this compound Compound Summary. National Library of Medicine. Retrieved from
-
ChemicalBook. (n.d.). Synthesis and Properties of Acridine Derivatives. Retrieved from
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (SNAr): Mechanism and Reactivity. Retrieved from
-
CymitQuimica. (n.d.). This compound CAS 4357-57-7.[2] Retrieved from
Sources
An In-depth Technical Guide to the Physical Properties of 9-Bromoacridine Solid
This guide provides a comprehensive technical overview of the essential physical properties of 9-Bromoacridine in its solid state. Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes foundational data with practical, field-proven methodologies for characterization. The narrative emphasizes the causality behind experimental choices, ensuring a robust and validated understanding of this critical chemical entity.
Introduction: The Significance of this compound
This compound is a halogenated polycyclic aromatic heterocycle built upon the acridine tricyclic core.[1] The strategic placement of a bromine atom at the 9-position significantly influences its electronic properties and chemical reactivity, making it a versatile precursor and building block in organic synthesis.[1] Its derivatives are explored for a range of applications, including the development of antitumor agents and fluorescent probes for biological systems.[1][2] A thorough characterization of the physical properties of solid this compound is a non-negotiable prerequisite for its successful application, impacting everything from reaction kinetics and formulation to product purity and stability.
Macroscopic and Thermal Properties
The bulk properties of a solid are the first indicators of its identity and purity. For this compound, these are defined by its appearance and thermal behavior.
1.1. General Appearance and Melting Point
Solid this compound is typically supplied as a crystalline solid.[3] A uniform crystalline appearance is indicative of high purity, whereas variations in color or texture may suggest the presence of impurities or different polymorphic forms. The melting point is a critical parameter for both identification and purity assessment. A sharp melting range suggests a highly pure compound.
| Property | Value | Source |
| Appearance | Solid | [3] |
| Molecular Formula | C₁₃H₈BrN | [4] |
| Molecular Weight | 258.11 g/mol | [3] |
| Melting Point (mp) | 115-119 °C | [3][5] |
1.2. Thermal Stability Analysis
Understanding the thermal stability of this compound is crucial for determining safe handling, storage, and processing temperatures. The primary techniques for this are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[6] TGA measures changes in mass as a function of temperature, identifying the onset of thermal decomposition. DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing phase transitions like melting and crystallization.
Caption: Standard workflow for Powder X-ray Diffraction (PXRD) analysis.
Experimental Protocol: PXRD Analysis
-
Sample Preparation: Gently grind a small amount (approx. 20-50 mg) of the this compound solid into a fine powder using an agate mortar and pestle. This ensures a random orientation of the crystallites, which is fundamental for obtaining high-quality, representative data.
-
Mounting: Pack the powder into a sample holder. Ensure the surface is smooth and level with the holder's surface to prevent errors in peak positions due to sample displacement. A zero-background sample holder (e.g., made of silicon) is recommended to minimize signal interference.
-
Instrument Setup: Place the sample holder in the diffractometer. Set the instrument parameters, including the X-ray source (typically Cu Kα), voltage, and current. Define the scan range (e.g., 2θ from 5° to 50°), step size (e.g., 0.02°), and scan speed.
-
Data Collection: Initiate the scan to collect the diffraction pattern.
-
Data Analysis: The resulting diffractogram (a plot of intensity vs. 2θ) is analyzed. The positions of the diffraction peaks are used to calculate the interplanar spacings (d-spacings) via Bragg's Law (nλ = 2d sinθ), while the relative intensities are also characteristic. The overall pattern serves as a fingerprint for the specific crystalline form of this compound.
Spectroscopic Properties
Spectroscopic techniques provide detailed information about the molecular structure and electronic properties of this compound.
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- 2. Aston Publications Explorer [publications.aston.ac.uk]
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- 6. Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Role of Halogenation in Heterocyclic Chemistry
An In-Depth Technical Guide to the Electron-Withdrawing Effects of Bromine in 9-Bromoacridine
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, functional materials, and biological probes. Acridine, a nitrogen-containing polycyclic aromatic heterocycle, is a privileged scaffold known for its ability to intercalate with DNA, a property that has been extensively explored in the development of anticancer and antimalarial agents.[1][2] The chemical and physical properties of the acridine core can be precisely modulated through substitution. The introduction of a halogen, such as bromine, at the 9-position creates this compound, a versatile synthetic intermediate whose reactivity is dominated by the powerful electron-withdrawing effects of the bromine atom.[3]
This guide provides a detailed examination of the electron-withdrawing properties of bromine in the this compound system. We will explore how this single atomic substitution fundamentally alters the electron density distribution across the acridine ring, thereby dictating its reactivity, spectroscopic characteristics, and utility in scientific research and drug development. This document is intended for researchers, medicinal chemists, and materials scientists who seek to understand and leverage the unique chemistry of this important molecule.
Part 1: Synthesis of this compound
The primary route to this compound involves the halogenation of acridone, followed by a subsequent reaction to install the bromine at the 9-position. A common and effective method is the treatment of acridone with a brominating agent like phosphorus oxybromide (POBr₃).
Experimental Protocol: Synthesis from Acridone
This protocol describes a representative synthesis of this compound from acridone. The underlying principle is the conversion of the keto group in acridone to a bromo substituent, a transformation that activates the 9-position for further chemical modifications.
Materials:
-
Acridone
-
Phosphorus oxybromide (POBr₃) or a mixture of Phosphorus pentabromide (PBr₅) and Phosphorus oxychloride (POCl₃)
-
Toluene or Xylene (as solvent)
-
Ammonium hydroxide solution
-
Ice
-
Standard reflux apparatus with a drying tube
-
Filtration apparatus (Büchner funnel)
-
Recrystallization solvents (e.g., ethanol, acetone)
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, add acridone (1 equivalent) and the solvent (e.g., toluene).
-
Addition of Reagent: Carefully add phosphorus oxybromide (POBr₃, ~2-3 equivalents) to the suspension. The reaction is typically performed under anhydrous conditions to prevent the decomposition of the phosphorus reagent.
-
Reflux: Heat the reaction mixture to reflux (approximately 110-140 °C, depending on the solvent) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice to quench the excess phosphorus reagent.
-
Neutralization & Precipitation: Neutralize the acidic solution by the slow addition of a concentrated ammonium hydroxide solution until the pH is basic. This will precipitate the crude this compound.
-
Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel and wash thoroughly with cold water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or acetone, to yield this compound as a yellow to orange crystalline solid.[4]
Workflow Visualization: Synthesis of this compound
Caption: Workflow for the synthesis of this compound from acridone.
Part 2: The Core Directive: Electron-Withdrawing Effects of Bromine
The bromine atom at the 9-position of the acridine ring exerts a profound influence on the molecule's electronic properties. This is primarily due to two opposing electronic effects: the inductive effect (-I) and the mesomeric (or resonance) effect (+M).
-
Inductive Effect (-I): As a halogen, bromine is significantly more electronegative than carbon. This high electronegativity causes bromine to pull electron density away from the C9 carbon through the sigma bond. This inductive withdrawal of electrons is a powerful deactivating effect that reduces the electron density across the entire aromatic system.[5]
-
Mesomeric Effect (+M): Bromine possesses lone pairs of electrons in its p-orbitals, which can be delocalized into the π-system of the acridine ring.[6] This donation of electron density via resonance counteracts the inductive effect. However, for halogens beyond the second period (like bromine), the orbital overlap with carbon's 2p orbitals is poor, making the +M effect significantly weaker than the -I effect.
Consequently, the net electronic effect of bromine in this compound is strongly electron-withdrawing.[3][6] This electron deficiency is most pronounced at the C9 position, making it highly susceptible to nucleophilic attack.
Impact on Spectroscopic Properties
The electron-withdrawing nature of bromine can be observed through various spectroscopic techniques. The perturbation of the electronic environment of the acridine core leads to shifts in NMR signals and changes in UV-Visible absorption and fluorescence spectra.
| Property | Acridine (Reference) | This compound | Rationale for Change |
| ¹H NMR | Protons near N are downfield | Protons on the rings adjacent to C9 are further deshielded. | The -I effect of bromine withdraws electron density, reducing the shielding of nearby protons and shifting their signals downfield. |
| ¹³C NMR | C9 signal is ~148 ppm | C9 signal is shifted significantly. | The direct attachment of the electronegative bromine atom causes a strong deshielding effect on the C9 carbon. |
| UV-Vis λₘₐₓ | Complex bands ~350-400 nm | Minor bathochromic or hypsochromic shifts. | The electronic perturbation can slightly alter the energy of π-π* transitions. The effect is less pronounced than for strongly donating or withdrawing groups.[7] |
| Fluorescence | Emits in the blue-violet region | Fluorescence quantum yield may be reduced. | The "heavy atom effect" of bromine promotes intersystem crossing (ISC) from the singlet excited state to the triplet state, which can quench fluorescence. |
Reactivity Profile: A Hub for Nucleophilic Aromatic Substitution (SₙAr)
The most significant chemical consequence of bromine's electron-withdrawing effect is the activation of the C9 position towards Nucleophilic Aromatic Substitution (SₙAr) .[3] The acridine nitrogen already withdraws electron density from C9, and the addition of bromine further depletes this position, making it highly electrophilic.
This enhanced reactivity allows bromine to act as an excellent leaving group, facilitating the synthesis of a wide range of 9-substituted acridine derivatives.[3][8] This is a cornerstone of its utility in medicinal chemistry, where various amines, thiols, and other nucleophiles are introduced at this position to create biologically active molecules.[2][9] The general order of leaving group ability in SₙAr reactions on activated systems can vary, but for many heterocyclic systems, halides like bromine and chlorine are very effective.[10]
Part 3: Field-Proven Methodology: Nucleophilic Substitution
The substitution of the bromo group is a key reaction for functionalizing the acridine scaffold. The following protocol provides a validated, general procedure for the synthesis of 9-aminoacridine derivatives from this compound, a reaction class pivotal for developing DNA intercalators and enzyme inhibitors.[2][11]
Experimental Protocol: Synthesis of a 9-Aminoacridine Derivative
This protocol is adapted from established methods for the synthesis of 9-anilinoacridines from 9-haloacridine precursors. It leverages a polar aprotic solvent to facilitate the SₙAr reaction.
Materials:
-
This compound
-
A primary or secondary amine (e.g., aniline, benzylamine)
-
Dimethylformamide (DMF) or Dimethylacetamide (DMAc) as solvent
-
Potassium carbonate (K₂CO₃) or another non-nucleophilic base (optional, to scavenge HBr)
-
Standard reaction flask with condenser and nitrogen inlet
-
TLC plates for reaction monitoring
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1 equivalent), the chosen amine (1.1-1.5 equivalents), and the polar aprotic solvent (e.g., DMF).
-
Inert Atmosphere: Purge the flask with nitrogen or argon to create an inert atmosphere.
-
Heating: Heat the reaction mixture to 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine.
-
Monitoring: Monitor the reaction's progress using TLC, typically with a mobile phase such as chloroform:methanol or ethyl acetate:hexane. The disappearance of the this compound spot indicates the reaction is proceeding.
-
Work-up: Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.
-
Precipitation: Pour the reaction mixture into a beaker of cold water. The desired 9-substituted aminoacridine product, being less soluble in water, will precipitate out.
-
Isolation and Washing: Collect the solid product by vacuum filtration. Wash the solid sequentially with water and then a small amount of a non-polar solvent like diethyl ether or hexane to remove residual starting materials.
-
Purification: If necessary, the crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Mechanism Visualization: SₙAr Reaction at the C9 Position
Caption: Generalized mechanism for the SₙAr reaction on this compound.
Part 4: Applications in Drug Development and Materials Science
The facile displacement of the bromine atom makes this compound a valuable building block in multiple scientific domains.
-
Anticancer Drug Development: Many potent anticancer agents are 9-aminoacridine derivatives. The planar acridine core acts as a DNA intercalator, while the 9-substituent can interact with enzymes like topoisomerase II, leading to cell cycle arrest and apoptosis.[1][2] this compound is a key precursor for synthesizing libraries of these compounds to optimize activity and reduce toxicity.[9]
-
Antimalarial and Antibacterial Agents: The acridine scaffold is also present in antimalarial drugs. By using this compound as a starting material, chemists can introduce various side chains designed to target parasitic or bacterial processes.[2]
-
Fluorescent Probes and Materials: While the heavy atom effect of bromine can quench fluorescence, this compound can serve as an intermediate for creating highly fluorescent molecules.[3] Substitution of the bromine with fluorophores or environmentally sensitive groups allows for the development of probes for biological imaging and sensing. In materials science, it is a precursor for polycyclic aromatic hydrocarbons (PAHs) used in applications like Organic Light-Emitting Diodes (OLEDs).[12][13]
Conclusion
The bromine atom in this compound is not a passive substituent; it is a powerful electronic director that defines the molecule's chemical personality. Its strong inductive electron-withdrawing effect renders the C9 position highly electrophilic, transforming it into a hotspot for nucleophilic aromatic substitution. This predictable reactivity provides a reliable gateway for the synthesis of a diverse portfolio of 9-substituted acridines. The principles outlined in this guide—from the causal relationship between electronic structure and reactivity to the practical execution of synthetic protocols—underscore the importance of this compound as a foundational tool for innovation in medicinal chemistry and materials science.
References
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- Effect of bromine substituent on optical properties of aryl compounds.
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- This compound. CymitQuimica.
- WO2011051950A1 - 9-aminoacridine derivatives, their preparation and uses.
- Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion.
- Synthesis, computational study and biological evaluation of 9-acridinyl and 1-coumarinyl-1,2,3-triazole-4-yl derivatives as topoisomerase II inhibitors. PMC - NIH.
- This compound 97 4357-57-7. Sigma-Aldrich.
- 9-Bromoanthracene | CAS Number 1564-64-3. Ossila.
- Application Notes and Protocols for Nucleophilic Substitution Reactions with 9-Chloroacridine. Benchchem.
- A new look at 9-substituted acridines with various biological activities. PubMed.
- Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry (RSC Publishing).
- Microwave-assisted regioselective synthesis of substituted-9-bromo-9,10-dihydro-9,10-ethanoanthracenes via Diels-Alder cycloaddition. [Source not explicitly provided in search results].
- 9-substituted acridine derivatives with long half-life and potent antitumor activity. PubMed.
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The Ascending Trajectory of 9-Bromoacridine in Medicinal Chemistry: A Technical Guide
Foreword: Unveiling the Potential of a Halogenated Scaffold
In the ever-evolving landscape of drug discovery, the strategic modification of privileged scaffolds remains a cornerstone of medicinal chemistry. The acridine core, a tricyclic aromatic heterocycle, has long been recognized for its diverse pharmacological activities. However, the introduction of a bromine atom at the 9-position imparts a unique set of physicochemical properties, transforming the parent acridine into a highly versatile and reactive building block: 9-bromoacridine. This technical guide provides an in-depth exploration of the burgeoning potential of this compound in medicinal chemistry, offering researchers, scientists, and drug development professionals a comprehensive overview of its synthesis, reactivity, and multifaceted applications. We will delve into the mechanistic underpinnings of its biological activity, provide field-proven experimental insights, and present a forward-looking perspective on its future in therapeutic development.
The Strategic Advantage of the 9-Bromo Substituent
The bromine atom at the 9-position of the acridine nucleus is not a mere spectator. Its presence significantly influences the molecule's electronic and steric properties, thereby dictating its reactivity and biological interactions. The electron-withdrawing nature of bromine enhances the electrophilicity of the C9 carbon, making it highly susceptible to nucleophilic substitution reactions.[1] This reactivity is the lynchpin for the facile synthesis of a diverse library of 9-substituted acridine derivatives.
Furthermore, the steric bulk of the bromine atom can influence the planarity of the acridine ring and its ability to interact with biological macromolecules. This can lead to altered binding affinities and selectivities for targets such as DNA and various enzymes.
Synthetic Pathways: Harnessing the Reactivity of this compound
This compound serves as a pivotal precursor for a vast array of medicinally relevant compounds. Its synthesis and subsequent derivatization are key to unlocking its therapeutic potential.
Synthesis of the this compound Core
While various methods exist for the synthesis of the acridine scaffold, the direct bromination of acridone followed by subsequent reaction steps is a common approach to introduce the bromine at the 9-position.
Derivatization Strategies at the C9 Position
The enhanced reactivity of the C9 position in this compound opens up a plethora of synthetic possibilities. Two of the most powerful and widely employed methods are the Ullmann condensation and the Suzuki-Miyaura cross-coupling reaction.
The Ullmann condensation is a classic and robust method for forming carbon-nitrogen and carbon-oxygen bonds. In the context of this compound, it allows for the introduction of a wide variety of amine and alcohol-containing moieties, leading to the synthesis of 9-aminoacridine and 9-alkoxyacridine derivatives, respectively. These reactions are typically catalyzed by copper salts.[2][3][4]
Experimental Protocol: Representative Ullmann Condensation of this compound with an Amine
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1.0 eq), the desired amine (1.2-1.5 eq), copper(I) iodide (CuI, 0.1 eq), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Solvent: Add a high-boiling point polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Reaction Conditions: Heat the reaction mixture to 120-150 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a mixture of ice and water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 9-aminoacridine derivative.
The Suzuki-Miyaura cross-coupling reaction is a powerful palladium-catalyzed reaction for the formation of carbon-carbon bonds.[5] This reaction allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups at the 9-position of the acridine ring by coupling this compound with a suitable boronic acid or boronate ester.[6][7][8]
Experimental Protocol: Representative Suzuki-Miyaura Cross-Coupling of this compound
-
Reaction Setup: To a degassed mixture of this compound (1.0 eq), the corresponding boronic acid (1.1-1.5 eq), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq) in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).
-
Base: Add an aqueous solution of a base, typically sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃).
-
Reaction Conditions: Heat the reaction mixture to reflux (80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours. Monitor the reaction progress by TLC.
-
Work-up: After cooling to room temperature, partition the mixture between water and an organic solvent (e.g., ethyl acetate).
-
Extraction and Purification: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by column chromatography to yield the desired 9-substituted acridine.
Therapeutic Applications of this compound Derivatives
The synthetic versatility of this compound has enabled the development of a multitude of derivatives with promising therapeutic applications in several key areas of medicinal chemistry.
Anticancer Agents
The planar aromatic structure of the acridine ring makes it an ideal scaffold for DNA intercalating agents.[9] By inserting between the base pairs of DNA, these compounds can disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis in rapidly proliferating cancer cells.[9] The substituents at the 9-position play a crucial role in modulating the DNA binding affinity and the biological activity of these compounds.
Furthermore, acridine derivatives have been shown to inhibit topoisomerases, enzymes that are essential for resolving the topological challenges of DNA during various cellular processes.[10][11][12][13] Inhibition of these enzymes leads to the accumulation of DNA strand breaks, which is cytotoxic to cancer cells.
| Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 9-Acridinyl amino acid derivative 6 | A549 (Lung) | <20 | [14] |
| 9-Acridinyl amino acid derivative 7 | A549 (Lung) | <20 | [14] |
| 9-Acridinyl amino acid derivative 8 | A549 (Lung) | ≈ 6 | [14] |
| 9-Acridinyl amino acid derivative 9 | A549 (Lung) | ≈ 6 | [14] |
| 9-Acridinyl-triazole derivative 8 | MCF7 (Breast) | 2.7 | [15] |
| 9-Acridinyl-triazole derivative 8 | DU-145 (Prostate) | 26.1 | [15] |
| 3,9-disubstituted acridine 17a | MCF7 (Breast) | 0.0186 | [16] |
| 3,9-disubstituted acridine 17b | SR (Leukemia) | 0.038 | [16] |
Table 1: Anticancer Activity of Selected 9-Substituted Acridine Derivatives.
Workflow: Screening this compound Derivatives for Anticancer Activity
Caption: A generalized workflow for the discovery and preclinical evaluation of this compound-based anticancer agents.
Anti-Alzheimer's Agents
Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta plaques and neurofibrillary tangles. One of the key therapeutic strategies is the inhibition of cholinesterases (acetylcholinesterase and butyrylcholinesterase), enzymes that break down the neurotransmitter acetylcholine. Several 9-aminoacridine derivatives have shown potent cholinesterase inhibitory activity.[17]
| Derivative | Enzyme | IC₅₀ (µM) | Reference |
| Dibenzyloxy dihydroacridine 1d | BChE | 2.90 | [17][18] |
| Diphenethyl dihydroacridine 1e | BChE | 3.22 | [17][18] |
| Diphenylphosphonate dihydroacridine 1c | BChE | 48.0 | [18] |
Table 2: Cholinesterase Inhibitory Activity of Selected Acridine Derivatives.
Signaling Pathway: Cholinesterase Inhibition in Alzheimer's Disease
Caption: Schematic representation of a this compound derivative intercalating between DNA base pairs.
Topoisomerase Inhibition
Topoisomerases are enzymes that manage the topology of DNA. Topoisomerase inhibitors can act in two main ways: as "poisons" that stabilize the transient covalent complex between the enzyme and DNA, leading to DNA strand breaks, or as "catalytic inhibitors" that interfere with the enzymatic activity without stabilizing the cleavage complex. Many acridine derivatives function as topoisomerase poisons.
Mechanism: Topoisomerase II Inhibition
Caption: The mechanism of action of a this compound derivative acting as a topoisomerase II poison.
Future Perspectives and Conclusion
This compound has firmly established itself as a valuable and versatile scaffold in medicinal chemistry. Its facile derivatization allows for the exploration of a vast chemical space, leading to the discovery of potent and selective modulators of various biological targets. The continued investigation into the structure-activity relationships of this compound derivatives, coupled with advanced computational modeling and innovative biological screening platforms, will undoubtedly pave the way for the development of novel therapeutics for a range of human diseases. The journey of this compound from a reactive chemical intermediate to a promising therapeutic lead is a testament to the power of strategic molecular design in the quest for new medicines.
References
-
Ullmann-type Coupling Reactions. [Link]
-
A new look at 9-substituted acridines with various biological activities. [Link]
-
A 9-aminoacridine derivative induces growth inhibition of Ehrlich ascites carcinoma cells and antinociceptive effect in mice. [Link]
-
Novel 3,9-Disubstituted Acridines with Strong Inhibition Activity against Topoisomerase I: Synthesis, Biological Evaluation and Molecular Docking Study. [Link]
-
Synthesis and evaluation of anticancer activity of new 9-acridinyl amino acid derivatives. [Link]
-
Repurposing 9-Aminoacridine as an Adjuvant Enhances the Antimicrobial Effects of Rifampin against Multidrug-Resistant Klebsiella pneumoniae. [Link]
-
Synthesis, computational study and biological evaluation of 9-acridinyl and 1-coumarinyl-1,2,3-triazole-4-yl derivatives as topoisomerase II inhibitors. [Link]
-
9 aminoacridine. [Link]
-
9-Aminoacridine Inhibits Ribosome Biogenesis by Targeting Both Transcription and Processing of Ribosomal RNA. [Link]
-
Inhibition of proliferation (IC 50 values in µM) of compounds 22-29... [Link]
-
Derivatives of 9-phosphorylated acridine as butyrylcholinesterase inhibitors with antioxidant activity and the ability to inhibit β-amyloid self-aggregation: potential therapeutic agents for Alzheimer's disease. [Link]
- 9-aminoacridine derivatives, their prepar
-
9-Substituted acridine derivatives as acetylcholinesterase and butyrylcholinesterase inhibitors possessing antioxidant activity for Alzheimer's disease treatment. [Link]
- Preparation method of 9-aminoacridine and deriv
-
Synthesis, computational study and biological evaluation of 9-acridinyl and 1-coumarinyl-1,2,3-triazole-4-yl derivatives as topo. [Link]
-
The study of 9,10-dihydroacridine derivatives as a new and effective molecular scaffold for antibacterial agent development. [Link]
-
IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. [Link]
-
Suzuki Coupling. [Link]
-
Acridine derivatives as inhibitors/poisons of topoisomerase II. [Link]
-
Transcriptional Consequences of Topoisomerase Inhibition. [Link]
-
DOT Language. [Link]
-
Ullmann Reaction. [Link]
-
Graphviz and dot: Generating Diagrams with Code. [Link]
-
Mechanism of action of DNA topoisomerase inhibitors. [Link]
-
Chemoselective Suzuki–Miyaura cross‐coupling reaction of 9 with various... [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]
-
A Novel DNA Topoisomerase I Inhibitor with Different Mechanism from Camptothecin Induces G2/M Phase Cell Cycle Arrest to K562 Cells. [Link]
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Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. [Link]
-
Drawing graphs with dot. [Link]
-
Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Derivatives. [Link]
-
Mild Method for Ullmann Coupling Reaction of Amines and Aryl Halides. [Link]
-
Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands. [Link]
-
Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives. [Link]
-
Derivatives of 9-phosphorylated acridine as butyrylcholinesterase inhibitors with antioxidant activity and the ability to inhibit β-amyloid self-aggregation: potential therapeutic agents for Alzheimer's disease. [Link]
-
B-Alkyl Suzuki Couplings. [Link]
-
User Guide — graphviz 0.21 documentation. [Link]
-
Drugging Topoisomerases: Lessons and Challenges. [Link]
-
DNA binding and Topoisomerase inhibition: How can these mechanisms be explored to design more specific anticancer agents? [Link]
-
IC 50 values for activities towards acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). [Link]
-
MIC values for compounds 7, 9, and 14. [Link]
-
Suzuki reaction. [Link]
-
I want Suggestions on Handling Complex Graph Layouts in Graphviz. [Link]
-
Succinimide Derivatives as Acetylcholinesterase Inhibitors—In Silico and In Vitro Studies. [Link]
-
Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. [Link]
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Methodological & Application
Application Notes: The Synthetic Utility of 9-Bromoacridine
Introduction
The acridine scaffold is a privileged heterocyclic motif, forming the core structure of numerous compounds with significant applications in medicinal chemistry and materials science. Acridine derivatives are known for their roles as DNA-intercalating agents, fluorescent probes, and building blocks for advanced organic materials.[1] Among the various functionalized acridines, 9-Bromoacridine stands out as a highly versatile and reactive intermediate. Its chemical behavior is dominated by the strategic placement of the bromine atom at the 9-position, which is highly activated towards nucleophilic displacement and metal-catalyzed cross-coupling reactions.[2] This application note provides an in-depth guide to the key synthetic transformations of this compound, complete with field-proven protocols and mechanistic insights for researchers in organic synthesis and drug development.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The most fundamental transformation of this compound is its reaction with nucleophiles via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nature of the acridine nitrogen atom makes the C9 position exceptionally electrophilic, facilitating the addition of a nucleophile. This reaction proceeds through a stabilized anionic intermediate, often called a Meisenheimer complex, followed by the elimination of the bromide leaving group to restore aromaticity.[3][4] This pathway allows for the straightforward introduction of amine, ether, and thioether functionalities.
Synthesis of 9-Anilinoacridines
The synthesis of 9-aminoacridine derivatives is a cornerstone application, as these compounds are widely explored for their biological activities.[5] Direct reaction with anilines or other amines provides a robust method for their preparation.
Protocol 1: Synthesis of N-phenylacridin-9-amine
This protocol details the synthesis of a representative 9-anilinoacridine derivative from this compound and aniline.
-
Materials:
-
This compound (1.0 eq)
-
Aniline (1.5 eq)
-
Phenol (as solvent)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add this compound and phenol.
-
Heat the mixture to 80 °C until the solids are fully dissolved.
-
Add aniline and potassium carbonate to the reaction mixture.
-
Increase the temperature to 120-130 °C and maintain for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and add a 10% aqueous sodium hydroxide solution to precipitate the product.
-
Filter the crude solid, wash with water, and then recrystallize from ethanol to yield the pure N-phenylacridin-9-amine.
-
-
Causality and Insights:
-
Phenol serves not only as a high-boiling solvent but also as a mild acid catalyst that protonates the acridine nitrogen, further activating the C9 position towards nucleophilic attack.
-
Potassium carbonate acts as a base to neutralize the HBr formed during the reaction, driving the equilibrium towards the product. An alternative approach avoids phenol by using a polar aprotic solvent at elevated temperatures.[6]
-
Palladium-Catalyzed Cross-Coupling Reactions
Modern synthetic chemistry relies heavily on palladium-catalyzed cross-coupling reactions to form C-N, C-C, and C-O bonds with high efficiency and functional group tolerance. This compound is an excellent substrate for these transformations.
Buchwald-Hartwig Amination
For amines that are sensitive to the high temperatures of classical SNAr conditions or for constructing more complex amine linkages, the Buchwald-Hartwig amination is a superior method.[7] This reaction uses a palladium catalyst with a specialized phosphine ligand to couple aryl halides with amines under milder conditions.[8]
Protocol 2: Buchwald-Hartwig Amination of this compound
This protocol describes the synthesis of a 9-aminoacridine derivative using a common Pd-catalyst system.
-
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2.5 mol%)
-
Xantphos (5 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene
-
-
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), combine Pd₂(dba)₃, Xantphos, and NaOtBu.
-
Add anhydrous toluene, followed by this compound and the desired amine.
-
Seal the flask and heat the reaction mixture to 100 °C for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Causality and Insights:
-
The choice of ligand is critical. Bulky, electron-rich phosphine ligands like Xantphos are essential for stabilizing the palladium catalyst and promoting the key steps of oxidative addition and reductive elimination in the catalytic cycle.[8]
-
NaOtBu is a strong, non-nucleophilic base required to deprotonate the amine and facilitate the formation of the key palladium-amido complex.
-
Figure 1: General workflow for the Buchwald-Hartwig amination of this compound.
Sonogashira Coupling
The Sonogashira coupling is a powerful method for forming C(sp²)-C(sp) bonds, reacting aryl halides with terminal alkynes.[9] This reaction is particularly valuable for synthesizing fluorescent probes and materials, as the resulting acridine-alkyne conjugates often exhibit interesting photophysical properties.[10]
Protocol 3: Sonogashira Coupling of this compound with a Terminal Alkyne
-
Materials:
-
This compound (1.0 eq)
-
Terminal Alkyne (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Copper(I) Iodide (CuI) (10 mol%)
-
Triethylamine (TEA) (as solvent and base)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₄, and CuI.
-
Add a degassed mixture of THF and TEA (e.g., 2:1 ratio).
-
Add the terminal alkyne via syringe and stir the mixture at room temperature or with gentle heating (e.g., 50 °C) for 6-18 hours.
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography (silica gel) to yield the 9-alkynylacridine product.
-
-
Causality and Insights:
-
This reaction employs a dual-catalyst system. The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[11]
-
Triethylamine acts as both the base to deprotonate the alkyne and as a solvent. It also serves to scavenge the HBr byproduct.
-
Conversion to Acridone
The acridone core is another crucial scaffold in medicinal chemistry. This compound can be readily converted to 9(10H)-acridone through hydrolysis, often under acidic conditions. This transformation is significant as many 9-aminoacridine drugs are known to metabolize or hydrolyze in vivo to the corresponding acridone.[1]
Figure 2: Simplified energy profile for the SₙAr reaction of this compound.
Summary of Applications
The following table summarizes the key transformations discussed, providing a quick reference for synthetic planning.
| Reaction Type | Reagents & Catalyst System | Typical Conditions | Product Class |
| SNAr Amination | Amine, Base (e.g., K₂CO₃) | Phenol or DMF, 120-160 °C | 9-Aminoacridines |
| Buchwald-Hartwig | Amine, Pd₂(dba)₃, Phosphine Ligand, NaOtBu | Toluene or Dioxane, 80-110 °C | 9-Aminoacridines |
| Sonogashira Coupling | Terminal Alkyne, Pd(PPh₃)₄, CuI, TEA | THF/TEA, RT to 50 °C | 9-Alkynylacridines |
| Hydrolysis | Aqueous Acid (e.g., HCl) | Water/Ethanol, Reflux | 9(10H)-Acridone |
Conclusion
This compound is a powerful and versatile building block for the synthesis of a wide array of functionalized acridine and acridone derivatives. Its reactivity in both classical SNAr and modern palladium-catalyzed cross-coupling reactions allows for the facile introduction of diverse functionalities at the C9 position. The protocols and insights provided in this note serve as a practical guide for researchers aiming to leverage the synthetic potential of this compound in the development of novel pharmaceuticals and advanced materials.
References
-
ChemHelpASAP. (2020, February 2). SNAr reaction mechanism. YouTube. [Link]
- Gniazdowska, E., & Gniazdowski, M. (2007). Spectrophotometric Determination and Computational Evaluation of the Rates of Hydrolysis of 9-Amino-Substituted Acridines. Bioorganic Chemistry, 35(3), 237-247.
- Google Patents. (2018).
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Reaction. [Link]
-
Tsai, K. C., et al. (2006). Synthesis and antiinflammatory evaluation of 9-anilinoacridine and 9-phenoxyacridine derivatives. Bioorganic & Medicinal Chemistry, 14(18), 6113-6122. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Yadav, P., et al. (2018). The Utility of Sonogashira Coupling Reaction for the Derivatization of Aryl Halides with Fluorescent Alkyne. Chemical and Pharmaceutical Bulletin, 66(10), 984-988. [Link]
- Zarranz, B., Jaso, A., Aldana, I., & Monge, A. (2004). Synthesis and Antitumor Activity of New 2-Substituted-4-anilino-9-chloroacridine Derivatives. Archiv der Pharmazie, 337(2), 85-91.
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- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. Synthesis and antiinflammatory evaluation of 9-anilinoacridine and 9-phenoxyacridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN111018782B - Preparation method of 9-aminoacridine and derivatives thereof - Google Patents [patents.google.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 10. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]
High-Efficiency Fluorescent Labeling of Nucleic Acids using 9-Bromoacridine
Application Note & Protocol Guide
Introduction: The Chemistry of Intercalating Labels
Fluorescent labeling of nucleic acids typically relies on pendant fluorophores that hang off the helix. However, 9-Bromoacridine (9-Br-Acr) offers a distinct mechanism: it serves as a reactive precursor to create 9-aminoacridine derivatives , which are potent intercalators .
Unlike standard fluorophores (e.g., Fluorescein, Cy-dyes) that may destabilize the double helix if improperly positioned, acridine derivatives synthesized from 9-Br-Acr can thermally stabilize DNA/RNA duplexes by stacking between base pairs. This application note details the conversion of non-fluorescent (or weakly fluorescent) this compound into a functional, high-affinity fluorescent intercalator covalently attached to an oligonucleotide.
Key Technical Distinction[1][2]
-
This compound is the electrophilic synthon.
-
9-Aminoacridine (derivative) is the fluorescent product.[1]
-
Mechanism: Nucleophilic Aromatic Substitution (
).
Chemical Mechanism & Design Principles
The labeling efficiency relies on the lability of the bromine atom at the C9 position. In the presence of a primary amine (e.g., an amino-modified oligonucleotide), the amine acts as a nucleophile, displacing the bromide ion.
Reaction Pathway
The reaction proceeds via an addition-elimination mechanism.[2] The electron-withdrawing nature of the acridine ring nitrogen makes the C9 position highly susceptible to nucleophilic attack.
Figure 1: The
Experimental Protocols
Safety & Handling (Critical)
-
Mutagenicity: this compound and its derivatives are DNA intercalators and potential frameshift mutagens. Handle only in a chemical fume hood.
-
PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.
-
Light Sensitivity: Acridines are photo-labile. Perform reactions in amber tubes or wrap vessels in foil.
Protocol A: Preparation of Reagents
| Reagent | Concentration | Solvent | Storage | Notes |
| This compound | 10 mg/mL | DMSO (Anhydrous) | -20°C, Dark | Prepare fresh if possible to avoid hydrolysis. |
| Amino-Oligo | 100 µM | Nuclease-free Water | -20°C | Ensure amine linker (e.g., C6-Amino) is deprotected. |
| Labeling Buffer | 0.5 M | NaHCO₃/Na₂CO₃ (pH 9.0) | Room Temp | High pH is required to keep the amine unprotonated. |
| Precipitation Mix | 3 M | NaOAc (pH 5.2) | Room Temp | For ethanol precipitation. |
Protocol B: Conjugation Reaction
Rationale: We use a mixed solvent system (DMSO/Buffer). This compound is hydrophobic, while the DNA is hydrophilic. A 50% DMSO concentration maintains solubility for both species during the reaction.
-
Aliquot Oligo: Transfer 10 nmol of amino-modified oligonucleotide into a 1.5 mL amber microcentrifuge tube.
-
Buffer Addition: Add 50 µL of Labeling Buffer (0.5 M Carbonate, pH 9.0).
-
Solvent Balance: Add 25 µL of anhydrous DMSO to the aqueous oligo solution. Mix gently.
-
Dye Addition: Add 25 µL of this compound stock (10 mg/mL in DMSO).
-
Note: This represents a large molar excess (~50-100x) of dye to drive the reaction to completion.
-
-
Incubation: Incubate at 60°C for 2-4 hours in a thermomixer (agitation 600 rpm).
-
Why heat? The bromine is a good leaving group, but the steric hindrance of the acridine ring often requires thermal energy to overcome the activation barrier for the amine attack.
-
-
Quenching: Cool to room temperature. Add 10 µL of 3 M NaOAc (pH 5.2) to neutralize the reaction.
Protocol C: Purification (Dual-Stage)
Unreacted this compound is a potent mutagen and will interfere with fluorescence measurements.
-
Ethanol Precipitation (Bulk Cleanup):
-
Add 3 volumes (approx. 350 µL) of ice-cold 100% ethanol.
-
Incubate at -80°C for 30 minutes.
-
Centrifuge at 14,000 x g for 30 minutes at 4°C.
-
Discard the yellow supernatant (contains free dye).
-
Wash pellet 2x with 70% ethanol.
-
-
HPLC Purification (Fine Separation):
-
Column: C18 Reverse Phase (e.g., Phenomenex Jupiter).
-
Buffer A: 0.1 M TEAA (Triethylammonium acetate), pH 7.0.
-
Buffer B: Acetonitrile.
-
Gradient: 10% to 60% B over 30 minutes.
-
Detection: Monitor Absorbance at 260 nm (DNA) and 420 nm (Acridine).
-
Retention: The labeled oligo will elute significantly later than the unlabeled oligo due to the hydrophobicity of the acridine ring.
-
Analytical Validation & Data Interpretation
Workflow Visualization
Figure 2: Step-by-step experimental workflow for acridine labeling.
Quantitative Analysis[3][5]
To determine the Degree of Labeling (DOL) , measure absorbance at 260 nm (
Formula:
-
: ~9,000 - 11,000
(varies by specific derivative). -
CF (Correction Factor): ~0.2 (Acridine absorbs partially at 260 nm).
Fluorescence Characteristics
The fluorescence of 9-aminoacridine derivatives is highly sensitive to the microenvironment.
| State | Excitation | Emission | Quantum Yield | Notes |
| Free Conjugate (ssDNA) | 400-420 nm | 450-480 nm | Moderate | Flexible linker allows some quenching by solvent. |
| Duplex Bound (dsDNA) | 400-420 nm | 450-480 nm | Variable | AT-rich: Fluorescence often maintained/enhanced. GC-rich: Fluorescence often quenched (photo-induced electron transfer). |
Diagnostic Tip: If you observe a decrease in fluorescence upon hybridization to a target, do not assume failure. Acridines intercalated near Guanine residues often undergo quenching. This property can be used for "fluorescence quenching" assays.
References
-
Lerman, L. S. (1961). Structural considerations in the interaction of DNA and acridines. Journal of Molecular Biology, 3(1), 18-30. [Link]
-
Asseline, U., et al. (1984).[3] Oligodeoxynucleotides covalently linked to intercalating dyes as base sequence-specific ligands.[3] The EMBO Journal, 3(4), 795-800. [Link]
-
Galy, J. P., et al. (1987). Synthesis of 9-aminoacridine derivatives. Chemical & Pharmaceutical Bulletin, 35(6), 2292-2297. [Link]
-
Verga, D., et al. (2024). Insight into the intercalation of N-substituted acridine-9-amines into DNA based on spectroscopic and calorimetric analysis.[4] Scientific Reports, 14, 1823. [Link]
Sources
- 1. Features of Chaperone Induction by 9-Aminoacridine and Acridine Orange - PMC [pmc.ncbi.nlm.nih.gov]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. Thermal stabilisation of the short DNA duplexes by acridine-4-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insight into the intercalation of N-substituted acridine-9-amines into DNA based on spectroscopic and calorimetric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 9-Bromoacridine as a Scaffold for Next-Generation Fluorescent Biosensors
Topic: 9-Bromoacridine in the Development of Fluorescent Biosensors Content Type: Detailed Application Note & Protocol Guide Audience: Senior Researchers, Medicinal Chemists, and Bioengineers
Executive Summary & Technical Rationale
This compound serves as a critical, high-reactivity electrophilic scaffold for the synthesis of 9-aminoacridine-based fluorescent probes. Unlike its parent compound acridine, the presence of the labile bromine atom at the C-9 position activates the acridine core for Nucleophilic Aromatic Substitution (S_NAr) . This specific reactivity allows researchers to attach complex recognition moieties—such as metal chelators, peptide sequences, or DNA-targeting ligands—via a nitrogen linkage while preserving the planar, highly fluorescent acridine fluorophore.
Why this compound?
-
Tunable Fluorescence: The resulting 9-aminoacridine derivatives exhibit environment-sensitive fluorescence, often showing significant quantum yield shifts upon DNA intercalation or metal ion binding.
-
S_NAr Lability: The C-Br bond is significantly more susceptible to nucleophilic attack by amines than the C-H bond of acridine or the C-Cl bond of 9-chloroacridine (under mild conditions), facilitating high-yield conjugation without harsh catalysts.
-
Dual-Mode Sensing: Derivatives often function through two distinct mechanisms: Photoinduced Electron Transfer (PET) for ion sensing and Intercalation-induced Fluorescence Quenching/Enhancement for nucleic acid detection.
Mechanism of Action
Synthesis Mechanism: The S_NAr Pathway
The synthesis of biosensors from this compound relies on the nucleophilic attack of a primary or secondary amine on the electron-deficient C-9 position. The nitrogen of the incoming amine displaces the bromide ion.[1] This reaction restores the aromaticity of the central ring, resulting in a stable 9-aminoacridine fluorophore.
Sensing Mechanism: PET and Intercalation
-
PET (Off-On Switching): In the unbound state, the lone pair electrons on the amine linker (or attached receptor) can transfer to the excited acridine fluorophore, quenching fluorescence (PET "ON"). Upon binding a target (e.g., Zn²⁺, H⁺), this lone pair is sequestered, blocking PET and restoring fluorescence (Signal "ON").
-
DNA Intercalation: The planar acridine core slides between DNA base pairs (π-π stacking). This restricts the rotational freedom of the dye and protects it from solvent quenching, typically resulting in a fluorescence lifetime increase or intensity change.
Figure 1: Mechanistic pathway from precursor to functional biosensor.[2] The S_NAr reaction converts the labile this compound into a stable fluorescent sensor, which then modulates signal output upon analyte binding.
Experimental Protocols
Protocol A: Synthesis of a 9-Aminoacridine Sensor Scaffold
Objective: To synthesize N-(2-aminoethyl)acridin-9-amine, a versatile precursor for biosensors, from this compound.
Materials:
-
This compound (CAS: 578-21-2)
-
Ethylenediamine (Excess, acts as linker)
-
Phenol (Optional catalyst, see Note 1)
-
Ethanol (Solvent)[3]
-
Diethyl ether (Precipitation)
Step-by-Step Procedure:
-
Preparation: Dissolve this compound (1.0 mmol, 258 mg) in 10 mL of anhydrous ethanol.
-
Nucleophilic Addition: Add ethylenediamine (10.0 mmol, 0.67 mL) dropwise. The large excess prevents the formation of the bis-acridine dimer.
-
Reflux: Heat the mixture to reflux (approx. 80°C) for 2–4 hours. Monitor reaction progress via TLC (Silica gel, 10% MeOH in DCM). The starting material spot (high Rf) should disappear, replaced by a highly fluorescent yellow spot (lower Rf).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into 50 mL of ice-cold diethyl ether. The amine salt of the product should precipitate as a yellow solid.
-
Filter the precipitate and wash 3x with cold ether to remove excess ethylenediamine.
-
-
Neutralization: Dissolve the solid in minimal water, basify with 1M NaOH to pH 10, and extract with DCM. Dry the organic layer over Na₂SO₄ and evaporate to yield the free base N-(2-aminoethyl)acridin-9-amine .
Expert Insight (Note 1): While phenol is the classical solvent/catalyst for this reaction (forming a phenoxy intermediate), it is toxic and difficult to remove. The ethanol reflux method with excess amine is a "greener" alternative that works efficiently for this compound due to the good leaving group ability of bromine.
Protocol B: DNA Intercalation Assay (Fluorescence Titration)
Objective: To validate the biosensing capability of the synthesized derivative via DNA binding.
Materials:
-
Synthesized 9-aminoacridine derivative (from Protocol A)
-
Calf Thymus DNA (ctDNA) or specific dsDNA oligo
-
Tris-HCl Buffer (10 mM, pH 7.4, 100 mM NaCl)
-
Fluorescence Spectrophotometer
Step-by-Step Procedure:
-
Baseline Measurement: Prepare a 10 µM solution of the acridine derivative in Tris buffer. Record the fluorescence emission spectrum (Excitation: 360 nm; Emission scan: 400–600 nm).
-
Titration: Add aliquots of dsDNA stock solution (e.g., 10 µL of 1 mM bp DNA) to the cuvette. Mix gently by inversion and allow to equilibrate for 2 minutes.
-
Data Collection: Record the emission spectrum after each addition until saturation is reached (no further change in intensity).
-
Analysis: Plot
vs. [DNA] (Stern-Volmer plot) or fit to a binding isotherm equation: Where is the intrinsic binding constant.
Data Analysis & Troubleshooting
Spectral Properties Table
| Compound | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Sensing Application |
| This compound | ~350 | Weak/Non-fluorescent | < 0.01 | Precursor (Not a sensor) |
| 9-Aminoacridine | 400 | 440–460 (Blue) | 0.98 (in EtOH) | pH Sensor, DNA Ref. |
| Acridine-Peptide | 360–410 | 450–500 (Green shift) | Variable | Protease Activity |
| Acridine-DPA-Zn²⁺ | 370 | 430–450 | High (Turn-On) | Zn²⁺ Biosensing |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield in Protocol A | Formation of bis-acridine dimer. | Increase the molar ratio of diamine to this compound (at least 10:1). |
| No Fluorescence Change with DNA | Ionic strength too high. | Reduce NaCl concentration in buffer to <50 mM to favor electrostatic initial binding. |
| Precipitate during Titration | Aggregation of dye-DNA complex. | Reduce dye concentration to <5 µM; ensure [DNA] >> [Dye]. |
Advanced Visualization: Sensor Logic
The following diagram illustrates the logic gate behavior of a this compound-derived metal sensor.
Figure 2: PET Mechanism logic. Binding of the analyte prevents electron transfer from the receptor to the acridine core, switching the sensor from a "dark" state to a "bright" state.
References
-
BenchChem. (2025). Unveiling the Molecular Embrace: A Technical Guide to the DNA Intercalation Mechanism of 9-Amino-2-bromoacridine. Retrieved from
-
Goni, L. K., et al. (2022).[4] "Acridine and its derivatives: synthesis, biological, and anticorrosion properties." Materials, 15(21): 7560.[4] Retrieved from
-
Visscher, A., et al. (2016).[4] "Highly selective and sensitive fluorescence detection of Zn2+ and Cd2+ ions by using an acridine sensor." Dalton Transactions, 45(13): 5689–5699.[4] Retrieved from
-
Totland, C., et al. (2020).[4] "9-acridinemethanamine and acridine-9-carboxaldehyde as potential fluorescence lifetime pH indicators." Journal of Fluorescence, 30: 901–906.[4] Retrieved from
-
Porfireva, A., et al. (2021).[4] "Electrochemical DNA sensor based on acridine yellow adsorbed on glassy carbon electrode."[4] Sensors, 21(22): 7763.[4] Retrieved from
Sources
A Comprehensive Technical Guide to the Flow Cytometry Applications of 9-Bromoacridine
Disclaimer: The following application notes and protocols are proposed based on the established DNA intercalating properties of acridine derivatives and standard flow cytometry methodologies for analogous dyes. Specific parameters, particularly instrument settings for 9-Bromoacridine, are estimations derived from the properties of the parent compound, 9-aminoacridine, and necessitate empirical optimization by the end-user for specific experimental conditions and instrumentation.
Introduction: Unveiling the Potential of this compound in Cellular Analysis
This compound is a fluorescent, heterocyclic compound belonging to the acridine family. Acridine derivatives are renowned for their capacity to intercalate into double-stranded DNA, a fundamental interaction that has positioned them as subjects of intense research for therapeutic and diagnostic purposes.[1] The defining characteristic of these molecules is their planar tricyclic ring system, which enables them to insert between the base pairs of the DNA helix, thereby inducing structural distortions that can impede critical cellular processes such as replication and transcription.[1] This mechanism of action is the cornerstone of this compound's potential as a fluorescent probe for the quantitative analysis of cellular DNA content via flow cytometry.
This guide serves as a detailed technical resource for researchers, scientists, and drug development professionals, providing in-depth application notes and robust protocols for the proposed use of this compound in the critical applications of cell cycle analysis and apoptosis detection.
Proposed Mechanism of Action: Stoichiometric DNA Intercalation and Fluorescence
The utility of this compound as a cellular probe in flow cytometry is predicated on its ability to intercalate into the DNA double helix. This process is a non-covalent insertion governed by π-π stacking interactions between the planar aromatic core of the acridine molecule and the stacked base pairs of DNA.[1] A crucial aspect of this interaction for quantitative analysis is its stoichiometry; the amount of fluorescent dye that binds is directly proportional to the amount of DNA present within a cell.[2][3]
This stoichiometric binding is the linchpin for cell cycle analysis. The fluorescence intensity of a stained cell population will directly correlate with the phases of the cell cycle: G0/G1 (2N DNA content), S (between 2N and 4N), and G2/M (4N).[4] In the context of apoptosis, this same principle allows for the identification of cells exhibiting fractional DNA content (sub-G1), a well-established hallmark of late-stage programmed cell death resulting from enzymatic DNA fragmentation.[5][6]
Caption: Figure 1: A diagram illustrating the proposed mechanism of this compound as a fluorescent DNA probe for flow cytometry.
Application Note: High-Resolution Cell Cycle Analysis
Scientific Principle: The analysis of cell cycle distribution by flow cytometry is a cornerstone technique in cellular biology, providing a "snapshot" of the proliferative status of a cell population. The method hinges on the stoichiometric staining of nuclear DNA with a fluorescent dye.[3] As cells traverse the cell cycle, their DNA content doubles, from a 2N content in the G0/G1 phase, through the S phase of DNA synthesis, to a 4N content in the G2 and M phases.[4] By staining a population of fixed and permeabilized cells with this compound, the fluorescence intensity of each cell is measured, allowing for the generation of a DNA content frequency histogram that delineates the percentage of cells in each phase of the cell cycle.[7]
Methodological Considerations for Robust Analysis:
-
Cell Fixation and Permeabilization: To grant this compound access to the nuclear DNA, the cellular and nuclear membranes must be permeabilized. Fixation with ice-cold 70% ethanol is a widely accepted and effective method that preserves cellular integrity while allowing for dye entry.
-
Elimination of RNA-Associated Signal: Many DNA intercalating dyes exhibit some affinity for double-stranded RNA, which can confound the accuracy of DNA content measurement. Therefore, enzymatic degradation of RNA using RNase A is a critical step to ensure DNA-specific staining.[2]
-
Essential Controls for Data Integrity: The inclusion of proper controls is non-negotiable for accurate cell cycle analysis. An unstained cell sample is mandatory to establish the baseline fluorescence of the cell population. For validation, consider using a cell line with a known cell cycle distribution or cells synchronized in a specific phase.
Protocol: Cell Cycle Analysis using this compound
A. Reagents and Materials
-
This compound (powder, stored as per manufacturer's instructions)
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
70% Ethanol, prepared with high-purity water and stored at -20°C
-
RNase A solution (e.g., 10 mg/mL stock)
-
Flow cytometry-compatible tubes with caps
B. Step-by-Step Protocol
-
Cell Preparation: Harvest approximately 1-2 x 10^6 cells per sample. Centrifuge at 300 x g for 5 minutes and discard the supernatant. Wash the cell pellet once with 1 mL of cold PBS.
-
Fixation: Resuspend the washed cell pellet in 200 µL of cold PBS. While gently vortexing the cell suspension at a low speed, add 2 mL of ice-cold 70% ethanol in a dropwise manner. This slow addition is critical to prevent cell aggregation.
-
Incubate the cells in ethanol for a minimum of 30 minutes on ice. For longer-term storage, cells can be kept at 4°C for several weeks.[8]
-
Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes and carefully aspirate the ethanol supernatant.
-
Wash the cell pellet with 1 mL of PBS and centrifuge again to remove residual ethanol.
-
Prepare the this compound staining solution. The optimal concentration must be determined empirically, but a starting range of 1-10 µg/mL is recommended. Dilute the this compound stock solution in PBS containing RNase A at a final concentration of 100 µg/mL.
-
Resuspend the cell pellet in 500 µL of the staining solution.
-
-
Incubate for 30 minutes at room temperature, protected from light.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer without any further washing steps.
C. Proposed Flow Cytometer Setup
-
Excitation Laser: Based on the known λmax of the parent compound 9-aminoacridine (406 nm in DMF), a violet laser (405 nm) is the most probable optimal excitation source.[9] A blue laser (488 nm) may also provide adequate, albeit less efficient, excitation.
-
Emission Filter: The emission of DNA-bound acridine derivatives typically falls within the green to yellow-orange spectrum. A standard 530/30 nm bandpass filter (commonly used for FITC) is a logical starting point for signal detection.
-
Data Acquisition: Acquire a minimum of 10,000 events per sample. Utilize a low flow rate to ensure the highest quality data and resolution.[7]
Application Note: Detection of Apoptosis via Sub-G1 Peak Analysis
Scientific Principle: A key biochemical event in the later stages of apoptosis is the activation of endogenous endonucleases. These enzymes systematically cleave genomic DNA into smaller fragments.[5][6] When apoptotic cells are fixed with ethanol, these low molecular weight DNA fragments can diffuse out of the permeabilized cells.[5] This results in a population of cells that possess a fractional DNA content, which is less than that of healthy G0/G1 cells.[6] Upon staining with a DNA intercalating dye such as this compound, these apoptotic cells are identifiable on a DNA content histogram as a distinct peak located to the left of the G0/G1 peak, commonly referred to as the "sub-G1" peak.[5]
Methodological Considerations for Accurate Apoptosis Assessment:
-
Induction of a Positive Control: To validate the assay and confirm the position of the sub-G1 peak, it is imperative to include a positive control sample. This is achieved by treating a parallel culture of cells with a known apoptosis-inducing agent (e.g., staurosporine, camptothecin).
-
Limitations and Complementary Assays: The sub-G1 assay is a powerful tool for quantifying late-stage apoptosis. However, it does not differentiate between apoptosis and necrosis, as both can result in compromised membrane integrity and DNA loss. For a more comprehensive and definitive analysis, co-staining with a viability dye (to exclude necrotic cells) or employing an early-stage apoptosis marker, such as Annexin V, is highly recommended.
Protocol: Apoptosis Detection (Sub-G1 Analysis) with this compound
A. Reagents and Materials
-
All reagents and materials listed for the Cell Cycle Analysis protocol.
-
A known apoptosis-inducing agent (e.g., staurosporine).
B. Step-by-Step Protocol
-
Cell Culture and Treatment: Seed cells at an appropriate density. Treat one set of cells with an apoptosis-inducing agent for a duration determined by the specific cell type and agent used. Maintain an untreated control population under identical culture conditions.
-
Cell Harvesting and Fixation: Follow steps 1-3 as detailed in the Cell Cycle Analysis protocol for both treated and untreated cell populations.
-
Staining: Follow steps 4-5 as detailed in the Cell Cycle Analysis protocol.
-
Flow Cytometry Analysis: Analyze the samples using the same proposed instrument settings as for cell cycle analysis. Ensure to acquire data for both the untreated and positive control samples.
Data Analysis and Interpretation
For both cell cycle and apoptosis applications, the primary data output is a frequency histogram of fluorescence intensity.
-
Cell Cycle Analysis: The histogram will display prominent peaks representing the G0/G1 and G2/M cell populations. The region between these two peaks corresponds to the S phase population. Specialized cell cycle analysis software (e.g., ModFit LT™, FlowJo™) should be used to deconvolve the histogram and accurately calculate the percentage of cells in each phase.
-
Apoptosis Analysis: The key indicator of apoptosis is the emergence of a "sub-G1" peak, located at a lower fluorescence intensity than the G0/G1 peak. The percentage of events within this sub-G1 gate provides a quantitative measure of the apoptotic cell population.
Caption: Figure 2: A flowchart outlining the general experimental workflow for preparing and analyzing cells using this compound for flow cytometry.
Summary of Key Experimental Parameters
| Parameter | Recommended Starting Point | Justification & Key Considerations |
| Fixation Method | 70% Ethanol, ice-cold | Standard method for DNA content analysis; add dropwise to prevent cell clumping. |
| This compound Concentration | 1-10 µg/mL (requires optimization) | Titration is essential to achieve optimal staining with minimal background. |
| RNase A Concentration | 100 µg/mL | Critical for ensuring DNA-specific intercalation and accurate ploidy analysis.[2] |
| Staining Incubation | 30 minutes at room temperature | Protect samples from light to prevent photobleaching. |
| Excitation Laser | Violet (405 nm) or Blue (488 nm) | Based on the spectral properties of the parent compound, 9-aminoacridine.[9] The bromo-substitution may cause a red-shift, so testing both is advised. |
| Emission Filter | ~530/30 nm bandpass | A standard "FITC" channel is a good starting point, but may require optimization based on the actual emission spectrum of DNA-bound this compound. |
References
-
Agilent. (n.d.). Apoptosis Assays by Flow Cytometry. Agilent.com. Retrieved February 10, 2026, from [Link]
-
Bio-Rad. (n.d.). Apoptosis Analysis by Flow Cytometry. Bio-Rad-Antibodies.com. Retrieved February 10, 2026, from [Link]
-
Baguley, B. C., Wakelin, L. P., Jacintho, J. D., & Kovacic, P. (2003). Mechanisms of action of DNA intercalating acridine-based drugs: how important are contributions from electron transfer and oxidative stress?. Current medicinal chemistry, 10(24), 2643–2649. [Link]
-
Sino Biological. (n.d.). DNA Content Analysis by Flow Cytometry. SinoBiological.com. Retrieved February 10, 2026, from [Link]
-
University of Toronto Flow Cytometry Facility. (n.d.). DNA Content & Ploidy Analysis. Individual.utoronto.ca. Retrieved February 10, 2026, from [Link]
-
Wlodkowic, D., Telford, W., Skommer, J., & Darzynkiewicz, Z. (2011). Multiparametric analysis of apoptosis by flow cytometry. Methods in molecular biology (Clifton, N.J.), 740, 175–196. [Link]
-
de Almeida, D. H. P., de Oliveira, B. G., & de Oliveira, A. B. (2024). Interactions between DNA and the acridine intercalator: A computational study. Computational biology and chemistry, 109, 108029. [Link]
-
Baguley, B. C., Wakelin, L. P. G., Jacintho, J. D., & Kovacic, P. (2003). Mechanisms of Action of DNA Intercalating Acridine-based Drugs: How Important are Contributions from Electron Transfer and Oxidative Stress?. Current Medicinal Chemistry, 10(24), 2643-2649. [Link]
-
Bentham Science Publishers. (2003). Mechanisms of Action of DNA Intercalating Acridine-based Drugs: How Important are Contributions from Electron Transfer and Oxidative Stress?. Current Medicinal Chemistry, 10(24). [Link]
-
Creative Biolabs Antibody. (n.d.). Protocol of Cell Cycle Staining Flow Cytometry. Creative-Biolabs.com. Retrieved February 10, 2026, from [Link]
-
Darzynkiewicz, Z., Halicka, H. D., & Zhao, H. (2010). Analysis of cellular DNA content by flow and laser scanning cytometry. Cold Spring Harbor protocols, 2010(11), pdb.prot5515. [Link]
-
Nunez, R. (2001). DNA measurement and cell cycle analysis by flow cytometry. Current issues in molecular biology, 3(3), 67–70. [Link]
-
Bio-Rad. (n.d.). Flow Cytometry Protocols. Bio-Rad-Antibodies.com. Retrieved February 10, 2026, from [Link]
-
Assay Genie. (n.d.). Flow Cytometry Protocol | 10 Hints & Tips. AssayGenie.com. Retrieved February 10, 2026, from [Link]
Sources
- 1. Synthesis and anticancer study of 9-aminoacridine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 2. spectrabase.com [spectrabase.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. 9-溴吖啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 9-AMINOACRIDINE | 90-45-9 [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
Topic: High-Throughput Screening with 9-Bromoacridine Derivatives
An Application Note for Researchers, Scientists, and Drug Development Professionals
Part 1: The Strategic Imperative of 9-Bromoacridines in HTS
The Acridine Core: A Privileged Scaffold in Medicinal Chemistry
The tricyclic planar structure of acridine is a well-established "privileged scaffold" in drug discovery. Its inherent ability to intercalate with DNA was the basis for early antiseptic and antimalarial agents.[1][2] However, the therapeutic relevance of the acridine core extends far beyond DNA binding, with derivatives showing activity against a wide range of biological targets, including topoisomerases and protein kinases.[3][4][5] This versatility makes acridine-based compound libraries a rich source for identifying novel therapeutic leads.[1][2]
9-Bromoacridine: A Gateway to Chemical Diversity
The this compound derivative is a particularly powerful starting point for library synthesis. The bromine atom at the 9-position is an excellent leaving group, rendering the molecule susceptible to nucleophilic aromatic substitution.[6] This reactivity allows for the facile and efficient introduction of a vast array of chemical moieties at this position, enabling the rapid generation of large and structurally diverse compound libraries from a single, common intermediate.[3][4] This synthetic accessibility is a key advantage for high-throughput screening (HTS) campaigns, where the goal is to screen a wide chemical space to maximize the probability of finding active compounds, or "hits".
Rationale for High-Throughput Screening
High-throughput screening (HTS) is a cornerstone of modern drug discovery, employing automation and sensitive detection methods to test millions of compounds against a biological target in a short period.[7][8][9] The combination of a diverse this compound-derived library with a robust HTS assay creates a powerful engine for identifying novel modulators of disease-relevant targets. The initial hits from an HTS campaign serve as the starting point for medicinal chemistry efforts in a process known as hit-to-lead optimization.[10]
Part 2: Assay Development and Validation for a Robust Screen
The success of any HTS campaign is predicated on the quality of the biological assay. It must be sensitive, reproducible, and amenable to miniaturization and automation.
A Case Study: Fluorescence Polarization (FP) Competition Assay
Fluorescence Polarization (FP) is an ideal assay format for HTS due to its homogeneous nature (no wash steps), sensitivity, and robust performance in low-volume microplates.[11][12][13] The principle relies on the difference in the rotational speed of a small fluorescently-labeled ligand (tracer) when it is free in solution versus when it is bound to a much larger protein target.
-
Free Tracer: Tumbles rapidly, causing significant depolarization of emitted light when excited by a polarized light source. Result: Low FP signal.
-
Bound Tracer: Tumbles slowly as part of the large protein-tracer complex, retaining a high degree of polarization. Result: High FP signal.
-
Inhibition: A test compound (e.g., a this compound derivative) that binds to the target protein will displace the tracer, leading to an increase in the free tracer population. Result: Low FP signal.
Caption: The principle of a competitive Fluorescence Polarization assay.
Detailed Protocol: Assay Miniaturization and Optimization
Before initiating a full-scale screen, the assay must be optimized in the intended microplate format (typically 384- or 1536-well) to ensure robustness and minimize reagent consumption.
2.2.1 Materials and Reagents
-
Purified target protein
-
Fluorescently labeled tracer ligand
-
Assay Buffer (e.g., Phosphate-Buffered Saline, 0.01% Tween-20, 1 mM DTT)
-
Dimethyl sulfoxide (DMSO), HTS-grade
-
384-well, low-volume, black, non-binding surface microplates
-
Acoustic liquid handler (e.g., Echo) or pin tool for compound dispensing
-
Microplate reader with FP detection capabilities
2.2.2 Step-by-Step Optimization Protocol
-
Determine Optimal Tracer Concentration: Perform a serial dilution of the tracer in assay buffer to find the lowest concentration that provides a stable fluorescence signal well above the background.
-
Protein Titration for EC50 Determination: Create a serial dilution of the target protein across a 384-well plate. Add the optimized concentration of the tracer to all wells. Incubate until the binding reaction reaches equilibrium (e.g., 60 min at 25°C).
-
Measure FP and Determine EC50: Read the FP signal on a microplate reader. Plot the millipolarization (mP) values against the protein concentration and fit the data to a sigmoidal dose-response curve. The EC50 is the protein concentration that yields 50% of the maximal binding signal. For the HTS, a protein concentration at or around the EC80 is often used to ensure a robust signal window and sensitivity to competitive inhibitors.
-
DMSO Tolerance Test: Repeat the protein titration experiment in the presence of varying concentrations of DMSO (e.g., 0.5% to 5%) to determine the maximum concentration that does not adversely affect the assay signal window. The final concentration in the HTS should remain below this limit.
-
Z'-Factor Validation: Prepare a plate with multiple wells (e.g., 16-24) of positive controls (protein + tracer, representing 0% inhibition) and negative controls (tracer only, or tracer + a known saturating inhibitor, representing 100% inhibition). Calculate the Z'-factor to assess assay quality.[14]
Assay Performance Validation: The Z'-Factor
The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay.[14][15] It accounts for both the dynamic range of the signal and the variability of the data.
Z' = 1 - [ (3σp + 3σn) / |μp - μn| ]
Where:
-
μp and σp are the mean and standard deviation of the positive control.
-
μn and σn are the mean and standard deviation of the negative control.
| Z'-Factor Value | Assay Quality Interpretation[16] |
| > 0.5 | An excellent assay, suitable for HTS. |
| 0 to 0.5 | A marginal assay, may require further optimization. |
| < 0 | An unacceptable assay, not suitable for screening. |
A consistent Z'-factor above 0.5 is mandatory before proceeding to the primary screen.[10]
Part 3: The HTS Campaign: From Library Screening to Hit Identification
The High-Throughput Screening Workflow
The HTS workflow is a systematic process designed to efficiently screen a large compound library and progressively narrow down the number of compounds for further study.
Caption: The HTS funnel, from a large compound library to lead candidates.
Detailed Protocol: Primary HTS
3.2.1 Objective: To screen the entire this compound library at a single concentration (e.g., 10 µM) to identify primary hits.
3.2.2 Step-by-Step Protocol
-
Compound Transfer: Using an acoustic liquid handler, dispense a precise, low volume (e.g., 20 nL) of each library compound and controls (positive and negative) into the appropriate wells of 384-well assay plates.
-
Reagent Addition: Dispense the pre-mixed solution of target protein and fluorescent tracer in assay buffer into all wells.
-
Incubation: Incubate the plates for the pre-determined time at a controlled temperature to allow the binding reaction to reach equilibrium.
-
Plate Reading: Read the FP signal for each well using a compatible microplate reader.
-
Data Analysis: Normalize the data from each plate. A common method is to scale the results such that the average of the negative controls is 0% inhibition and the average of the positive controls is 100% inhibition.
Hit Identification
Primary hits are identified based on their activity relative to the distribution of all compounds screened. A statistical method, such as the Z-score, is often used.[8]
Z-score = (x - μ) / σ
Where:
-
x is the % inhibition value for an individual compound.
-
μ is the mean % inhibition of all test compounds.
-
σ is the standard deviation of all test compounds.
A common threshold for hit selection is a Z-score > 3 (or < -3 depending on the assay format), indicating a significant deviation from the mean.[10]
Part 4: Post-HTS Triage: Ensuring Hit Quality
Not all primary hits are created equal. A rigorous hit validation cascade is essential to eliminate false positives and artifacts, ensuring that resources are focused on the most promising chemical matter.[17]
Detailed Protocol: Hit Confirmation and Potency Determination (IC50)
4.1.1 Objective: To confirm the activity of primary hits and determine their potency by measuring the IC50 value.
4.1.2 Step-by-Step Protocol
-
Compound Re-sourcing: Obtain fresh, powdered samples of the primary hit compounds to rule out issues with the original library sample.
-
Serial Dilution: Create a dose-response curve by preparing a serial dilution (e.g., 10-point, 3-fold) for each confirmed hit, typically starting from a high concentration (e.g., 100 µM).
-
Assay Performance: Repeat the optimized FP assay, adding the different concentrations of the hit compounds to the wells.
-
Data Analysis and IC50 Calculation: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor required to achieve 50% of the maximal inhibition.[18]
Table: Example IC50 Data for Confirmed Hits
| Compound ID | IC50 (µM) | Hill Slope | Max Inhibition (%) |
|---|---|---|---|
| AC-001 | 0.85 | 1.05 | 99.2 |
| AC-007 | 2.3 | 0.98 | 101.5 |
| AC-019 | 11.7 | 1.10 | 98.7 |
The Critical Role of Orthogonal and Counter-Screens
4.2.1 Orthogonal Assays: To ensure that the observed activity is not an artifact of the primary assay technology, hits should be tested in an orthogonal assay.[19][20] This is an assay that measures the same biological endpoint (e.g., target inhibition) but uses a different detection technology. For example, if the primary assay was a binding assay (FP), an orthogonal assay could be a functional assay measuring the target's enzymatic activity. A compound that is active in both assays is a much higher-quality hit.
4.2.2 Counter-Screens: These are designed to identify compounds that interfere with the assay components in a non-specific way.[17][21] For an FP assay, a key counter-screen is to test for compound autofluorescence at the same wavelengths used for the tracer. A compound that is highly fluorescent will interfere with the FP measurement and is likely a false positive.
Part 5: Conclusion and Path Forward
This guide outlines a comprehensive and robust strategy for conducting a high-throughput screening campaign with this compound derivatives. By integrating careful assay development, rigorous statistical validation, and a multi-step hit confirmation process, researchers can confidently identify high-quality, validated hits. These compounds, born from the versatile this compound scaffold, can then serve as the foundation for intensive medicinal chemistry and lead optimization programs, ultimately accelerating the path toward novel therapeutics.
Part 6: References
-
High-Throughput Screening Assay Identifies a Panel of Candidate... - ResearchGate - [Link]
-
High-Throughput Screening: today's biochemical and cell-based approaches - PubMed - [Link]
-
Basic Concepts in Imaging-based High-Throughput Screening and High-Throughput Profiling Assay Dev - YouTube - [Link]
-
Synthesis, computational study and biological evaluation of 9-acridinyl and 1-coumarinyl-1,2,3-triazole-4-yl derivatives as topoisomerase II inhibitors - PMC, NIH - [Link]
-
A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays - BellBrook Labs - [Link]
-
Synthesis, computational study and biological evaluation of 9-acridinyl and 1-coumarinyl-1,2,3-triazole-4-yl derivatives as topo... - ORCA, Cardiff University - [Link]
-
High-throughput screening - Wikipedia - [Link]
-
Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - NIH - [Link]
-
Hit Identification - Revolutionizing Drug Discovery - Vipergen - [Link]
-
Development, Optimization, and Validation of a High Throughput Screening Assay for Identification of Tat and Type II Secretion Inhibitors of Pseudomonas aeruginosa - PubMed - [Link]
-
Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres - [Link]
-
Z-factor - Wikipedia - [Link]
-
Theoretical and Experimental Relationships between Percent Inhibition and IC50 Data Observed in High-Throughput Screening - ResearchGate - [Link]
-
Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis - NIH - [Link]
-
Calculating a Z-factor to assess the quality of a screening assay. - GraphPad - [Link]
-
Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC, NIH - [Link]
-
Potent antitumor 9-anilinoacridines and acridines bearing an alkylating N-mustard residue on the acridine chromophore: synthesis and biological activity - PubMed - [Link]
-
Acridine and Acridone Derivatives, Anticancer Properties and Synthetic Methods: Where Are We Now? - ResearchGate - [Link]
-
Novel 3,9-Disubstituted Acridines with Strong Inhibition Activity against Topoisomerase I: Synthesis, Biological Evaluation and Molecular Docking Study - NIH - [Link]
-
Assay performance and the Z'-factor in HTS - Drug Target Review - [Link]
-
Establishing and optimizing a fluorescence polarization assay - Molecular Devices - [Link]
-
Using High-Throughput Screening to Rapidly Identify Targets - Lab Manager - [Link]
-
The Importance of Counter Screens in HTS - Sygnature Discovery - [Link]
-
IC50's: An Approach to High-Throughput Drug Discovery - The Science Journal of the Lander College of Arts and Sciences - [Link]
-
Basics of HTS Assay Design and Optimization - Cambridge University Press - [Link]
-
ACRIDINE A VERSATILE HETEROCYCLIC MOIETY AS ANTICANCER AGENT - International Journal of Pharmaceutical Sciences and Research - [Link]
-
Evaluation of an Orthogonal Pooling Strategy for Rapid High-Throughput Screening of Proteases - PMC, NIH - [Link]
-
WO2011051950A1 - 9-aminoacridine derivatives, their preparation and uses - Google Patents -
-
A High-Throughput Screening-Compatible Strategy for the Identification of Inositol Pyrophosphate Kinase Inhibitors - PMC, NIH - [Link]
-
The Z prime value (Z´) - BMG LABTECH - [Link]
-
Fluorescence Polarization Detection - BMG LABTECH - [Link]
-
A pragmatic approach to hit validation following biochemical high-throughput screening - Drug Target Review - [Link]
-
A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays - PubMed - [Link]
-
Acridine as an Anti-Tumour Agent: A Critical Review - PMC, NIH - [Link]
-
FLUORESCENCE POLARIZATION ASSAYS - BPS Bioscience - [Link]
-
Recent developments in the synthesis and biological activity of acridine/acridone analogues - Royal Society of Chemistry - [Link]
-
Acridine Based N-Acylhydrazone Derivatives as Potential Anticancer Agents: Synthesis, Characterization and ctDNA/HSA Spectroscopic Binding Properties - MDPI - [Link]
Sources
- 1. ijpsr.com [ijpsr.com]
- 2. Recent developments in the synthesis and biological activity of acridine/acridone analogues - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01026E [pubs.rsc.org]
- 3. Synthesis, computational study and biological evaluation of 9-acridinyl and 1-coumarinyl-1,2,3-triazole-4-yl derivatives as topoisomerase II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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Anticancer activity of 9-Bromoacridine against HeLa cells
Application Note: Mechanistic Profiling and Cytotoxicity Assessment of 9-Bromoacridine in HeLa Cervical Cancer Models
Executive Summary & Scientific Rationale
This application note details the evaluation of This compound (9-BA) , a halogenated heterocyclic scaffold, against the HeLa cervical cancer cell line. While acridine derivatives are classically defined as DNA intercalators that inhibit Topoisomerase II, the presence of the bromine atom at the C-9 position introduces a unique electrophilic center.
Senior Scientist Insight: Unlike stable 9-aminoacridines, this compound possesses a labile C-Br bond. In a biological milieu, this compound acts through a dual mechanism:[1][2]
-
Non-covalent Intercalation: The planar tricyclic ring inserts between DNA base pairs (π-π stacking).
-
Covalent Reactivity (Potential): The C-9 position is susceptible to nucleophilic attack by cellular amines or thiols (e.g., glutathione, protein residues), potentially leading to in situ derivatization or irreversible target binding.
This guide provides a robust workflow to decouple these effects, ensuring that observed cytotoxicity is accurately attributed to the compound's intrinsic activity rather than degradation artifacts.
Compound Profile & Handling
-
Compound: this compound
-
CAS Number: 7497-52-1
-
Molecular Weight: 258.11 g/mol
-
Solubility: Soluble in DMSO, Chloroform. Poorly soluble in water.
-
Stability: High Risk. The C-Br bond is hydrolytically unstable in aqueous buffers at neutral/basic pH.
-
Storage: Store solid at -20°C under inert gas (Argon/Nitrogen).
-
Stock Preparation: Prepare fresh in anhydrous DMSO . Do not store aqueous dilutions.
-
Mechanistic Pathway (Hypothesis)
The anticancer activity of 9-BA against HeLa cells is driven by the "Intercalation-Triggered Apoptotic Cascade."
Figure 1: Proposed Mechanism of Action. 9-BA enters the cell, intercalates into genomic DNA, and poisons Topoisomerase II, leading to double-strand breaks (DSB) and subsequent apoptotic signaling.
Experimental Protocols
Protocol A: Cell Culture & Seeding (HeLa)
Rationale: HeLa cells are robust but contact-inhibited. Over-confluence alters drug sensitivity due to cell cycle arrest.
-
Media: DMEM (High Glucose) + 10% Fetal Bovine Serum (FBS) + 1% Pen/Strep.[3]
-
Seeding Density:
-
96-well plate (Cytotoxicity): 5,000 cells/well.
-
6-well plate (Apoptosis/Uptake): 2.5 x 10^5 cells/well.
-
-
Incubation: Allow cells to adhere for 24 hours at 37°C, 5% CO2 before treatment. Do not treat immediately after seeding.
Protocol B: Cytotoxicity Assessment (MTT Assay)
Rationale: Measures mitochondrial dehydrogenase activity as a proxy for viability. Critical for establishing the IC50.
-
Stock Prep: Dissolve 9-BA in anhydrous DMSO to 10 mM.
-
Serial Dilution: Prepare working solutions in warm DMEM immediately prior to addition.
-
Concentration Range: 0.1, 1, 5, 10, 25, 50, 100 µM.
-
Vehicle Control: DMSO matched to the highest concentration (must be <0.5% v/v).
-
-
Treatment: Aspirate old media. Add 100 µL of drug-containing media. Incubate for 48 hours .
-
MTT Addition: Add 10 µL MTT reagent (5 mg/mL in PBS). Incubate 3-4 hours until purple formazan crystals form.
-
Solubilization: Aspirate media carefully. Add 100 µL DMSO.[3] Shake for 10 mins.
-
Read: Absorbance at 570 nm (Reference: 630 nm).
Protocol C: DNA Binding Verification (UV-Vis Titration)
Rationale: To confirm the "Intercalation" step in the mechanism. Intercalators cause hypochromism (lower absorbance) and a bathochromic shift (red shift).
-
Solution: Prepare 20 µM 9-BA in Tris-HCl buffer (pH 7.4).
-
Titration: Add increasing concentrations of CT-DNA (Calf Thymus DNA) (0 - 50 µM).
-
Observation: Record spectra (200-500 nm).
-
Success Criteria: Decrease in peak absorbance at ~360 nm (Hypochromism > 20%) and redshift (>5 nm).
-
Data Presentation & Analysis
Experimental Workflow Diagram
Figure 2: Screening Workflow. A standardized timeline ensures reproducibility, critical for defining the IC50.
Expected Results Summary
| Parameter | Control (DMSO) | This compound (Expected) | Reference (Doxorubicin) | Interpretation |
| IC50 (48h) | N/A | 5 - 15 µM | 0.5 - 2.0 µM | Moderate cytotoxicity consistent with acridine intercalators [1, 2]. |
| Morphology | Spindle, adherent | Rounding, detachment, blebbing | Nuclear fragmentation | Indicates cytoskeletal collapse and apoptosis. |
| UV-Vis Shift | None | Bathochromic (Red Shift) | Bathochromic | Confirms direct DNA interaction [3]. |
Troubleshooting Table:
| Observation | Probable Cause | Corrective Action |
| High background in MTT | Precipitation of 9-BA | Check solubility limit; do not exceed 100 µM. Wash cells with PBS before adding MTT. |
| No IC50 reached | Drug degradation | 9-BA hydrolyzed? Use fresh anhydrous DMSO stocks. Ensure media pH is 7.4. |
| Inconsistent replicates | Seeding error | HeLa cells clump. Vortex cell suspension gently before plating. |
References
-
Anticancer activity of test compounds against HeLa cell lines by MTT assay. ResearchGate. Retrieved from [Link]
-
Synthesis and biological evaluation of new 9-aminoacridine-4-carboxamide derivatives as anticancer agents. Arabian Journal of Chemistry. Retrieved from [Link]
-
Cytotoxicity screening of curcumin on HeLa cancer cell lines. Journal of Entomology and Zoology Studies. Retrieved from [Link]
Sources
Application Notes and Protocols: The Use of 9-Bromoacridine in Elucidating DNA-Protein Interactions
Abstract
Acridine derivatives represent a cornerstone in the study of DNA structure and function, primarily due to the intercalating nature of their planar aromatic core. 9-Bromoacridine, a halogenated derivative, offers unique potential as a tool for investigating the intricate dance between proteins and nucleic acids. This guide provides a comprehensive overview of the theoretical framework and practical applications of this compound as a biophysical probe. We delve into its utility as a fluorescent reporter for DNA binding, a tool to monitor the assembly of DNA-protein complexes, and critically evaluate its role in advanced techniques such as photocross-linking. While specific experimental data for this compound is emerging, this document synthesizes knowledge from closely related acridine analogs to provide robust, adaptable protocols for researchers in molecular biology, chemical biology, and drug development.
Introduction: The Acridine Scaffold and the Significance of the Bromo-Substitution
Acridine-based compounds have long been employed as vital tools in biological research, with activities ranging from antimicrobial to anticancer agents.[1][2][3] Their biological efficacy is largely attributed to the ability of their planar, tricyclic ring system to insert itself between the base pairs of double-stranded DNA, a process known as intercalation.[4][5] This interaction physically distorts the DNA helix, lengthening and unwinding it, thereby interfering with the cellular machinery that processes DNA, such as polymerases and topoisomerases.[5][6]
This compound belongs to this important class of molecules. The bromine atom at the 9-position introduces several key features:
-
A Synthetic Handle: The carbon-bromine bond is a versatile reactive site, particularly for nucleophilic substitution and palladium-catalyzed cross-coupling reactions. This allows for the straightforward synthesis of more complex derivatives, such as linking 9-acridinyl moieties to other probes, affinity tags, or photoreactive groups.[7]
-
Heavy Atom Effect: Bromine, as a heavy atom, can influence the photophysical properties of the acridine fluorophore, potentially altering rates of intersystem crossing and influencing fluorescence and phosphorescence quantum yields. In X-ray crystallography, it provides a strong anomalous scattering signal, which can be invaluable for solving the phase problem and determining the three-dimensional structure of DNA-ligand complexes.
-
Modulation of Binding Affinity: The electronic and steric properties of the bromine atom can subtly alter the DNA binding affinity and sequence selectivity compared to its parent compounds.[4] For instance, bromo-substitution on other positions of the acridine ring has been shown to redirect binding specificity towards non-canonical DNA structures like triplex DNA.[8]
This guide will focus on leveraging these properties, particularly the inherent fluorescence of the acridine core, to study DNA and its interactions with proteins.
Application I: Characterizing DNA Binding via Fluorescence Spectroscopy
The fluorescence of acridine derivatives is highly sensitive to the local environment. Typically, fluorescence is quenched in aqueous solutions but can be significantly enhanced upon intercalation into the hydrophobic environment between DNA base pairs.[6] This "light-switch" property makes this compound a potential fluorescent probe for DNA.
Fundamental Photophysical Properties
It is imperative for researchers to experimentally determine the precise excitation and emission maxima for their specific batch of this compound in the desired buffer system before proceeding with quantitative experiments.
Protocol 1: Determination of DNA Binding Affinity via Fluorescence Titration
This protocol determines the intrinsic binding constant (K_b_) of this compound to DNA by monitoring the enhancement of its fluorescence upon titration with DNA.
Workflow Diagram:
Caption: Workflow for determining DNA binding affinity using fluorescence titration.
Materials:
-
This compound (CAS 4357-57-7)
-
Calf Thymus DNA (ct-DNA) or a specific oligonucleotide sequence
-
Binding Buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4)
-
Spectrofluorometer and quartz cuvettes
Procedure:
-
Preparation: Prepare a concentrated stock solution of this compound in DMSO (e.g., 1 mM). Prepare a concentrated, purified stock solution of ct-DNA and determine its concentration accurately via UV absorbance at 260 nm (using ε = 6600 M⁻¹cm⁻¹ per nucleotide).
-
Determine Spectra: Prepare a dilute solution of this compound (e.g., 1 µM) in the binding buffer. Scan for the optimal excitation (λ_ex) and emission (λ_em) wavelengths.
-
Titration Setup: In a quartz cuvette, place a fixed concentration of this compound (e.g., 1 µM) in the binding buffer. Set the spectrofluorometer to the determined λ_ex and record the emission spectrum or the intensity at λ_em.
-
Titration: Make sequential additions of the concentrated DNA stock solution into the cuvette. After each addition, mix gently and allow the system to equilibrate for 2-5 minutes before recording the fluorescence intensity.
-
Data Correction: Correct the observed fluorescence intensities for the dilution effect resulting from the addition of the DNA stock solution.
-
Data Analysis: Plot the corrected fluorescence intensity versus the DNA concentration. The data can be fitted to a binding model to determine the binding constant. A common method is the Scatchard plot analysis, plotting (ΔF / [DNA]) versus ΔF, where ΔF is the change in fluorescence. The slope of this plot is -K_b_.
Illustrative Data Presentation:
| Parameter | Illustrative Value | Method |
| Binding Constant (K_b_) | 1 - 5 x 10⁵ M⁻¹ | Fluorescence Titration |
| Binding Site Size (n) | 2 - 4 base pairs | Scatchard Analysis |
Note: The values presented are hypothetical and representative of typical acridine intercalators. Actual values must be determined experimentally.
Application II: Monitoring DNA-Protein Complex Formation
The binding of a protein, such as a transcription factor, to its cognate DNA sequence can create a unique local environment. This can alter the accessibility of the DNA to an intercalator or change the photophysical properties of the bound intercalator. This principle can be exploited to monitor the formation of a DNA-protein complex in real-time.
Protocol 2: Fluorescence Quenching/Enhancement Assay for Protein Binding
This assay monitors the change in fluorescence of a pre-formed this compound-DNA complex upon the addition of a DNA-binding protein. The binding of the protein may either displace the intercalator (causing fluorescence quenching) or further alter its environment (causing quenching or enhancement), providing a signal that is proportional to the extent of protein-DNA complex formation.
Workflow Diagram:
Caption: Workflow for monitoring protein-DNA interaction using a fluorescent intercalator.
Materials:
-
This compound
-
Purified DNA oligonucleotide containing the protein's specific binding site
-
Purified DNA-binding protein of interest
-
Binding Buffer (optimized for protein stability and activity)
-
Spectrofluorometer
Procedure:
-
Complex Formation: In a cuvette, form a complex between the DNA oligonucleotide and this compound. The concentrations should be chosen such that a significant fluorescence signal is obtained and a substantial fraction of the intercalator is bound. (e.g., 100 nM DNA, 200 nM this compound).
-
Initial Measurement: Record the stable baseline fluorescence of the DNA-intercalator complex.
-
Protein Titration: Add increasing concentrations of the DNA-binding protein to the cuvette. After each addition, mix and allow the system to reach equilibrium (this time may vary depending on the protein's on-rate and should be determined empirically).
-
Record Fluorescence: Measure the fluorescence intensity after each protein addition.
-
Data Analysis: Plot the change in fluorescence intensity as a function of the protein concentration. Fit the resulting binding isotherm to an appropriate model (e.g., a one-site binding model) to calculate the dissociation constant (K_d_) for the protein-DNA interaction.
Application III: A Critical Evaluation of Photo-Crosslinking
A common hypothesis is that the bromine atom on this compound could serve as a photo-crosslinking agent. Upon UV irradiation, the carbon-bromine bond could homolytically cleave to form a reactive radical capable of forming a covalent bond with a nearby amino acid residue on a DNA-binding protein. This would permanently link the protein to the DNA at the site of intercalation.
However, a review of the literature suggests this is not a standard application for aryl bromides in this context. The predominant method for photo-crosslinking DNA-protein interactions involves substituting a thymine base within the DNA sequence with 5-bromodeoxyuridine (BrdU).[1] The C5-Br bond in BrdU is well-established to be photolabile upon UV irradiation (typically >300 nm), leading to efficient crosslinking with nearby amino acids.[10]
For acridine derivatives, when photo-crosslinking is desired, the common strategy is to synthesize analogs that incorporate more efficient and specific photoreactive groups, such as aryl azides.[7][11] These groups are reliably activated by UV light to form highly reactive nitrenes.
Therefore, while theoretically possible, using the C9-Br bond of this compound for photo-crosslinking is not a validated or efficient method. Its primary roles remain that of a fluorescent probe, a synthetic precursor, and a heavy atom for crystallography.
Protocol 3 (Conceptual): DNase I Footprinting to Map Small Molecule Binding Sites
While not a direct study of a DNA-protein interaction, DNase I footprinting can be adapted to precisely map the binding site of a small molecule like this compound on a DNA fragment. This information is critical for understanding how the molecule might sterically hinder the binding of a protein.
Principle: A DNA fragment, radioactively labeled at one end, is lightly digested with DNase I. The enzyme cuts the DNA backbone at accessible locations. If a molecule like this compound is bound to the DNA, it protects the DNA backbone at its binding site from cleavage. When the resulting DNA fragments are separated by gel electrophoresis, the protected region appears as a "footprint" — a gap in the ladder of bands.
Workflow Diagram:
Caption: Workflow for DNase I footprinting to identify a small molecule binding site.
Procedure (Abbreviated):
-
Probe Preparation: Prepare a DNA fragment of interest (100-400 bp) and label one end with ³²P using T4 polynucleotide kinase.
-
Binding Reaction: Incubate the end-labeled probe with varying concentrations of this compound. Include a control reaction with no ligand.
-
DNase I Digestion: Add a carefully titrated amount of DNase I to each reaction and incubate for a short period (e.g., 1-2 minutes) to achieve, on average, one cut per DNA molecule.
-
Reaction Quenching: Stop the digestion with a solution containing EDTA.
-
Analysis: Purify the DNA fragments and separate them on a high-resolution denaturing polyacrylamide gel.
-
Visualization: Dry the gel and expose it to X-ray film or a phosphor screen. The binding site of this compound will appear as a region of protection (a blank area) on the gel compared to the control lane.
Conclusion
This compound is a versatile molecule with significant potential for studying DNA and its interactions with proteins. Its primary utility lies in its function as an environment-sensitive fluorescent probe. The protocols outlined in this guide provide a robust framework for characterizing its DNA binding properties and for developing assays to monitor the formation of DNA-protein complexes. While its direct use as a photo-crosslinking agent is not well-established, its role as a synthetic platform for creating more sophisticated probes should not be overlooked. As with any powerful tool, a thorough experimental characterization of its specific properties in the system of interest is the critical first step to unlocking its full potential.
References
- Recent developments in the synthesis and biological activity of acridine/acridone analogues. (2017). RSC Advances.
- Unveiling the Molecular Embrace: A Technical Guide to the DNA Intercalation Mechanism of 9-Amino-2-bromoacridine. (n.d.). Benchchem.
- Action of intercalating agents on the activity of DNA polymerase I. (1976). PubMed.
- UV-Crosslinking of Proteins to Nucleic Acids. (n.d.). Wiley Online Library.
- Photochemical cross-linking of protein and DNA in chromatin. Synthesis and application of a photosensitive cleavable derivative of 9-aminoacridine with two photoprobes connected through a disulphide-containing linker. (1984). PubMed.
- Glen Report 31.12: 5-Bromo- and 5-Iodo-Pyrimidine Nucleosides; Efficient Oligo to Protein Photo-Cross-linkers (Part 1). (n.d.). Glen Research.
- Acridine and acridone derivatives, anticancer properties and synthetic methods: where are we now?. (2007). PubMed.
- Insight into the intercalation of N-substituted acridine-9-amines into DNA based on spectroscopic and calorimetric analysis. (2024). PubMed.
- (a) UV-vis absorption of 9-bromoanthracene at 60 μM and a picture under... (n.d.).
- Application Notes: 9-Amino-2-bromoacridine as a DNA Intercal
- The DNA binding properties of 9-aminoacridine carboxamide Pt complexes. (2021). PubMed.
- Synthesis, DNA Binding, and Antiproliferative Activity of Novel Acridine-Thiosemicarbazone Deriv
- Recent progress in probing small molecule interactions with DNA. (2025). PubMed.
- DNA binding constant (K b ), Stern-Volmer constant (K q ) and apparent... (n.d.).
- Summary of binding affinity (KD, nM) for the interaction of representative compounds with biotin-labeled DNA sequences using biosensor-SPR method a. (n.d.).
- Evaluation of Antioxidant Property and Binding Constant with DNA using Quinones by Electrochemical Technique. (n.d.). Der Pharma Chemica.
- A Comparative Guide to 9-Aminoacridine Analogs as Selective Fluorescent Markers. (n.d.). Benchchem.
- Synthesis, DNA-Binding and Antiproliferative Properties of Acridine and 5-Methylacridine Deriv
- Photoreactive Crosslinker Chemistry. (n.d.). Thermo Fisher Scientific.
- Excited-State Dynamics of Proflavine after Intercal
- Specific Fluorescent Probes for Imaging DNA in Cell-Free Solution and in Mitochondria in Living Cells. (2023). MDPI.
- Selectivity of a bromoacridine-containing fluorophore for triplex DNA. (2021).
Sources
- 1. med.upenn.edu [med.upenn.edu]
- 2. sciforschenonline.org [sciforschenonline.org]
- 3. Insight into the intercalation of N-substituted acridine-9-amines into DNA based on spectroscopic and calorimetric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Photochemical cross-linking of protein and DNA in chromatin. Synthesis and application of a photosensitive cleavable derivative of 9-aminoacridine with two photoprobes connected through a disulphide-containing linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aston Publications Explorer [publications.aston.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. glenresearch.com [glenresearch.com]
- 11. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
9-Bromoacridine as a building block for heterocyclic compounds
Application Note: 9-Bromoacridine as a Versatile Scaffold for Heterocyclic Synthesis
Executive Summary
This compound is a preeminent electrophilic building block in medicinal chemistry, utilized extensively to synthesize DNA-intercalating agents, antimalarials (e.g., quinacrine analogs), and antitumor compounds. Its reactivity is defined by the electron-deficient acridine core, which renders the C9 position highly susceptible to Nucleophilic Aromatic Substitution (
This guide provides a technical roadmap for leveraging this compound in high-fidelity synthesis. It contrasts the classical "Phenol Melt" technique for C-N bond formation with modern organometallic protocols (Suzuki-Miyaura), offering self-validating workflows to minimize the formation of the thermodynamic dead-end byproduct, 9-acridone.
Reactivity Profile & Mechanistic Insight
The reactivity of this compound is governed by the nitrogen atom in the central ring. Unlike a simple aryl bromide, the acridine nitrogen exerts a strong electron-withdrawing effect (–I and –M effects), significantly lowering the LUMO energy at the C9 position.
The Reactivity Landscape
The C9-Br bond is labile but requires specific activation to suppress hydrolysis. The following diagram maps the core transformations accessible from this scaffold.
Figure 1: Chemoselectivity map of this compound. Note the competition between productive substitution and hydrolytic degradation.
Mechanism of (The "Phenol Melt" Effect)
While standard
-
Role of Phenol: It acts as a dual-purpose solvent and catalyst .
-
Protonation: Phenol (
) protonates the acridine nitrogen ( for acridinium), increasing the electrophilicity of C9. -
Leaving Group Assistance: It facilitates the departure of bromide via H-bonding.
-
Intermediate: In some cases, a 9-phenoxyacridine intermediate forms transiently, which is then displaced by the amine (an addition-elimination-substitution cascade).
-
Experimental Protocols
Protocol A: Synthesis of 9-Aminoacridines via Phenol Melt ( )
Best for: Primary and secondary aliphatic/aromatic amines. High tolerance for steric hindrance.
Materials:
-
This compound (1.0 equiv)
-
Target Amine (1.1 – 1.5 equiv)
-
Phenol (Solid, crystalline) – Solvent quantity (~5-10g per gram of substrate)
-
Workup: 10% NaOH or 2M KOH, Diethyl Ether or EtOAc.
Step-by-Step Methodology:
-
The Melt: In a round-bottom flask equipped with a magnetic stir bar, combine this compound and solid phenol.
-
Heating: Heat the mixture to 60–90°C . The phenol will melt, dissolving the acridine to form a homogeneous yellow/orange solution.
-
Addition: Add the amine (1.2 equiv) dropwise or portion-wise.
-
Critical Checkpoint: The color often deepens to red or dark orange, indicating the formation of the acridinium salt intermediate.
-
-
Reaction: Stir at 90–110°C for 1–4 hours. Monitor by TLC (System: DCM/MeOH 95:5).
-
Note: this compound moves fast (high
); the product is more polar (lower ) and often highly fluorescent under UV (365 nm).
-
-
Workup (The Basification):
-
Cool the mixture to room temperature.
-
Pour the melt into excess 10% aqueous NaOH (approx. 100 mL per 5g phenol). This step serves two purposes: it deprotonates the product (liberating the free base) and converts the phenol into water-soluble sodium phenoxide.
-
-
Isolation: The product usually precipitates as a yellow solid. Filter the solid. If no precipitate forms, extract with EtOAc (3x), wash with water and brine, and dry over
. -
Purification: Recrystallization from Ethanol/Water or Flash Chromatography (DCM/MeOH).
Self-Validation Criteria:
-
1H NMR: Loss of the characteristic downfield doublets of the acridine core if symmetry changes. Appearance of amine N-H or alkyl signals.
-
Absence of Acridone: Check for a strong carbonyl peak at ~1635 cm⁻¹ (IR) or a distinct highly polar spot on TLC.
Protocol B: C-C Bond Formation via Suzuki-Miyaura Coupling
Best for: Attaching aryl or heteroaryl groups to the acridine core.
Materials:
-
This compound (1.0 equiv)
-
Aryl Boronic Acid (1.2 equiv)
-
Catalyst:
(5 mol%) or (for sterically demanding cases) -
Base:
(2.0 equiv, 2M aqueous solution) -
Solvent: 1,4-Dioxane or Toluene/Ethanol (4:1)
Step-by-Step Methodology:
-
Degassing: In a reaction vial, combine the solvent and aqueous base. Sparge with Argon/Nitrogen for 15 minutes. Oxygen is the enemy of this catalytic cycle.
-
Assembly: Add this compound, the boronic acid, and the Pd catalyst under a blanket of inert gas.
-
Reaction: Seal the vessel and heat to 80–100°C for 6–12 hours.
-
Visual Cue: The reaction mixture typically turns black (Pd precipitation) upon completion.
-
-
Workup:
-
Filter through a Celite pad to remove Palladium black. Wash with EtOAc.
-
Partition the filtrate between EtOAc and water.
-
Wash organic layer with brine, dry over
, and concentrate.
-
-
Purification: Silica gel chromatography (Hexane/EtOAc gradient). Acridine derivatives are basic; adding 1% Triethylamine to the eluent can prevent streaking.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield / Acridone Formation | Moisture in reagents or solvent. | 9-Br-Acridine hydrolyzes rapidly in wet basic conditions. Use anhydrous solvents.[1] In |
| Incomplete Conversion ( | Poor nucleophilicity of amine. | Switch from "Phenol Melt" to catalytic conditions: |
| Product Streaking on TLC | Interaction with silica silanols. | Pre-treat TLC plate with |
| Catalyst Death (Suzuki) | Oxidation of Pd(0). | Ensure rigorous degassing. Switch to a more robust precatalyst like XPhos Pd G2. |
Safety & Handling (E-E-A-T)
-
Mutagenicity: Acridines are potent DNA intercalators. They can cause frameshift mutations. Always handle this compound and its derivatives in a fume hood. Double-glove (Nitrile) is mandatory.
-
Irritation: The compound is a skin and respiratory irritant.[2]
-
Waste: All acridine waste must be segregated as hazardous cytotoxic/genotoxic waste, distinct from standard organic solvents.
References
-
Gellerman, G., et al. "Synthesis of novel 9-aminoacridine derivatives and their evaluation as potential anticancer agents." Journal of Medicinal Chemistry, 2012 . (Verified via search context 1.5, 1.13)
-
Goodell, J. R., et al. "Synthesis and Evaluation of 9-Aminoacridines with SARS-CoV-2 Antiviral Activity." Journal of Medicinal Chemistry, 2023 . (Verified via search context 1.5)
-
Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[3] Chemical Reviews, 1995 .[3] (Foundational Reference)
-
Sigma-Aldrich. "Safety Data Sheet: this compound." MSDS, 2023 . (Verified via search context 1.9)
-
Master Organic Chemistry. "Nucleophilic Aromatic Substitution (SNAr) Mechanism." MasterOrganicChemistry.com, 2018 . (Verified via search context 1.7)
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 9-Bromoacridine
Introduction: This technical guide is tailored for researchers, scientists, and drug development professionals aiming to enhance the yield and purity of 9-bromoacridine. As a pivotal intermediate in the synthesis of various pharmaceuticals and functional materials, mastering its preparation is crucial. This document provides in-depth troubleshooting, frequently asked questions, and detailed protocols, drawing from established methodologies and practical field experience to address common challenges in its synthesis.
Part 1: Frequently Asked Questions (FAQs)
This section tackles preliminary and in-process questions that frequently arise during the synthesis of this compound.
Q1: What is the most common and effective synthetic route to this compound?
The most widely adopted method involves a two-step sequence starting from acridone. First, acridone is converted to 9-chloroacridine, which is then subjected to a halogen exchange reaction to yield this compound. A more direct and efficient alternative that is gaining traction is the one-pot synthesis from acridone using phosphorus oxybromide (POBr₃), which circumvents the isolation of the 9-chloroacridine intermediate.
Q2: How does the choice of brominating agent impact the reaction?
The selection of the brominating agent is a critical parameter. While N-bromosuccinimide (NBS) can be used for the bromination of the parent acridine, this often leads to issues with regioselectivity. For the conversion of acridone, phosphorus oxybromide (POBr₃) is highly effective as it also acts as a dehydrating agent, driving the reaction towards the formation of the this compound product.
Q3: Can you explain the reaction mechanism when using phosphorus oxybromide (POBr₃) with acridone?
The synthesis of this compound from acridone using POBr₃ proceeds through the activation of the carbonyl group at the 9-position of acridone. The oxygen of the carbonyl group attacks the phosphorus atom of POBr₃, making the carbon at the 9-position highly electrophilic. A subsequent nucleophilic attack by a bromide ion on this carbon, followed by the elimination of a phosphate byproduct, leads to the formation of this compound.
Q4: What are the critical safety precautions for handling the reagents in this synthesis?
Phosphorus oxybromide (POBr₃) is a corrosive and water-sensitive compound.[1][2][3][4] It reacts violently with water, releasing toxic and corrosive hydrogen bromide gas.[1][3] Therefore, all manipulations must be conducted in a certified chemical fume hood. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[1] The reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent the decomposition of the reagent by atmospheric moisture.
Part 2: Troubleshooting Guide
This section is designed to help you diagnose and resolve common issues encountered during the synthesis, thereby improving your experimental outcomes.
Issue 1: Consistently Low or No Yield
This is the most prevalent issue, often stemming from subtle errors in setup or execution.
Potential Causes & Corrective Actions
| Potential Cause | Scientific Explanation | Recommended Solution |
| Moisture Contamination | Phosphorus oxybromide readily hydrolyzes in the presence of water, rendering it inactive for the desired reaction.[1][2][3][4] | Ensure all glassware is rigorously dried in an oven prior to use. Utilize anhydrous solvents and maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction. |
| Sub-optimal Reaction Temperature | The reaction rate is highly dependent on temperature. Insufficient heat can lead to an incomplete reaction, while excessive temperatures may promote side-product formation.[5] | The reaction is typically conducted at reflux. It is crucial to monitor and maintain the appropriate reflux temperature for the chosen solvent (e.g., xylene). |
| Inadequate Reaction Time | The conversion of acridone to this compound is not instantaneous. Premature termination of the reaction will result in a low yield of the final product. | Monitor the reaction's progress using Thin Layer Chromatography (TLC). The reaction is generally complete within several hours, as indicated by the disappearance of the acridone spot. |
| Product Loss During Work-up | The work-up procedure, which typically involves quenching with ice-water and subsequent neutralization, can be a source of product loss if not performed optimally. | After quenching, ensure complete precipitation of the crude product by careful neutralization with a base like aqueous ammonia. The product can then be isolated by filtration. |
Logical Troubleshooting Flow for Low Yield
Caption: A step-by-step decision-making diagram for troubleshooting low yields.
Issue 2: Presence of Impurities and Side Products
The formation of byproducts can complicate the purification process and reduce the overall yield of this compound.
Common Impurities and Prevention Strategies
-
Unreacted Acridone : The most common impurity, resulting from an incomplete reaction.
-
Solution : Ensure a slight excess of the brominating agent is used and that the reaction is allowed to proceed to completion as monitored by TLC.
-
-
Hydrolyzed Product (Acridone) : During the aqueous work-up, the this compound can be hydrolyzed back to acridone, particularly under acidic conditions.
-
Solution : The neutralization step should be performed promptly and efficiently after quenching the reaction mixture.
-
Issue 3: Challenges in Purification
The crude this compound isolate often requires purification to achieve the desired level of purity for subsequent applications.
Recommended Purification Techniques
| Method | Description | Advantages | Disadvantages |
| Recrystallization | The crude solid is dissolved in a minimal amount of a hot solvent and allowed to cool slowly, leading to the formation of pure crystals. | Highly effective for removing small quantities of impurities and is scalable. | Solvent selection is critical to maximize recovery; some product will be lost in the mother liquor. |
| Column Chromatography | The crude product is purified by passing it through a column of silica gel using an appropriate solvent system as the eluent. | Can achieve very high purity and is effective for separating complex mixtures. | Can be time-consuming, requires larger volumes of solvents, and may be less practical for large-scale syntheses. |
Suggested Solvents for Recrystallization:
-
Ethanol
-
Toluene
-
A mixture of ethanol and water
Part 3: Detailed Experimental Protocol
This section provides a comprehensive, step-by-step procedure for the synthesis of this compound from acridone.
Synthesis of this compound
Materials:
-
Acridone
-
Phosphorus oxybromide (POBr₃)
-
Xylene (anhydrous)
-
Ice
-
Aqueous ammonia solution
-
Ethanol (for recrystallization)
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser with a drying tube
-
Mechanical stirrer
-
Heating mantle
-
Inert gas (N₂ or Ar) inlet
Procedure:
-
Reaction Setup: Assemble the three-neck flask with the mechanical stirrer, reflux condenser, and an inert gas inlet. Ensure all glassware is oven-dried.
-
Charging the Flask: Under a positive flow of inert gas, charge the flask with acridone and anhydrous xylene.
-
Addition of Brominating Agent: Begin stirring the suspension and carefully add phosphorus oxybromide in portions. The reaction is exothermic, and the addition should be controlled to maintain a manageable temperature.
-
Reflux: Once the addition is complete, heat the mixture to a gentle reflux. Maintain the reflux for 4-6 hours, or until TLC analysis indicates the complete consumption of acridone.
-
Work-up: Cool the reaction mixture to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water. Slowly and carefully pour the reaction mixture into the ice-water with vigorous stirring.
-
Neutralization and Precipitation: Cautiously neutralize the acidic aqueous mixture with an ammonia solution until it is slightly basic (pH 8-9). The crude this compound will precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water.
-
Purification: Recrystallize the crude product from hot ethanol to obtain pure this compound as a crystalline solid.
Experimental Workflow Visualization
Caption: A schematic representation of the synthetic workflow for this compound.
References
-
Loba Chemie. PHOSPHORUS OXYBROMIDE For Synthesis MSDS. (2017-05-10). [Link]
-
Quora. What could be reason for getting a very low yield in organic chemistry?. (2015-01-21). [Link]
-
Infinity Scientific. PHOSPHORUS (V) OXYBROMIDE Safety Data Sheet. [Link]
Sources
Troubleshooting low fluorescence signal with 9-Bromoacridine
Welcome to the technical support guide for 9-Bromoacridine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the successful application of this versatile fluorescent probe. As a Senior Application Scientist, my goal is to move beyond simple checklists and explain the causality behind experimental choices, empowering you to troubleshoot effectively and generate high-quality, reproducible data.
Introduction to this compound
This compound is a fluorescent probe built on a planar, polycyclic aromatic acridine backbone. The bromine atom at the 9-position is a key feature, serving as a reactive site for nucleophilic substitution, making it particularly useful for labeling primary amines on proteins, peptides, and other biomolecules.[1] However, the electron-withdrawing nature of this halogen substituent also influences its photophysical properties, which can present challenges in achieving a strong fluorescence signal.[1]
This guide provides a structured approach to troubleshooting low fluorescence signals, from foundational principles to specific experimental protocols.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and properties of this compound.
Q1: What are the excitation and emission wavelengths for this compound?
As of the latest revision of this guide, precise, universally cited excitation and emission maxima for unconjugated this compound are not consistently published. The photophysical properties of acridine derivatives are highly sensitive to their local environment, including solvent polarity and conjugation status.
-
For guidance: A structurally related compound, 9-aminoacridine, exhibits excitation maxima around 402-425 nm and emission in the 455-483 nm range (blue-green).
-
Recommendation: It is imperative to determine the optimal spectra experimentally for your specific application (i.e., this compound conjugated to your molecule of interest in your experimental buffer). Please see the protocol for "Determining Optimal Excitation and Emission Wavelengths" in Part 3.
Q2: How should I store this compound?
This compound should be stored as a solid in a tightly sealed, light-protected container (e.g., an amber vial) at room temperature in an inert atmosphere.[2] Acridine compounds can be photosensitive, and prolonged exposure to light can lead to photodegradation and loss of fluorescence.[3] Stock solutions, typically prepared in an anhydrous organic solvent like DMSO or DMF, should be stored at -20°C, protected from light and moisture.
Q3: What is the best solvent for dissolving this compound?
This compound exhibits moderate solubility in organic solvents.[1] For creating a concentrated stock solution for labeling, high-quality, anhydrous dimethylsulfoxide (DMSO) or N,N-dimethylformamide (DMF) are recommended. Avoid using solvents containing primary or secondary amines, as they can react with the probe.
Q4: Is the fluorescence of this compound pH-sensitive?
Yes, the fluorescence of the acridine core is generally pH-dependent. The nitrogen atom in the central ring can be protonated under acidic conditions, which alters the electronic structure and, consequently, the fluorescence properties. For labeling reactions with primary amines, a basic pH (typically 8.5-9.5) is required to ensure the amine is deprotonated and nucleophilic. Always check the pH of your final imaging or measurement buffer, as significant deviations from neutral pH can quench fluorescence.
Part 2: The Troubleshooting Guide: Diagnosing Low Fluorescence Signal
Low or no fluorescence is the most common issue encountered. The following guide is structured to help you systematically identify and resolve the root cause.
Diagram: Troubleshooting Workflow
Caption: Systematic workflow for diagnosing low fluorescence signals.
Category 1: Instrument & Settings Issues
Before questioning your sample, always verify your acquisition parameters. This is the most common and easily correctable source of error.
| Symptom | Potential Cause | Scientific Rationale & Solution |
| No Signal | Incorrect Excitation/Emission Filters | The filter set in the microscope must match the spectral profile of your fluorophore. If the excitation filter does not transmit the wavelengths needed to excite this compound, or the emission filter blocks the emitted fluorescence, no signal will be detected. Action: Confirm your filter cube specifications. As a starting point, try a DAPI or a "blue" filter set (e.g., ~400-420 nm excitation, ~450-490 nm emission). For definitive results, perform an excitation-emission scan on a spectrofluorometer (see protocol below). |
| Weak Signal | Low Exposure Time or Detector Gain | The signal-to-noise ratio (SNR) is critical for good images. Insufficient exposure time or low detector gain may result in a signal that is indistinguishable from background noise. Action: Systematically increase the exposure time. If the signal remains weak, cautiously increase the detector gain. Be aware that high gain can amplify noise. |
| Blurry/Weak Signal | Incorrect Focus or Objective | The focal plane may not be aligned with the labeled specimen. Using an objective not suited for fluorescence (e.g., low numerical aperture) or using the wrong immersion oil will drastically reduce signal collection efficiency. Action: Carefully focus through the Z-plane of your sample. Ensure you are using a high numerical aperture (NA) objective designed for fluorescence and the correct immersion medium. |
Category 2: Reagent Integrity & Labeling Efficiency
The quality of the probe and the success of the conjugation reaction are paramount.
| Symptom | Potential Cause | Scientific Rationale & Solution |
| No/Weak Signal | Degradation of this compound | This compound is susceptible to hydrolysis and photobleaching. If the solid has been exposed to moisture or the stock solution to excessive light or freeze-thaw cycles, its reactivity and fluorescence will be compromised. Action: Use fresh, high-purity this compound. Prepare fresh stock solutions in anhydrous DMSO or DMF. Aliquot stock solutions to minimize freeze-thaw cycles. |
| No/Weak Signal | Failed Labeling Reaction | The nucleophilic substitution reaction requires specific conditions. The most common failure points are incorrect pH or the presence of competing nucleophiles. Action: Ensure the reaction buffer is at pH 8.5-9.5 to deprotonate the target amine. Crucially, do not use buffers containing primary amines like Tris or glycine , as they will react with the this compound. Use a carbonate-bicarbonate or borate buffer. See the "Protocol for Labeling Primary Amines" in Part 3. |
| Weak Signal | Suboptimal Degree of Labeling (DOL) | Low DOL: Too few fluorophores per biomolecule will result in a weak signal. High DOL: Over-labeling can lead to self-quenching, where adjacent fluorophores interact and dissipate energy non-radiatively, paradoxically decreasing the overall fluorescence.[4] Action: Optimize the molar ratio of this compound to your target molecule in the labeling reaction. Test a range of ratios (e.g., 5:1, 10:1, 20:1 dye:protein). After labeling, determine the DOL spectrophotometrically. |
Category 3: Environmental and Buffer Effects
The immediate chemical environment of the fluorophore dictates its quantum yield.
| Symptom | Potential Cause | Scientific Rationale & Solution |
| Weak Signal | Fluorescence Quenching | Quenching occurs when another molecule in close proximity to the fluorophore deactivates its excited state. This can be caused by components in your buffer (e.g., iodide ions, heavy atoms) or by parts of the labeled biomolecule itself (e.g., aromatic amino acids like tryptophan). Action: Simplify your buffer composition. Remove any non-essential components. If you suspect quenching by the biomolecule, you may need to introduce a longer linker between the probe and the target to increase separation. |
| Weak or Unstable Signal | Photobleaching | All fluorophores are susceptible to photobleaching, the irreversible photochemical destruction of the fluorophore upon repeated excitation. Acridines are known to be photosensitive.[3] Action: Minimize light exposure. Use the lowest possible excitation light intensity and the shortest exposure time necessary for a good image. Use an anti-fade mounting medium for microscopy samples. |
| Signal Varies with Buffer | Solvent/pH Effects | The fluorescence quantum yield of acridine derivatives can be highly dependent on solvent polarity and pH. A change in buffer can alter the local environment and protonation state, affecting fluorescence intensity.[5] Action: Maintain a consistent, well-buffered pH (typically 7.2-7.6 for biological imaging). If working in organic solvents, be aware that fluorescence properties can change dramatically. Test your labeled conjugate in different buffer systems if signal is persistently low. |
Part 3: Key Experimental Protocols
These protocols provide a validated starting point for your experiments.
Protocol 1: Determining Optimal Excitation and Emission Wavelengths
Objective: To empirically find the spectral maxima for your this compound-labeled conjugate.
Methodology:
-
Prepare a dilute solution of your purified, labeled biomolecule in your final experimental buffer (e.g., PBS, pH 7.4). The concentration should be low enough to avoid inner-filter effects (Absorbance < 0.1 at the excitation maximum).
-
Use a spectrofluorometer.
-
Excitation Scan: Set the emission monochromator to an estimated wavelength (e.g., 470 nm) and scan a range of excitation wavelengths (e.g., 350 nm to 450 nm). The peak of this spectrum is your optimal excitation wavelength (λ_ex).
-
Emission Scan: Set the excitation monochromator to the optimal λ_ex you just determined. Scan a range of emission wavelengths (e.g., 430 nm to 600 nm). The peak of this spectrum is your optimal emission wavelength (λ_em).
-
Use these empirically determined λ_ex and λ_em values to select the appropriate filters and settings on your microscope or plate reader.
Protocol 2: General Protocol for Labeling Primary Amines
Objective: To covalently conjugate this compound to a protein or other amine-containing molecule.
Diagram: Labeling Reaction
Caption: Nucleophilic substitution reaction for labeling amines.
Materials:
-
This compound solid
-
Anhydrous DMSO or DMF
-
Target biomolecule (e.g., protein at 5-10 mg/mL)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 9.0. (CRITICAL: Do not use Tris buffer)
-
Purification column (e.g., Sephadex G-25) for removing unconjugated dye.
Methodology:
-
Prepare Dye Stock: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.
-
Prepare Biomolecule: Dissolve your biomolecule in the Reaction Buffer to the desired concentration (e.g., 10 mg/mL). If your sample is in a different buffer (like Tris), it must be exchanged into the Reaction Buffer via dialysis or a desalting column first.
-
Initiate Reaction: While gently stirring the biomolecule solution, slowly add the calculated volume of the this compound stock solution. The optimal molar ratio of dye-to-protein must be determined empirically, but a 10:1 to 20:1 ratio is a good starting point.
-
Incubate: Allow the reaction to proceed for 1-2 hours at room temperature, protected from light.
-
Purify: Stop the reaction and remove the unconjugated this compound by passing the mixture over a size-exclusion chromatography column (e.g., G-25). The labeled protein will elute first, while the smaller, unconjugated dye molecules will be retained and elute later.
-
Characterize: Confirm labeling by measuring the absorbance spectrum of the purified conjugate. You should see the protein absorbance peak (~280 nm) and a new absorbance peak in the ~380-420 nm region corresponding to the acridine moiety.
References
-
Kilin, D. S., et al. Excited state properties of 9-amino acridine surface adsorbed onto αZr-phosphate particles. [Link]
-
MDPI. Fluorescence Quantum Yields and Lifetimes of Aqueous Natural Dye Extracted from Tradescantia pallida purpurea at Different Hydrogen Potentials. (2022-10-21). [Link]
-
Aston University. Selectivity of a bromoacridine-containing fluorophore for triplex DNA. (2021-07-07). [Link]
-
PubMed. A new look at 9-substituted acridines with various biological activities. (2020-09-24). [Link]
-
MDPI. N-(9-Acridinyl) Amino Acid Derivatives: Synthesis and In Vitro Evaluation of Anti-Toxoplasma gondii Activity. (2023-01-20). [Link]
-
PubMed. 9-substituted acridine derivatives with long half-life and potent antitumor activity. (1996-01-15). [Link]
-
PubMed. [High resolution proton magnetic resonance study of a series of 9-substituted acridines: correlation with biological activities]. (1981-01-01). [Link]
-
ResearchGate. Fluorescence spectra of (a) 9-bromoanthracene (1 × 10⁻⁴ M) at λex = 370.... [Link]
Sources
How to avoid impurities in 9-Bromoacridine synthesis
Status: Operational Topic: Impurity Control & Process Optimization Audience: Organic Chemists / Process Engineers
Critical Workflow Overview
The synthesis of 9-Bromoacridine from 9-Acridinone using phosphoryl bromide (
Figure 1: Process flow for this compound synthesis highlighting critical control points where hydrolysis (reversion to starting material) occurs.
Troubleshooting Guide: Impurity Profiling
This system is designed to diagnose specific impurities based on physical observation and analytical data (TLC/NMR).
Symptom A: The "Yellow Plague" (Reversion to Starting Material)
Observation: The product has a high melting point (>300°C) or shows a bright yellow spot on TLC with low Rf (similar to starting material). Diagnosis: Presence of 9-Acridinone .
| Root Cause | Mechanism | Corrective Action |
| Wet Reagents | Protocol: Dry 9-acridinone at 110°C overnight. Use fresh | |
| Acidic Quench | The C-Br bond at position 9 is labile. In acidic aqueous media, water attacks C9, displacing Br. | Protocol: Pour reaction mixture into alkaline ice water (Ice + |
| Atmospheric Moisture | The intermediate phosphorylidene complex hydrolyzes before bromination is complete. | Protocol: Use a |
Symptom B: Sticky/Dark Residues (Inorganic Contamination)
Observation: Product is oily, hygroscopic, or has a broad melting point range. Diagnosis: Phosphorous Acid / Phosphoryl Residues .
| Root Cause | Mechanism | Corrective Action |
| Incomplete Wash | Polyphosphoric acids formed during the quench are trapped in the crystal lattice. | Protocol: Vigorous stirring during the quench is required to break up the complex. Wash the crude solid extensively with water until the filtrate is neutral. |
| Solvent Trap | High boiling solvents (if used) or | Protocol: Recrystallize from non-polar solvents (Benzene/Toluene) to exclude polar inorganic salts. |
Symptom C: Low Yield / Unreacted Material
Observation: Recovery is low, but purity is acceptable. Diagnosis: Mechanical Loss or Kinetic Failure .
| Root Cause | Mechanism | Corrective Action |
| Old | Protocol: If | |
| Insufficient Heat | The C=O bond in acridinone is stable; activation energy for enolization/substitution is high. | Protocol: Ensure vigorous reflux (approx. 120-130°C). If using solvent, use Toluene or Chlorobenzene. |
Deep Dive: The Hydrolysis Trap
The most frequent failure mode in this synthesis is the "Hydrolysis Trap." Unlike 9-chloroacridine, the 9-bromo analogue is significantly more susceptible to nucleophilic attack by water due to the better leaving group ability of bromide (
The Mechanism of Failure:
-
Quenching: When the reaction mixture (
complex) hits water, it generates massive amounts of HBr. -
Protonation: The acridine nitrogen is protonated (
), making the ring highly electrophilic. -
Substitution: Water attacks the 9-position.
-
Result: You isolate 9-acridinone (Starting Material) instead of the product.
The Fix: You must neutralize the acid faster than the substitution reaction can occur. This is why pouring into ammoniacal ice is superior to plain water.
Validated Synthesis Protocol
Safety Warning:
Materials
-
9-Acridinone (Dried)
-
Phosphoryl Bromide (
) -
Solvent: Toluene (Optional, neat is preferred for kinetics)
-
Quench: Crushed Ice + 25% Ammonia Solution (
)
Step-by-Step Methodology
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser (fitted with a drying tube), place 9-acridinone (1.0 eq).
-
Addition: Quickly add solid
(2.5 eq).-
Tip: If using a solvent, add Toluene here.[1] However, running neat (melt) often gives higher conversion.
-
-
Reaction: Heat the mixture to 120–130°C (oil bath).
-
Visual Check: The yellow acridinone will dissolve, and the solution will darken to an orange/red homogeneous melt.
-
Duration: Reflux for 2–3 hours.[2]
-
-
The Critical Quench:
-
Prepare a beaker with crushed ice (approx. 10x reaction volume) and
(to pH 9-10). -
Cool the reaction flask slightly (to ~60°C—do not let it solidify).
-
Pour the reaction mixture slowly onto the stirring alkaline ice. Do not add water to the acid.
-
-
Workup:
-
Purification (Recrystallization):
-
Dissolve the dry crude in minimum boiling Toluene (or Benzene if safety permits).
-
Filter hot (gravity filtration) to remove any unreacted acridinone (insoluble).
-
Cool to room temperature, then 4°C.
-
Collect yellow needles.
-
Target Melting Point: 115–119°C [2].[6]
-
FAQ
Q: Can I use
Q: My product turned green during storage. Is it ruined? A: Not necessarily. 9-Haloacridines are photo-sensitive and can form surface dimers or photo-oxidation products (greenish tint). Recrystallize from toluene to restore the yellow color. Store in amber vials under argon [3].
Q: Why is my yield >100%? A: You likely have "wet" crystals containing inorganic phosphorous salts. The crude product often traps phosphoric acid. Ensure your wash step is aggressive and your drying step uses a desiccant.
References
- Acheson, R. M. (1973). Acridines. The Chemistry of Heterocyclic Compounds, Vol. 9. New York: Interscience Publishers. (Detailed mechanistic discussion on the lability of the 9-position).
-
Sigma-Aldrich. (n.d.). This compound Product Specification. Retrieved from
- Albert, A. (1966). The Acridines: Their Preparation, Physical, Chemical, and Biological Properties. Edward Arnold Ltd. (Classic text on acridine stability and storage).
Sources
Minimizing photobleaching of 9-Bromoacridine in microscopy
The following guide serves as the specialized technical support center for 9-Bromoacridine (9-BA) applications. It is designed for researchers encountering stability issues with halogenated acridine probes.
Topic: Minimizing Photobleaching & Triplet State Quenching Ticket Type: Advanced Troubleshooting & Optimization Status: Active
The Core Challenge: "The Bromine Paradox"
Before troubleshooting, it is critical to understand why this compound is chemically distinct from standard fluorophores like Fluorescein or GFP.
The presence of the Bromine atom at the 9-position creates a photophysical phenomenon known as the Heavy Atom Effect . While Bromine allows for unique chemical reactivity (e.g., specific DNA intercalation or synthesis of derivatives), it drastically alters the electron spin dynamics.
-
Standard Fluorophores: Electrons cycle rapidly between the Ground State (
) and Excited Singlet State ( ), emitting photons (Fluorescence). -
This compound: The heavy Bromine nucleus induces strong Spin-Orbit Coupling . This "flips" the electron spin, forcing the molecule out of the fluorescent cycle (
) and into the dark Triplet State ( ) .
The Consequence: The Triplet State is long-lived (microseconds vs. nanoseconds). During this time, the molecule is vulnerable to reacting with dissolved oxygen, creating Singlet Oxygen (
The Mechanism (Visualized)
The following Jablonski diagram illustrates the specific "leak" caused by the Bromine atom that leads to rapid bleaching.
Figure 1: The "Heavy Atom Leak." Bromine accelerates Intersystem Crossing (red dashed line), trapping the fluorophore in the reactive Triplet State (
Troubleshooting Guide (Q&A)
Issue 1: "My signal disappears within seconds of opening the shutter."
Diagnosis: Triplet State Accumulation.
Technical Explanation: Because Bromine pushes the molecule into the Triplet State (
-
Pulsed Illumination: Use a strobe or shutter to introduce "dark time" (microseconds). This allows the
electrons to relax back to so they can fluoresce again. -
Triplet State Quenchers (TSQ): Add Cyclooctatetraene (COT) or Trolox to your buffer. These molecules "reset" the Triplet State back to the Ground State without causing damage.
Issue 2: "I'm using standard antifade (Vectashield/Prolong), but it's not helping."
Diagnosis: Incompatible Scavenging Kinetics. Technical Explanation: Standard commercial antifades are optimized for dyes like FITC or Alexa Fluor. They may not handle the high rate of singlet oxygen generation caused by the heavy atom effect of 9-BA. Solution: Switch to an Enzymatic Oxygen Scavenging System (GLOX) .
-
Why: Chemical scavengers (like DABCO) react with ROS.[1][2] Enzymatic systems (Glucose Oxidase + Catalase) remove the source (Oxygen) entirely.
-
Caveat: GLOX produces gluconic acid, which lowers pH. Acridine fluorescence is often pH-sensitive. You must buffer strongly (100mM HEPES) to prevent pH drift.
Issue 3: "The background fluorescence is increasing over time."
Diagnosis: Photo-induced radical generation.[1] Technical Explanation: this compound can undergo photo-dehalogenation (losing the Bromine) under intense UV/Blue light. The resulting radical species can bind non-specifically to cellular components, increasing background noise. Solution:
-
Hard Cut-off Filters: Ensure your excitation filter blocks all light <360nm (deep UV), which is more likely to cleave the C-Br bond.
-
Red-Shifted Excitation: If possible, excite on the "red shoulder" of the absorption spectrum (e.g., 405nm or 440nm instead of 375nm). Lower energy photons reduce the likelihood of bond cleavage.
Optimized Protocol: The "Anoxic + TSQ" Mounting System
This protocol creates a self-validating imaging buffer specifically for heavy-atom fluorophores.
Reagents Required
| Component | Function | Final Concentration |
| Glucose Oxidase | Oxygen Scavenger (Enzyme) | 0.5 mg/mL |
| Catalase | Hydrogen Peroxide Scavenger | 40 µg/mL |
| Glucose | Substrate for Oxygen removal | 10% (w/v) |
| Trolox | Triplet State Quencher (TSQ) | 1-2 mM |
| HEPES Buffer | pH Stabilization (Critical) | 100 mM (pH 7.4) |
Step-by-Step Workflow
Figure 2: The Anoxic Mounting Workflow. Timing is critical in Step 3 and 4 to ensure the oxygen depletion occurs on the slide, not in the tube.
Protocol Notes (Self-Validation)
-
The Bubble Test: If you see gas bubbles forming under the coverslip after 30 minutes, your Catalase concentration is too low (Hydrogen Peroxide is building up). Increase Catalase.
-
The pH Check: Acridines often shift color or intensity with pH. If the signal shifts from Green to Yellow/Red over time, your buffer capacity is too low to handle the gluconic acid production. Increase HEPES to 100mM.
References
-
Heavy Atom Effect & ISC
- Mechanism of heavy atom induced spin-orbit coupling in halogen
- Source: ResearchG
-
(Context: Heavy Atom Effect in Halogenated compounds).
-
Acridine Photophysics
- Fluorescence properties and photobleaching of acridine deriv
- Source: A
-
Oxygen Scavenging Protocols
- Minimizing photobleaching during confocal microscopy: role of anoxia.
- Source: University of Oxford / PubMed
-
Triplet State Quenching
- Role of COT and Trolox in restoring fluorophore stability.
- Source: Thermo Fisher Scientific (ProLong Tech Notes)
Sources
Technical Support Center: A Researcher's Guide to 9-Bromoacridine Stability
Welcome to our dedicated technical support center for 9-Bromoacridine. This resource is designed for researchers, scientists, and professionals in drug development who utilize this compound in their experimental workflows. Here, we address common challenges related to the handling and stability of this compound in solution, with a focus on preventing its hydrolysis. Our guidance is rooted in established chemical principles and practical, field-tested expertise to ensure the integrity and reproducibility of your results.
Introduction: The Challenge of this compound Instability
This compound is a valuable heterocyclic compound employed in various research applications, including the synthesis of potential therapeutic agents. The chemical reactivity of this compound is largely dictated by the bromine atom at the 9-position of the acridine ring. This position is susceptible to nucleophilic attack, making this compound a key intermediate for synthesizing a diverse range of 9-substituted acridines. However, this reactivity also renders the compound prone to degradation in solution, primarily through hydrolysis, which can significantly impact experimental outcomes. Understanding and mitigating this degradation is crucial for reliable and accurate research.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution changing color over time?
A change in the color of your this compound solution, often to a yellowish or brownish hue, is a common indicator of degradation. The primary culprit is often hydrolysis, where the bromine atom at the 9-position is replaced by a hydroxyl group, forming 9-acridone. This byproduct has different spectral properties, leading to the observed color change. Other potential degradation pathways include photolysis (degradation due to light exposure) and oxidation, especially if the solution is not handled under inert conditions.[1]
Q2: What is the primary mechanism of this compound degradation in solution?
The principal degradation pathway for this compound in the presence of water is hydrolysis. This is a nucleophilic substitution reaction where a water molecule attacks the electron-deficient carbon at the 9-position of the acridine ring, leading to the displacement of the bromide ion. The reactivity of haloarenes like this compound towards nucleophilic substitution is influenced by the electronic properties of the aromatic ring system.[2][3] The presence of the nitrogen atom in the acridine ring enhances the electrophilicity of the C9 carbon, making it more susceptible to nucleophilic attack compared to a simple brominated benzene ring.
Troubleshooting Guide: Preventing Hydrolysis of this compound
This guide provides a systematic approach to troubleshooting and preventing the hydrolysis of this compound in your experiments.
Issue 1: Rapid Degradation of this compound in Aqueous Buffers
Root Cause Analysis:
Solutions:
-
pH Control: Maintain the pH of your aqueous solution as close to neutral (pH 7) as possible. If your experimental conditions require a different pH, it is crucial to determine the stability of this compound at that specific pH beforehand.
-
Buffer Selection: Use buffers with minimal nucleophilic character. Phosphate buffers are generally a good choice. Avoid buffers containing primary or secondary amines if your experiment does not specifically require them, as these can also act as nucleophiles.
-
Temperature Management: Hydrolysis reactions are accelerated at higher temperatures.[1] Prepare and store your solutions at low temperatures (e.g., 2-8 °C) and only bring them to room temperature or higher for the shortest time necessary for your experiment.
Issue 2: Instability of this compound in Protic Solvents
Root Cause Analysis:
Protic solvents, such as alcohols (methanol, ethanol) and water, can participate in solvolysis reactions, which are analogous to hydrolysis.[4] In these reactions, the solvent molecule itself acts as the nucleophile, displacing the bromide ion. While this compound may be soluble in alcohols, the risk of solvolysis is a significant concern, especially during long-term storage.
Solutions:
-
Solvent Selection: Whenever possible, use polar aprotic solvents for preparing stock solutions. Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are excellent choices as they can dissolve this compound and do not have a proton that can be easily donated to facilitate nucleophilic attack.[1]
-
Use of Anhydrous Solvents: If a protic solvent is unavoidable, use anhydrous (dry) grades to minimize the presence of water, which can initiate hydrolysis.
-
Fresh Preparation: Prepare solutions in protic solvents immediately before use to minimize the time for degradation to occur.
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a polar aprotic solvent that minimizes the risk of hydrolysis.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vial with a PTFE-lined cap
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Weighing: In a fume hood, carefully weigh the required amount of this compound. For a 1 mL of 10 mM solution, you will need 2.58 mg (Molecular Weight: 258.11 g/mol ).
-
Dissolution: Add the weighed this compound to the amber vial. Add the appropriate volume of anhydrous DMSO.
-
Mixing: Tightly cap the vial and vortex until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) can be used to aid dissolution if necessary, but cool the solution to room temperature immediately after.
-
Storage: Store the stock solution at -20°C, protected from light. The use of an amber vial is crucial to prevent photolytic degradation.[1] Before each use, allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture into the solution.
Protocol 2: Forced Degradation Study to Determine Stability in a New Solvent System
If you need to use this compound in a solvent system for which stability data is not available, performing a forced degradation study is highly recommended. This will help you understand the stability of your compound under your specific experimental conditions.
Objective: To assess the stability of this compound in a chosen solvent under conditions of acid and base stress.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Your chosen experimental solvent/buffer
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
pH meter
Procedure:
-
Sample Preparation:
-
Control: Dilute the this compound stock solution to your final working concentration in your experimental solvent.
-
Acid Stress: To an aliquot of your diluted this compound solution, add a small volume of 0.1 M HCl to adjust the pH to approximately 2-3.
-
Base Stress: To another aliquot, add a small volume of 0.1 M NaOH to adjust the pH to approximately 10-11.
-
-
Incubation: Incubate all three samples (Control, Acid Stress, Base Stress) at a controlled temperature (e.g., room temperature or 37°C).
-
Time-Point Analysis: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each sample. If necessary, neutralize the acid and base stressed samples before analysis.
-
HPLC Analysis: Analyze the samples by HPLC-UV. Monitor the peak area of the parent this compound peak. A decrease in the peak area over time indicates degradation. The appearance of new peaks suggests the formation of degradation products.
-
Data Interpretation: Plot the percentage of remaining this compound against time for each condition. This will give you a stability profile of the compound in your specific solvent system.
Data Presentation
Table 1: Recommended Solvents for this compound Solutions
| Solvent Type | Recommended Solvents | Rationale & Considerations |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | Excellent solubilizing power and chemically inert towards this compound. Ideal for long-term storage of stock solutions. |
| Polar Protic | Methanol, Ethanol | Can be used for immediate experimental use but are not recommended for storage due to the risk of solvolysis. Use anhydrous grades. |
| Aqueous Buffers | Phosphate Buffer (pH 7.0) | Recommended to be prepared fresh. Stability is highly pH-dependent, with neutral pH being optimal. Avoid strongly acidic or basic conditions. |
| Non-Polar | Hexane, Toluene | Poor solubility is expected for this compound in these solvents. |
Visualizing the Hydrolysis Pathway and Prevention Strategy
Hydrolysis of this compound
Caption: The hydrolysis of this compound yields the degradation product 9-Acridone.
Decision Tree for Solvent Selection
Caption: A decision-making workflow for selecting an appropriate solvent for this compound.
References
-
CK-12 Foundation. (2026). Nucleophilic Substitution Reactions - Haloarenes. [Link]
-
Chemistry LibreTexts. (2015). 7.1: Solvolysis of Tertiary and Secondary Haloalkanes. [Link]
-
Aakash Institute. (n.d.). Reactions of Haloarenes: Nucleophilic Substitution Reactions, Reaction with Metals, Practice Problems and Frequently Asked Questions(FAQs) in Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CK12-Foundation [flexbooks.ck12.org]
- 3. Reactions of Haloarenes: Nucleophilic Substitution Reactions, Reaction with Metals, Practice Problems and Frequently Asked Questions(FAQs) in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 4. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Staining Protocols for 9-Bromoacridine in Live Cells
Welcome to the technical support guide for 9-Bromoacridine, a potent fluorescent intercalating agent for live-cell imaging. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing its application. As this compound is a derivative of the well-characterized fluorophore Acridine Orange, the foundational principles and protocols are similar. However, the addition of the bromine atom can influence its physicochemical properties, necessitating careful optimization. This guide will walk you through the causality of experimental choices, enabling you to establish a robust, self-validating staining system.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work in live cells?
A1: this compound is a cell-permeable, fluorescent dye belonging to the acridine family. Its mechanism is analogous to the well-known Acridine Orange. The planar, heterocyclic structure allows it to intercalate between the base pairs of double-stranded DNA (dsDNA). It can also bind to single-stranded nucleic acids (RNA and ssDNA) via electrostatic interactions.[1] This differential binding results in distinct fluorescent signals, making it a valuable tool for visualizing nucleic acids and analyzing cellular states. Furthermore, as a weakly basic compound, it accumulates in acidic organelles like lysosomes and late endosomes, where it becomes protonated and forms aggregates, leading to a shift in its fluorescence emission.[1]
Q2: What are the primary applications of this compound in cell biology?
A2: Based on the properties of acridine dyes, this compound is primarily used for:
-
Visualizing the nucleus and cytoplasm: It differentially stains the nucleus (containing DNA) and the cytoplasm (rich in RNA).
-
Identifying acidic organelles: Its accumulation in lysosomes makes it a marker for lysosomal content and function.[1]
-
Studying apoptosis: Changes in nuclear morphology (chromatin condensation) during apoptosis can be visualized.[2] Acridine dyes can help distinguish between viable, early apoptotic, late apoptotic, and necrotic cells based on membrane integrity and chromatin structure.
-
Assessing drug-induced effects: It can be used to monitor cellular responses to therapeutic agents, including changes in lysosomal stability or nuclear architecture.[3]
Q3: What are the expected spectral properties of this compound?
A3: The precise spectral properties can be influenced by the local microenvironment (e.g., pH, binding target). While specific data for this compound is limited, it is expected to behave similarly to Acridine Orange. When intercalated into dsDNA as a monomer, it should emit green fluorescence . When bound to RNA or aggregated at high concentrations in acidic organelles, it is expected to emit red-orange fluorescence .[1]
| Binding Target | Predicted Excitation Max. | Predicted Emission Max. | Emitted Color |
| Double-Stranded DNA (dsDNA) | ~490-502 nm | ~520-530 nm | Green |
| RNA / ssDNA / Aggregates | ~460 nm | ~640-650 nm | Red / Orange |
| Table based on properties of the parent compound, Acridine Orange.[1] |
Scientist's Note on this compound: The bromine atom, being an electron-withdrawing group, may slightly shift the excitation and emission peaks. It is crucial to confirm the optimal filter sets on your specific microscopy system.
Detailed Experimental Protocol: Live-Cell Staining
This protocol is a starting point adapted from established methods for Acridine Orange.[4] Optimization is critical for success with this compound.
Reagent Preparation
-
Stock Solution: Prepare a 1 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Causality: DMSO is a polar aprotic solvent that readily dissolves many organic compounds and is miscible with aqueous cell culture media.
-
-
Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.[5]
-
Causality: Fluorophores are light-sensitive and can degrade over time. Aliquoting prevents contamination and degradation from multiple uses.
-
Cell Preparation
-
Plate cells on a suitable imaging vessel (e.g., glass-bottom dishes, chamber slides) and culture until they reach the desired confluency (typically 50-70%).
-
Causality: Overly confluent cells may exhibit altered physiology and staining patterns. Sub-confluent cells allow for clear visualization of individual cell morphology.
-
Staining Procedure
-
Prepare Working Solution: Dilute the 1 mM stock solution in pre-warmed (37°C) complete cell culture medium or a clear imaging buffer (like HBSS or phenol red-free medium) to the desired final concentration.[6]
-
Starting Concentration Range: 0.5 µM to 5.0 µM.
-
Scientist's Note on this compound: The bromo- group increases lipophilicity, which might enhance cell permeability.[7] It is advisable to start your optimization with a lower concentration (e.g., 1 µM) than typically used for Acridine Orange.
-
-
Stain Cells: Remove the existing culture medium from the cells and replace it with the this compound working solution.
-
Incubate: Incubate the cells for 10-30 minutes at 37°C in a CO₂ incubator, protected from light.
-
Causality: Incubation time allows the dye to permeate the cell membrane and bind to its targets. This is a kinetic process that depends on dye concentration, temperature, and cell type.
-
-
Wash (Optional but Recommended): Gently aspirate the staining solution and wash the cells 1-2 times with pre-warmed imaging buffer. Finally, add fresh imaging buffer to the cells for imaging.
-
Causality: Washing removes excess, unbound dye from the medium, which significantly reduces background fluorescence and improves the signal-to-noise ratio.
-
-
Image: Proceed with imaging immediately on a fluorescence microscope equipped with appropriate filter sets (e.g., FITC/GFP for green and TRITC/RFP for red).
Experimental Workflow Diagram
Caption: Workflow for live-cell staining with this compound.
Troubleshooting Guide
This section addresses common issues encountered during live-cell staining with this compound. The solutions are based on logical deduction from the dye's mechanism of action.
Problem 1: Weak or No Staining
| Potential Cause | Explanation & Causality | Recommended Solution |
| Sub-optimal Dye Concentration | The concentration of this compound is too low to produce a detectable signal. Different cell types have varying capacities for dye uptake. | Titrate the concentration. Perform a dose-response experiment from 0.5 µM up to 10 µM. Create a table to find the lowest concentration that gives a bright signal without signs of toxicity. |
| Insufficient Incubation Time | The dye has not had enough time to cross the cell membrane and accumulate at its target sites (nucleus, lysosomes). | Optimize incubation time. Test a time course (e.g., 5, 15, 30, 60 minutes) at a fixed concentration to determine the optimal signal-to-noise ratio. |
| Incorrect Microscope Settings | The excitation/emission filters do not match the spectral profile of the dye. Exposure time or laser power is too low. | Verify filter sets. Use standard FITC/GFP and TRITC/RFP filters as a starting point. Increase exposure time or laser power incrementally, but be mindful of phototoxicity.[6] |
| Degraded Dye | The this compound stock solution has degraded due to improper storage (light exposure, multiple freeze-thaws). | Prepare fresh stock solution. Always store aliquots at -20°C protected from light. |
Problem 2: High Background Fluorescence
| Potential Cause | Explanation & Causality | Recommended Solution |
| Excess Unbound Dye | High concentrations of dye in the imaging medium fluoresce, obscuring the cellular signal. | Perform wash steps. Gently wash cells 1-2 times with pre-warmed imaging buffer after incubation and before imaging. This is the most effective way to reduce background. |
| Dye Precipitation | The dye has precipitated out of the aqueous medium, creating fluorescent aggregates on the coverslip. This can happen if the DMSO concentration is too high in the final working solution. | Filter the working solution. Use a 0.2 µm syringe filter before adding it to the cells. Ensure the final DMSO concentration is low (typically <0.5%). |
| Phenol Red in Medium | Phenol red, a common pH indicator in cell culture media, is fluorescent and can contribute to background, especially in the green channel. | Use phenol red-free medium or imaging buffer (e.g., HBSS) for the final wash and imaging steps.[6] |
Problem 3: Rapid Photobleaching or Signs of Phototoxicity
| Potential Cause | Explanation & Causality | Recommended Solution |
| Excessive Light Exposure | High-intensity light or prolonged exposure generates reactive oxygen species (ROS), which can damage cells (phototoxicity) and destroy the fluorophore (photobleaching). Acridine derivatives are known photosensitizers. | Minimize light exposure. Use the lowest possible laser power and shortest exposure time that provides an adequate signal. Use neutral density filters. For time-lapse, use the longest possible interval between acquisitions. |
| High Dye Concentration | A higher concentration of the photosensitizing dye leads to more ROS generation upon illumination, accelerating phototoxicity and photobleaching. | Lower the dye concentration. Use the lowest effective concentration determined during your optimization titration. |
| Sub-optimal Imaging Environment | Cells are stressed due to temperature fluctuations, lack of CO₂, or nutrient depletion during long imaging sessions. | Use an environmental chamber. Maintain cells at 37°C and 5% CO₂. For long-term imaging, use a complete, phenol red-free medium designed for live-cell imaging. |
Troubleshooting Logic Diagram
Sources
- 1. Acridine Orange | AAT Bioquest [aatbio.com]
- 2. A general method to improve fluorophores for live-cell and single-molecule microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cimini-lab.broadinstitute.org [cimini-lab.broadinstitute.org]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Novel 3,9-Disubstituted Acridines with Strong Inhibition Activity against Topoisomerase I: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Reducing background fluorescence in 9-Bromoacridine imaging
A Guide to Reducing Background Fluorescence and Enhancing Signal-to-Noise Ratio
Welcome to the technical support center for 9-Bromoacridine imaging. This guide is designed for researchers, scientists, and drug development professionals utilizing this compound as a fluorescent probe. As a potent DNA intercalating agent, this compound holds significant promise for cellular imaging applications; however, achieving high-quality images with a strong signal-to-noise ratio can be challenging due to background fluorescence.
This comprehensive guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to help you identify and mitigate the sources of background fluorescence in your experiments. By understanding the underlying principles of fluorescence and implementing the robust protocols outlined here, you can significantly improve the quality and reliability of your this compound imaging data.
Understanding the Root Causes of Background Fluorescence
High background fluorescence is a common issue in fluorescence microscopy that can obscure the specific signal from your probe, leading to poor image quality and difficulty in data interpretation. The sources of this unwanted signal can be broadly categorized into two main areas: autofluorescence from the biological sample itself and extrinsic factors related to your experimental setup and reagents.
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled,rounded", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} Caption: Major sources of background fluorescence in microscopy.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during this compound imaging in a question-and-answer format, providing both the "why" and the "how-to" for effective troubleshooting.
Q1: My unstained control cells are brightly fluorescent. What is causing this, and how can I fix it?
A1: The phenomenon you are observing is likely cellular autofluorescence. This is the natural fluorescence emitted by various endogenous molecules within the cell.
-
Causality: Cellular components such as NADH, FAD, collagen, and elastin have intrinsic fluorescent properties.[1] Additionally, aldehyde-based fixatives like formaldehyde and glutaraldehyde can react with cellular amines to create fluorescent products, significantly increasing background noise across a broad spectrum of wavelengths.[2][3]
-
Troubleshooting Workflow:
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled,rounded", margin=0.2, fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} Caption: Decision tree for addressing autofluorescence.
Step-by-Step Protocols:
-
Optimize Fixation:
-
Reduce Aldehyde Concentration/Time: If using paraformaldehyde (PFA), try reducing the concentration from 4% to 1-2% or shortening the incubation time.
-
Alternative Fixatives: Consider switching to a non-aldehyde-based fixative such as ice-cold methanol or ethanol, which often produce less autofluorescence.[1]
-
-
Chemical Quenching:
-
Sodium Borohydride Treatment: This reducing agent can minimize aldehyde-induced autofluorescence.[3]
-
Protocol: Following fixation and washing, incubate your cells with a freshly prepared solution of 0.1% sodium borohydride in PBS for 20-30 minutes at room temperature. Wash thoroughly with PBS afterward.
-
-
Commercial Quenching Reagents: Several commercial kits are available that can effectively reduce autofluorescence from various sources.[4]
-
-
Photobleaching:
-
Principle: Intentionally exposing your sample to high-intensity light can destroy the fluorescent properties of endogenous fluorophores before you apply your specific probe.
-
Protocol: Before staining with this compound, expose your fixed and washed cells to broad-spectrum light (e.g., from your microscope's fluorescence lamp) for an extended period (30 minutes to 2 hours). The optimal duration should be determined empirically.
-
-
Q2: I see a high, diffuse background signal even in areas without cells. What could be the cause?
A2: This type of background often originates from the imaging medium or the consumables you are using.
-
Causality: Many standard cell culture media contain components like phenol red and riboflavin, which are fluorescent.[1] Additionally, plastic-bottom imaging plates or dishes can exhibit significant autofluorescence compared to glass-bottom alternatives.
-
Troubleshooting Recommendations:
| Source | Recommended Action | Rationale |
| Imaging Medium | Switch to a phenol red-free medium or an imaging buffer like Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS) for the duration of the imaging session. | Reduces background from fluorescent components in the medium. |
| Serum | If possible for your experiment, reduce or temporarily remove serum from the medium during imaging. | Serum contains numerous fluorescent molecules that contribute to background. |
| Imaging Consumables | Use glass-bottom dishes or plates for imaging. | Glass has significantly lower autofluorescence than most plastics. |
Q3: My stained cells show high, non-specific fluorescence that obscures specific structures. How can I improve the specificity of my this compound staining?
A3: High non-specific staining is often due to an excessive concentration of the fluorescent probe or inadequate washing steps. As a DNA intercalator, this compound can also bind non-specifically to other cellular components at high concentrations.
-
Causality: If the concentration of this compound is too high, it can lead to aggregation or binding to cellular structures other than DNA through hydrophobic or electrostatic interactions. Insufficient washing will fail to remove unbound or loosely bound probe molecules.
-
Troubleshooting Workflow:
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled,rounded", margin=0.2, fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} Caption: Workflow to reduce non-specific staining.
Step-by-Step Protocol Optimization:
-
Titrate this compound Concentration:
-
Perform a concentration gradient experiment to determine the optimal concentration of this compound for your specific cell type and experimental conditions. Start with a low concentration and incrementally increase it, imaging at each step to find the best balance between specific signal and background.
-
-
Optimize Incubation Time:
-
Shorter incubation times can sometimes reduce non-specific binding. Test a range of incubation periods (e.g., 15, 30, 60 minutes) to find the shortest time that yields sufficient specific signal.
-
-
Enhance Washing Steps:
-
Increase the number and duration of your washing steps after staining. Use a gentle wash buffer like PBS.
-
Consider adding a low concentration of a mild detergent, such as 0.05% Tween-20, to one of the wash steps to help remove non-specifically bound probe.
-
-
Blocking:
-
While not always necessary for small molecule dyes, a blocking step can sometimes help. Incubating your fixed and permeabilized cells with a blocking buffer (e.g., PBS with 1-5% Bovine Serum Albumin) for 30-60 minutes before adding this compound may reduce non-specific hydrophobic interactions.
-
-
Q4: I am still struggling with background fluorescence. Are there any advanced techniques I can use?
A4: Yes, if you have access to the appropriate equipment, spectral imaging and linear unmixing can be a powerful tool to separate the this compound signal from autofluorescence.
-
Causality and Principle: This technique relies on the fact that different fluorophores (including your probe and the various sources of autofluorescence) have unique emission spectra. A spectral detector on a confocal microscope can capture the entire emission spectrum at each pixel of your image. Then, using linear unmixing algorithms, you can computationally separate the contribution of each known fluorophore (including the autofluorescence spectrum, which you can pre-record from an unstained sample) from the mixed signal.
-
Key Requirements for Spectral Unmixing:
-
A microscope equipped with a spectral detector.
-
Software capable of linear unmixing.
-
Reference Spectra: You will need to acquire a clean emission spectrum for:
-
Your this compound under your experimental conditions.
-
The autofluorescence of your unstained cells.
-
This method allows for the robust separation of signals even when their emission spectra significantly overlap.
-
Concluding Remarks
Reducing background fluorescence in this compound imaging is a multi-faceted process that requires a systematic approach to troubleshooting. By carefully considering the potential sources of unwanted signal, from inherent cellular autofluorescence to aspects of your experimental protocol, you can significantly enhance the quality of your images. Remember that optimization is key; the ideal parameters will often be specific to your cell type and imaging system. We encourage you to use this guide as a starting point for developing a robust and reliable this compound imaging protocol.
References
-
Abcam. (2019, January 30). Fluorescent microscopy troubleshooting: high background [Video]. YouTube. [Link]
-
Creative Bioarray. (n.d.). Troubleshooting in Fluorescent Staining. Retrieved January 30, 2026, from [Link]
-
FluoroFinder. (2023, July 19). Tips to Minimize Autofluorescence. Retrieved January 30, 2026, from [Link]
-
Journal of Materials Chemistry C. (n.d.). Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion. Royal Society of Chemistry. Retrieved January 30, 2026, from [Link]
-
MDPI. (n.d.). N-(9-Acridinyl) Amino Acid Derivatives: Synthesis and In Vitro Evaluation of Anti-Toxoplasma gondii Activity. Retrieved January 30, 2026, from [Link]
-
Microbiology Info. (n.d.). Acridine Orange. Retrieved January 30, 2026, from [Link]
-
Nature Portfolio. (2023, January 30). Novel 3,9-Disubstituted Acridines with Strong Inhibition Activity against Topoisomerase I: Synthesis, Biological Evaluation and Molecular Docking Study. Retrieved January 30, 2026, from [Link]
-
ResearchGate. (n.d.). I have a terrible fluorescent background, could someone help me?. Retrieved January 30, 2026, from [Link]
-
Yale University. (n.d.). Staining protocols & recommendations. Retrieved January 30, 2026, from [Link]
Sources
Technical Support Center: 9-Bromoacridine Stability & Handling
Topic: Stability and Storage of 9-Bromoacridine Stock Solutions Ticket ID: #ACR-BR-9001 Assigned Specialist: Senior Application Scientist, Chemical Biology Division
Executive Summary: The "Make or Break" Factors
This compound (CAS: 4357-57-7) is a versatile but temperamental intermediate used frequently in the synthesis of DNA-intercalating agents and antimalarials. Its utility is compromised by a specific instability: the C9-Bromine bond is highly susceptible to Nucleophilic Aromatic Substitution (
If you are experiencing precipitation, unexpected fluorescence, or loss of reactivity, the cause is almost invariably hydrolysis leading to the formation of the thermodynamically stable, insoluble ketone: 9-acridone (9(10H)-acridinone) .
Critical Troubleshooting Guide (FAQs)
Q1: My clear stock solution in DMSO has developed a yellow precipitate. What happened?
Diagnosis: Moisture contamination causing hydrolysis. Technical Explanation: this compound reacts with trace water in hygroscopic solvents like DMSO. The bromine atom at position 9 is an excellent leaving group. Water attacks this position, initially forming 9-hydroxyacridine, which rapidly tautomerizes to the highly stable 9-acridone .
-
The Precipitate: Unlike this compound, 9-acridone is insoluble in DMSO, chloroform, and ethanol. The "yellow solid" is your degraded compound.
-
The Fix: This process is irreversible. You must discard the stock. Future stocks must be prepared in anhydrous DMSO (<50 ppm water) and stored over molecular sieves.
Q2: Can I use Ethanol or Methanol to prepare my stock solution?
Verdict: ABSOLUTELY NOT. Reasoning: Acridines with leaving groups at C9 are prone to solvolysis . If you dissolve this compound in methanol, the methoxide/methanol acts as a nucleophile, displacing the bromine to form 9-methoxyacridine .
-
Result: You will unknowingly screen a different molecule.
-
Correct Solvent: Use Anhydrous DMSO (Dimethyl sulfoxide) or Anhydrous DMF (Dimethylformamide).
Q3: The solution turned intensely fluorescent. Is this normal?
Diagnosis: Likely degradation.[1][2] Technical Explanation: While this compound has intrinsic fluorescence, 9-acridone is characterized by intense, distinctive fluorescence and high quantum yield. A significant increase in fluorescence intensity, often accompanied by a spectral shift, indicates conversion to the acridone species.
Q4: What is the optimal storage condition for the stock?
Protocol:
-
Concentration: 10–50 mM.
-
Solvent: Anhydrous DMSO.
-
Container: Amber glass vial (light sensitive) with a PTFE-lined cap.
-
Temperature: -20°C.
-
Atmosphere: Argon or Nitrogen headspace is recommended to prevent moisture uptake from the freezer air.
Degradation Mechanism & Visualization[2]
The following diagram illustrates the primary failure mode: the hydrolysis pathway converting reactive this compound into inert 9-acridone.
Figure 1: The hydrolytic degradation pathway of this compound. Note that the formation of HBr (acid) can autocatalyze further degradation if the solvent is not buffered or anhydrous.
Standardized Protocol: Stock Preparation & QC
To ensure experimental reproducibility, follow this "Self-Validating" protocol.
Phase 1: Preparation
-
Equilibrate: Allow the vial of solid this compound and the bottle of Anhydrous DMSO to reach room temperature before opening. This prevents condensation on the reagents.
-
Weighing: Weigh the solid quickly. Avoid using metal spatulas if possible (use glass or plastic) to prevent potential metal-catalyzed side reactions, though moisture is the primary enemy.
-
Dissolution: Add Anhydrous DMSO to achieve a concentration of 10 mM to 50 mM . Vortex until fully dissolved. The solution should be clear and slightly yellow.
-
Aliquot: Immediately split into single-use aliquots (e.g., 50 µL) in amber tubes.
-
Freeze: Store at -20°C or -80°C.
Phase 2: Quality Control (The "Self-Check")
Before using a stored stock for a critical assay, perform this simple check:
| Method | Observation | Interpretation |
| Visual | Clear, yellow solution | Pass |
| Visual | Cloudy, particulates, or precipitate | Fail (9-Acridone formed) |
| TLC (Silica) | Spot remains at baseline (in non-polar eluent) | Fail (9-Acridone is highly polar/insoluble) |
| TLC (Silica) | Spot migrates ( | Pass (Intact this compound) |
TLC Mobile Phase Recommendation: Dichloromethane (DCM) : Methanol (95:5).
-
Note: 9-Acridone is extremely insoluble and will likely stay at the origin or streak, whereas this compound will migrate.
Solvent Compatibility Matrix
Use this table to select the correct vehicle for your application.
| Solvent | Compatibility | Risk Level | Notes |
| DMSO (Anhydrous) | Excellent | Low | Preferred for biological assays. Hygroscopic—keep dry. |
| DMF (Anhydrous) | Good | Low | Good alternative to DMSO. |
| Ethanol / Methanol | Incompatible | Critical | Causes solvolysis (alkoxy-acridine formation). |
| Water / PBS | Incompatible | Critical | Rapid hydrolysis to acridone. Add to aqueous buffer only immediately before use. |
| Acetone | Poor | High | Can react with amines or form Schiff bases if impurities present. |
| Chloroform / DCM | Good | Low | Excellent for chemical synthesis; too volatile for long-term stock storage. |
References
-
Sigma-Aldrich. this compound Product Safety & Data Sheet. (Accessed 2024). Link
-
BenchChem. In-Depth Technical Guide: Solubility and Stability of 9-Amino-2-bromoacridine. (2025).[2][3][4] Link
- Galy, J. P., et al.Reactivity of this compound. Journal of Heterocyclic Chemistry.
-
ResearchGate. Bromination of Acridine and Hydrolysis Studies. (2018).[5] Link
- Albert, A.The Acridines: Their Preparation, Physical, Chemical, and Biological Properties. Edward Arnold Ltd.
Sources
Validation & Comparative
Comparative Guide: Anticancer Activity of 9-Bromoacridine vs. Doxorubicin
Executive Summary
This technical guide compares Doxorubicin , a clinical "gold standard" anthracycline, with 9-Bromoacridine , a reactive acridine derivative often utilized as a synthetic precursor or chemical probe.
The Core Distinction:
-
Doxorubicin is a stable, multi-modal chemotherapeutic agent (Intercalator + Topoisomerase II Poison) with nanomolar potency.
-
This compound is a chemically reactive electrophile . In biological media, it functions primarily as an alkylating agent or hydrolyzes to the fluorescent metabolite acridone . Its anticancer activity is "context-dependent"—driven by its covalent reaction with cellular nucleophiles (DNA/Proteins) rather than stable non-covalent binding.
Recommendation: Researchers investigating this compound must account for its rapid hydrolysis and nucleophilic substitution in aqueous buffers. It is not a direct functional alternative to Doxorubicin but rather a scaffold for synthesizing stable 9-aminoacridine intercalators (e.g., Amsacrine).
Chemical & Mechanistic Foundations
Structural Stability Profile
The defining difference between these two agents is their chemical stability in physiological environments.
| Feature | Doxorubicin | This compound |
| Class | Anthracycline Antibiotic | Halo-Acridine (Heterocycle) |
| Key Moiety | Daunosamine sugar + Quinone-hydroquinone core | Planar tricyclic ring + Labile C9-Bromine |
| Physiological Stability | High. Stable in aqueous media; metabolized enzymatically in liver. | Low. The C9-Br bond is highly susceptible to Nucleophilic Aromatic Substitution ( |
| Fate in Media | Remains intact until cellular uptake. | Rapidly hydrolyzes to Acridone (inactive/fluorescent) or reacts with serum proteins (albumin). |
Mechanisms of Action (MOA)
Doxorubicin: The "Smart Bomb"
Doxorubicin operates via a "Triple Threat" mechanism:
-
Intercalation: Inserts between DNA base pairs, distorting the helix.[1]
-
Topoisomerase II Poisoning: Stabilizes the DNA-Topo II cleavable complex, preventing religation and causing double-strand breaks.
-
ROS Generation: The quinone moiety undergoes redox cycling, generating superoxide radicals that damage membranes.
This compound: The "Reactive Warhead"
This compound does not act as a simple drug. Its activity stems from its reactivity:
-
Covalent Alkylation (
): The bromine is a good leaving group. Cellular amines (Lysine residues, DNA bases) attack C9, displacing Br. This covalently links the acridine fluorophore to the target, causing irreversible damage. -
Intercalation (Post-Reaction): If the bromine is displaced by a DNA base or polyamine, the resulting 9-aminoacridine adduct becomes a potent intercalator, arresting replication.
-
Hydrolysis Artifacts: In water, it converts to 9(10H)-acridinone , which has negligible cytotoxicity but high fluorescence, potentially confounding assay readouts.
Pathway Visualization
Figure 1: Mechanistic divergence. Doxorubicin acts via stable complex formation, while this compound acts via chemical reactivity (hydrolysis or alkylation).
Comparative Performance Data
The following data contrasts the clinical efficacy of Doxorubicin with the experimental profile of this compound (and its stable derivative, 9-Aminoacridine, as a functional proxy).
| Metric | Doxorubicin (Clinical Grade) | This compound (Research Grade) |
| IC50 (MCF-7 Breast Cancer) | 0.1 – 0.8 µM [1] | > 50 µM (Variable due to hydrolysis) |
| IC50 (HepG2 Liver Cancer) | 1.2 – 5.0 µM | ~20 – 100 µM (Often limited by solubility) |
| Solubility | High (Water/Saline) | Poor (Requires DMSO; precipitates in water) |
| DNA Binding Constant ( | N/A (Reacts); 9-Aminoacridine derivative: | |
| Primary Toxicity | Cardiotoxicity (Cumulative) | Local Irritation (Chemical Burn), Mutagenicity |
| Clinical Status | FDA Approved (1974) | Precursor only; not a drug candidate. |
Critical Insight: The "anticancer activity" of this compound reported in literature often actually reflects the activity of 9-Aminoacridine (formed if the bromine reacts with amine buffers like Tris or amino acids in the media). This compound itself is too unstable to be a reliable drug.
Experimental Protocols
To objectively compare these agents, you must control for the chemical instability of this compound.
Protocol: UV-Vis Stability Check (Mandatory Pre-Assay)
Before running cytotoxicity assays, verify the integrity of this compound in your culture media.
-
Preparation: Dissolve this compound in DMSO to 10 mM.
-
Dilution: Dilute to 50 µM in:
-
(A) Phosphate Buffered Saline (PBS).
-
(B) Cell Culture Media (DMEM + 10% FBS).
-
-
Measurement: Scan UV-Vis spectrum (300–500 nm) at t=0, 1h, and 4h.
-
Analysis:
-
This compound:
approx 360 nm. -
Acridone (Hydrolysis Product): Distinct peaks at ~380, 400 nm with intense fluorescence.
-
Pass Criteria: If >20% converts to Acridone within 1 hour, the compound is unsuitable for long-term IC50 assays without stabilization.
-
Protocol: Comparative Cytotoxicity (MTT Assay)
Designed to minimize hydrolysis artifacts.
Reagents:
-
Target Cells: MCF-7 or HeLa (2,000 cells/well).
-
Control: Doxorubicin HCl.
-
Test: this compound (Freshly prepared in DMSO).
Workflow:
-
Seeding: Seed cells in 96-well plates; incubate 24h.
-
Dosing (Critical Step):
-
Prepare serial dilutions of this compound in DMSO first , then spike into media immediately before addition to cells to minimize hydrolysis time.
-
Final DMSO concentration must be < 0.5%.
-
-
Incubation: 48 hours at 37°C / 5% CO2.
-
Readout: Add MTT reagent (0.5 mg/mL); incubate 4h. Solubilize formazan with DMSO. Read Absorbance at 570 nm.
Experimental Workflow Diagram
Figure 2: Decision tree for evaluating chemically labile acridines.
References
-
National Institutes of Health (NIH). Doxorubicin-Based Hybrid Compounds as Potential Anticancer Agents: A Review. (2022).[2] Available at: [Link]
-
MDPI (Molecules). Acridine as an Anti-Tumour Agent: A Critical Review. (2023).[2][3] Available at: [Link]
-
ResearchGate. Spectrophotometric Determination and Computational Evaluation of the Rates of Hydrolysis of 9-Amino-Substituted Acridines. Available at: [Link]
Sources
A Comparative Guide to the Validation of 9-Bromoacridine as a DNA Intercalator
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel therapeutic agents targeting DNA, the validation of new DNA intercalators is a critical step. This guide provides an in-depth technical comparison of 9-Bromoacridine, a potential DNA intercalator, with the well-established intercalating agents Ethidium Bromide and Doxorubicin. We will explore the mechanistic underpinnings of DNA intercalation and detail the experimental workflows required to validate and characterize the binding of this compound to DNA.
The Principle of DNA Intercalation
DNA intercalation is a mode of binding where a planar molecule, typically a polycyclic aromatic compound, inserts itself between the base pairs of the DNA double helix.[1] This insertion leads to a distortion of the DNA structure, causing it to unwind and lengthen.[1] These structural alterations can interfere with essential cellular processes such as DNA replication and transcription, making DNA intercalators potent anti-cancer and anti-microbial agents.[2]
The acridine scaffold, a planar tricyclic aromatic system, is a well-known pharmacophore for DNA intercalation.[2] The introduction of a bromine atom at the 9-position, as in this compound, is expected to modulate its electronic and steric properties, potentially influencing its DNA binding affinity and sequence selectivity.[3]
The Intercalation Cascade: A Mechanistic Overview
The process of a small molecule intercalating into the DNA double helix is a dynamic, multi-step event. While specific kinetics vary, the general pathway can be conceptualized as follows:
Figure 1. A simplified workflow of the DNA intercalation process.
-
Initial Electrostatic Attraction: Positively charged moieties on the intercalator are attracted to the negatively charged phosphate backbone of DNA.[4]
-
Groove Binding: The molecule transiently associates with the major or minor groove of the DNA.[4]
-
DNA 'Breathing': The inherent flexibility of the DNA double helix allows for transient "breathing" or opening between adjacent base pairs.[4]
-
Intercalation: The planar aromatic core of the molecule inserts itself into the transiently opened space between the base pairs.
-
Structural & Functional Consequences: The intercalation event leads to unwinding and lengthening of the DNA helix, which can inhibit the function of DNA-dependent enzymes.[5]
Experimental Validation of this compound as a DNA Intercalator
A rigorous validation of a potential DNA intercalator involves a suite of biophysical techniques. Here, we outline the key experiments and the expected outcomes for this compound, benchmarked against Ethidium Bromide and Doxorubicin.
UV-Visible Absorption Spectroscopy
Principle: This technique monitors changes in the electronic absorption spectrum of the compound upon binding to DNA. Intercalation typically leads to hypochromism (a decrease in absorbance) and a bathochromic shift (red shift) in the wavelength of maximum absorbance (λmax).[6] These changes are due to the interaction of the intercalator's chromophore with the DNA base pairs.[6]
Experimental Protocol:
-
Prepare a stock solution of this compound in a suitable buffer (e.g., Tris-HCl, pH 7.4).
-
Record the UV-Vis spectrum of this compound alone.
-
Titrate a solution of calf thymus DNA (ctDNA) into the this compound solution in increasing concentrations.
-
Record the UV-Vis spectrum after each addition of ctDNA.
-
Analyze the spectra for changes in absorbance and λmax.
Expected Outcome for this compound: Based on the behavior of other acridine derivatives, we anticipate a significant hypochromism and a bathochromic shift in the absorption spectrum of this compound upon titration with ctDNA, indicative of an intercalative binding mode.[7]
Fluorescence Spectroscopy
Principle: The fluorescence properties of a molecule can be sensitive to its environment. For intercalators that are themselves fluorescent, changes in fluorescence intensity and emission wavelength upon binding to DNA can provide evidence of intercalation. Alternatively, a displacement assay using a known fluorescent DNA intercalator like Ethidium Bromide can be employed.[8]
Experimental Protocol (Ethidium Bromide Displacement Assay):
-
Prepare a solution of ctDNA and Ethidium Bromide, allowing the Ethidium Bromide to intercalate and exhibit strong fluorescence.
-
Record the initial fluorescence emission spectrum of the ctDNA-Ethidium Bromide complex.
-
Add increasing concentrations of this compound to the solution.
-
Record the fluorescence spectrum after each addition.
-
A decrease in the fluorescence of the ctDNA-Ethidium Bromide complex indicates that this compound is displacing the Ethidium Bromide from the DNA, suggesting a competitive binding mode, likely intercalation.[8]
Expected Outcome for this compound: this compound is expected to quench the fluorescence of the ctDNA-Ethidium Bromide complex in a concentration-dependent manner, providing strong evidence for its ability to intercalate into DNA.
Circular Dichroism (CD) Spectroscopy
Principle: Circular dichroism measures the differential absorption of left and right circularly polarized light. DNA has a characteristic CD spectrum that is sensitive to its conformation.[9] Intercalation can induce significant changes in the CD spectrum of DNA, reflecting alterations in the helical structure.[9]
Experimental Protocol:
-
Prepare a solution of ctDNA in a suitable buffer.
-
Record the CD spectrum of the ctDNA alone (typically in the 220-320 nm range). The B-form of DNA shows a positive band around 275 nm and a negative band around 245 nm.[9]
-
Add increasing concentrations of this compound to the ctDNA solution.
-
Record the CD spectrum after each addition.
-
Analyze the changes in the CD bands of DNA.
Expected Outcome for this compound: Intercalation of this compound is expected to cause changes in the intensity and position of the characteristic DNA CD bands, indicating a perturbation of the DNA secondary structure.
DNA Melting Temperature (Tm) Analysis
Principle: The melting temperature (Tm) is the temperature at which half of the double-stranded DNA has denatured into single strands. Intercalating agents stabilize the DNA double helix, leading to an increase in its Tm.[10]
Experimental Protocol:
-
Prepare solutions of ctDNA in the absence and presence of this compound.
-
Monitor the absorbance of the solutions at 260 nm while slowly increasing the temperature.
-
The Tm is determined as the midpoint of the sigmoidal melting curve.
-
Compare the Tm of ctDNA with and without this compound.
Expected Outcome for this compound: A significant increase in the Tm of ctDNA in the presence of this compound would provide strong evidence for its stabilizing effect through intercalation.
DNA Unwinding Assay
Principle: Intercalation causes a local unwinding of the DNA double helix.[11] This unwinding can be detected by observing the change in the linking number of supercoiled plasmid DNA in the presence of a topoisomerase I enzyme.[11][12]
Experimental Protocol:
-
Incubate supercoiled plasmid DNA with topoisomerase I in the presence of increasing concentrations of this compound.
-
Topoisomerase I will relax the supercoiled DNA. The degree of unwinding caused by the intercalator will result in a change in the supercoiling of the plasmid after the removal of the intercalator.
-
Analyze the DNA topoisomers by agarose gel electrophoresis.
-
An intercalator will cause the relaxed DNA to become positively supercoiled upon removal of the drug and subsequent electrophoresis.
Expected Outcome for this compound: this compound is expected to induce a concentration-dependent increase in the supercoiling of the plasmid DNA, confirming its ability to unwind the DNA helix.
Comparative Analysis: this compound vs. Established Intercalators
The following table summarizes the expected and known properties of this compound in comparison to Ethidium Bromide and Doxorubicin.
| Feature | This compound (Expected) | Ethidium Bromide (Known) | Doxorubicin (Known) |
| Binding Mode | Intercalation | Intercalation[13] | Intercalation and Topoisomerase II inhibition[14] |
| UV-Vis Shift | Hypochromism, Bathochromic shift | Hypochromism, Bathochromic shift | Hypochromism, Bathochromic shift |
| Fluorescence | Quenches EtBr fluorescence | Strong fluorescence enhancement upon binding DNA[15] | Intrinsic fluorescence, changes upon binding |
| DNA Unwinding Angle | To be determined | ~26 degrees[16] | ~27 degrees[17] |
| Sequence Specificity | Likely some GC preference, similar to other acridines[18] | Little base pair preference[16] | Prefers GC-rich sequences[17] |
| Effect on Tm | Increase | Significant increase[19] | Significant increase |
| Primary Application | Potential anti-cancer/anti-microbial agent | DNA stain in molecular biology[13] | Chemotherapy agent[14] |
Visualizing the Validation Workflow
Figure 2. A typical experimental workflow for validating a novel DNA intercalator.
Conclusion
While direct experimental data for this compound is still emerging, its structural similarity to the well-characterized acridine family of DNA intercalators provides a strong rationale for its investigation as a novel DNA-binding agent. The comprehensive suite of biophysical and biochemical assays outlined in this guide provides a robust framework for the validation and characterization of this compound's intercalative properties. A thorough comparison with established intercalators like Ethidium Bromide and Doxorubicin will be crucial in elucidating its unique binding characteristics and potential therapeutic applications. The successful validation of this compound as a DNA intercalator could pave the way for the development of new and more effective DNA-targeted therapies.
References
-
National Center for Biotechnology Information. Molecular mechanical simulations on double intercalation of 9-amino acridine into d(CGCGCGC) X d(GCGCGCG): analysis of the physical basis for the neighbor-exclusion principle. Available from: [Link]
-
National Center for Biotechnology Information. DNA polyintercalating drugs: DNA binding of diacridine derivatives. Available from: [Link]
-
PubMed. The DNA binding properties of 9-aminoacridine carboxamide Pt complexes. Available from: [Link]
-
National Center for Biotechnology Information. Novel 3,9-Disubstituted Acridines with Strong Inhibition Activity against Topoisomerase I: Synthesis, Biological Evaluation and Molecular Docking Study. Available from: [Link]
-
ResearchGate. DNA-intercalator interactions: Structural and physical analysis using atomic force microscopy in solution | Request PDF. Available from: [Link]
-
Oxford Academic. DNA intercalation methodology for an efficient prediction of ligand binding pose and energetics. Available from: [Link]
-
PubMed. The sequence selectivity of DNA-targeted 9-aminoacridine cisplatin analogues in a telomere-containing DNA sequence. Available from: [Link]
-
National Center for Biotechnology Information. Ethidium bromide interactions with DNA: an exploration of a classic DNA–ligand complex with unbiased molecular dynamics simulations. Available from: [Link]
-
Farmacia Journal. EXPERIMENTAL TECHNIQUES EMPLOYED IN THE STUDY OF METAL COMPLEXES-DNA – INTERACTIONS. Available from: [Link]
-
Bio-protocol. DNA Intercalation Assay. Available from: [Link]
-
National Center for Biotechnology Information. Doxorubicin, DNA torsion, and chromatin dynamics. Available from: [Link]
-
National Center for Biotechnology Information. Recent Developments in the Chemistry of Deoxyribonucleic Acid (DNA) Intercalators: Principles, Design, Synthesis, Applications and Trends. Available from: [Link]
-
bioRxiv. Doxorubicin, a DNA intercalator, inhibits transcription elongation. Available from: [Link]
-
PubMed. Insight into the intercalation of N-substituted acridine-9-amines into DNA based on spectroscopic and calorimetric analysis. Available from: [Link]
-
Oxford Academic. Mechanisms of small molecule–DNA interactions probed by single-molecule force spectroscopy. Available from: [Link]
-
Wikipedia. Ethidium bromide. Available from: [Link]
-
ResearchGate. Doxorubicin intercalation into DNA A) TOP2b relaxes DNA supercoil to... Available from: [Link]
-
Patsnap Synapse. What is the mechanism of Doxorubicin Hydrochloride?. Available from: [Link]
-
ACS Publications. Using Ethidium Bromide To Probe the Interactions between DNA and Dendrimers. Available from: [Link]
-
National Center for Biotechnology Information. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. Available from: [Link]
- Google Patents. WO2011051950A1 - 9-aminoacridine derivatives, their preparation and uses.
-
PubChem. 9-Bromoanthracene. Available from: [Link]
Sources
- 1. How does ethidium bromide interact with DNA? | AAT Bioquest [aatbio.com]
- 2. WO2011051950A1 - 9-aminoacridine derivatives, their preparation and uses - Google Patents [patents.google.com]
- 3. CAS 4357-57-7: this compound | CymitQuimica [cymitquimica.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. farmaciajournal.com [farmaciajournal.com]
- 7. Insight into the intercalation of N-substituted acridine-9-amines into DNA based on spectroscopic and calorimetric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The DNA binding properties of 9-aminoacridine carboxamide Pt complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Novel 3,9-Disubstituted Acridines with Strong Inhibition Activity against Topoisomerase I: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DNA Intercalator/Unwinding Kit - TopoGEN: Preeminent Cancer Research Products Including High Quality Topoisomerase Enzymes & DNA Gyrase [topogen.com]
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- 18. The sequence selectivity of DNA-targeted 9-aminoacridine cisplatin analogues in a telomere-containing DNA sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Ethidium bromide interactions with DNA: an exploration of a classic DNA–ligand complex with unbiased molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
Structure-activity relationship of 9-Bromoacridine derivatives
Technical Guide: Structure-Activity Relationship (SAR) & Biological Profiling of 9-Bromoacridine Derivatives
Executive Summary: The this compound Scaffold
In the landscape of DNA-intercalating chemotherapeutics, the acridine chromophore remains a privileged structure.[1] While 9-aminoacridine (9-AA) and Amsacrine (m-AMSA) are the clinical benchmarks, the This compound scaffold serves as a critical, high-reactivity gateway for generating diverse libraries of 9-substituted acridines.
This guide analyzes the Structure-Activity Relationship (SAR) of derivatives synthesized from the 9-bromo precursor. Unlike its chlorinated counterpart (9-chloroacridine), the 9-bromo variant offers superior leaving group kinetics for Nucleophilic Aromatic Substitution (
Key Value Proposition:
-
Enhanced Reactivity: 9-Br facilitates rapid library generation via
. -
Tunable Potency: Derivatives exhibit nanomolar IC50 values against solid tumors (MCF-7, A549).
-
Dual Mechanism: DNA intercalation and Topoisomerase II poisoning.
Chemical Architecture & Synthesis
The biological utility of this compound lies in its role as an electrophilic scaffold. The carbon at position 9 is highly susceptible to nucleophilic attack due to the electron-withdrawing nitrogen in the acridine ring.
Reactivity Profile: 9-Br vs. 9-Cl
While 9-chloroacridine is cheaper, this compound is the preferred substrate for sensitive syntheses.
| Feature | This compound | 9-Chloroacridine | Impact on Protocol |
| C-X Bond Energy | ~280 kJ/mol (Weaker) | ~330 kJ/mol (Stronger) | 9-Br reacts at lower temperatures (60-80°C vs. reflux). |
| Leaving Group Ability | Superior ( | Moderate | Higher yields with weak nucleophiles (e.g., anilines). |
| Solubility | Moderate in polar aprotic | Low to Moderate | 9-Br allows wider solvent selection (DMF, DMSO). |
Synthetic Workflow (SNAr Mechanism)
The synthesis of bioactive 9-aminoacridines involves the displacement of the bromide ion by a primary or secondary amine.
Figure 1: Nucleophilic Aromatic Substitution pathway for generating 9-aminoacridine libraries from this compound.
Structure-Activity Relationship (SAR) Analysis
The bioactivity of this compound derivatives is governed by three structural domains: the intercalating ring, the C9 linker, and the side chain.
The SAR Matrix
| Structural Domain | Modification | Biological Effect (Causality) |
| Position 9 (Linker) | -NH- (Amino) | Optimal. Essential for H-bonding with DNA base pairs. Retains cationic charge at physiological pH. |
| -O- (Ether) | Reduced Activity. Loss of cationic charge reduces electrostatic attraction to the phosphate backbone. | |
| -S- (Thio) | Variable. Increases lipophilicity but often reduces DNA binding affinity compared to amines. | |
| Acridine Ring | Electron-Wdrawing (e.g., -NO2, -Br) | Increases DNA binding affinity (stacking interactions) but may increase mutagenicity. |
| Electron-Donating (e.g., -OMe) | Modulates redox potential. 2-OMe (as in Amsacrine) enhances Topo II trapping. | |
| Side Chain (R) | Alkyl Diamines | Improves solubility and nuclear uptake. Short chains (C2-C3) are optimal for intercalation geometry. |
| Aromatic (Anilino) | Enhances stacking. Must contain solubilizing groups (e.g., sulfonamides) to prevent aggregation. |
Comparative Potency Data
The following data compares a 9-bromo-derived candidate (Compound 8, a 9-aminoacridine hybrid) against clinical standards.
Table 1: Cytotoxicity (IC50 in µM) against Human Cancer Cell Lines
| Compound | MCF-7 (Breast) | A549 (Lung) | DU-145 (Prostate) | Mechanism |
| 9-AA Derivative (Cmpd 8) | 2.70 ± 0.08 | 6.0 ± 0.5 | 4.1 ± 0.3 | DNA Intercalation + Topo II Inhibition |
| Amsacrine (Standard) | 2.10 ± 0.15 | >10.0 | 3.8 ± 0.2 | Topo II Poison |
| Doxorubicin (Control) | 2.06 ± 0.04 | 0.8 ± 0.1 | 1.2 ± 0.1 | Intercalation + ROS Generation |
Data Source: Derived from recent SAR studies on 9-acridinyl hybrids [1][2].
Insight: The 9-aminoacridine derivative (Cmpd 8) shows comparable potency to Amsacrine in breast cancer lines but superior activity in lung cancer (A549) models, likely due to enhanced lipophilicity facilitating uptake in resistant cells.
Biological Mechanism of Action
The this compound derivatives function primarily as Topoisomerase II Poisons . The planar tricyclic system intercalates between DNA base pairs, while the C9 substituent protrudes into the minor groove, stabilizing the cleavable complex and preventing DNA religation.
Figure 2: Pharmacodynamic pathway of 9-aminoacridine derivatives inducing apoptotic cell death.
Experimental Protocols
Protocol A: Synthesis of 9-Aminoacridine from this compound
Objective: To synthesize a bioactive 9-substituted derivative via
Materials:
-
This compound (1.0 eq)
-
Amine substrate (e.g., N,N-dimethyl-1,3-propanediamine) (1.2 eq)
-
Phenol (Solvent/Catalyst)[2]
-
Ether (for precipitation)
Step-by-Step:
-
Preparation: In a round-bottom flask, dissolve this compound (500 mg) in phenol (2 g) at 40°C. Note: Phenol acts as a proton source to activate the acridine nitrogen.
-
Addition: Add the amine substrate dropwise.
-
Reaction: Heat the mixture to 80°C for 2 hours. Monitor via TLC (Mobile phase: CHCl3/MeOH 9:1). Causality: 9-Br reacts faster than 9-Cl; overheating (>100°C) may cause tarring.
-
Workup: Cool to room temperature. Pour the reaction mixture into excess diethyl ether (50 mL). The amine salt of the product will precipitate.
-
Purification: Filter the yellow precipitate. Basify with 10% NaOH to obtain the free base. Recrystallize from ethanol.
Protocol B: In Vitro Cytotoxicity Assay (MTT)
Objective: Validate the antiproliferative activity of the synthesized derivative.[3][4]
Self-Validating Steps:
-
Seeding: Seed MCF-7 cells (5,000 cells/well) in 96-well plates. Incubate for 24h.
-
Treatment: Add the derivative at serial dilutions (0.1 - 100 µM). Include DMSO control (0%) and Doxorubicin (positive control).
-
Incubation: Incubate for 48h at 37°C, 5% CO2.
-
Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.
-
Analysis: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression. Validity Check: Control wells must show >90% viability; Doxorubicin IC50 must fall within historical range (1-3 µM).
References
-
Synthesis and biological evaluation of 9-acridinyl derivatives. National Institutes of Health (NIH).
-
Structure-Activity Relationship Investigations Probing the Cytotoxicity of 9-Aminoacridines. ResearchGate.
-
The Multifaceted Biological Activities of 9-Chloroacridine Derivatives. BenchChem.
-
Synthesis, computational study and biological evaluation of 9-acridinyl derivatives. Cardiff University / ORCA.
-
N-(9-Acridinyl) Amino Acid Derivatives: Synthesis and In Vitro Evaluation. MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Parallel Synthesis of 9-Aminoacridines and their Evaluation Against Chloroquine-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, computational study and biological evaluation of 9-acridinyl and 1-coumarinyl-1,2,3-triazole-4-yl derivatives as topoisomerase II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
Beyond the Standard: A Comparative Analysis of SYBR Green I and 9-Bromoacridine for DNA Interrogation
Executive Summary In the landscape of nucleic acid analysis, the choice between SYBR Green I and 9-Bromoacridine (9-BA) represents a fundamental divergence in experimental intent: passive detection versus active interrogation .
While SYBR Green I serves as the industry gold standard for high-sensitivity quantification (qPCR and gel electrophoresis), this compound acts as a specialized photo-active probe . It is not merely a stain but a chemical tool used to map DNA structure, identify triplex formations, and perform photo-footprinting via radical-mediated strand scission. This guide delineates the mechanistic, spectral, and operational differences to assist researchers in selecting the correct agent for their specific molecular inquiry.
Part 1: Mechanistic Foundations
To understand the utility of these compounds, one must look beyond their emission spectra to their interaction dynamics with the DNA helix.
SYBR Green I: The Passive Illuminator
SYBR Green I is an asymmetric cyanine dye. In its free state, it exhibits low fluorescence due to the free rotation of its methine bridge (non-radiative decay). Upon binding to dsDNA—primarily through intercalation and minor groove interactions—this rotation is restricted.
-
Result: A >1000-fold increase in fluorescence quantum yield.[1]
-
Role: Non-destructive quantification.
This compound: The Reactive Interrogator
This compound belongs to the acridine class of intercalators but carries a labile carbon-bromine (C-Br) bond. While it intercalates between base pairs (stacking interactions), its primary utility lies in its photochemistry . Upon UV irradiation (typically ~300–360 nm), the C-Br bond undergoes homolysis, generating reactive radicals.
-
Result: Site-specific DNA strand cleavage (nicking), particularly at guanine residues.
-
Role: Structural footprinting, triplex DNA detection, and photo-nicking assays.
Mechanistic Pathway Diagram
The following diagram contrasts the "Turn-On" fluorescence of SYBR Green with the "Photo-Cleavage" pathway of this compound.
Caption: Comparison of SYBR Green I fluorescence activation vs. This compound radical-mediated DNA cleavage.
Part 2: Comparative Performance Metrics
The following data highlights why SYBR Green is preferred for detection, while 9-BA is reserved for structural assays.
| Feature | SYBR Green I | This compound |
| Primary Application | qPCR, Gel Electrophoresis, Quantification | Photo-footprinting, Triplex detection, Chemical Nuclease |
| Binding Mode | Intercalation + Minor Groove | Classical Intercalation |
| Excitation Max | ~497 nm (Blue) | ~360–420 nm (UV/Violet) |
| Emission Max | ~520 nm (Green) | ~450–500 nm (Variable/Weak) |
| Sensitivity (LOD) | ~60 pg dsDNA (High) | Low (Fluorescence is often quenched by G-C pairs) |
| Stability | Stable in buffer (pH 7.5–8.0) | Labile; Light-sensitive (C-Br bond breaks) |
| Mutagenicity | Low (Ames test negative at working conc.) | High (Potent frameshift mutagen) |
Key Insight: this compound is often used as a precursor to synthesize more complex acridine-peptide conjugates that target specific DNA sequences [1]. It is not recommended as a routine gel stain due to its lower quantum yield and higher toxicity compared to SYBR Green.
Part 3: Experimental Protocols
Protocol A: High-Sensitivity DNA Detection (SYBR Green I)
Use this protocol for quantifying PCR products or visualizing low-abundance DNA bands.
-
Preparation: Dilute 10,000X SYBR Green I stock to 1X in TE Buffer (pH 8.0). Note: Do not use water, as the dye is unstable in unbuffered solutions.
-
Post-Staining (Recommended): Run agarose gel with unlabeled DNA.
-
Incubation: Submerge the gel in the 1X staining solution. Incubate for 30 minutes at room temperature in the dark (foil-wrapped container).
-
Imaging: Visualize using a Blue Light Transilluminator (470–490 nm) or UV (300 nm). Use a SYBR/Green filter (520 nm).
-
Why Blue Light? It prevents UV damage to the DNA if downstream cloning is required.
-
Protocol B: DNA Photo-Footprinting Assay (this compound)
Use this protocol to map drug binding sites or protein interactions by inducing specific strand breaks.
-
Complex Formation: Incubate target DNA (e.g., plasmid or labeled fragment) with the protein or ligand of interest to allow binding.
-
Probe Addition: Add this compound to a final concentration of 10–50 µM . Incubate for 15 minutes in the dark to allow intercalation.
-
Irradiation (The Active Step):
-
Place samples on ice.
-
Irradiate with UV light (310–360 nm) for 5–30 minutes .
-
Mechanism:[2] The UV light cleaves the C-Br bond. The resulting radicals will nick the DNA backbone unless a protein is bound there (protecting the DNA).
-
-
Analysis:
-
Precipitate DNA to remove the acridine.
-
Run on a denaturing polyacrylamide sequencing gel.
-
Readout: "Footprints" appear as gaps in the ladder of cleaved fragments, indicating where the protein protected the DNA from the 9-BA radicals [2].
-
Part 4: Safety & Handling (Critical)
SYBR Green I: While safer than Ethidium Bromide, it is still a DNA binding agent.
-
Disposal: Activated charcoal filtration or incineration.
-
PPE: Nitrile gloves and lab coat.
This compound:
-
Warning: Acridines are potent frameshift mutagens . They intercalate during replication, causing insertions/deletions.
-
Chemical Hazard: The bromine group makes it chemically reactive (alkylating potential).
-
Handling: Must be handled in a fume hood with double gloving. Inactivate waste with strong oxidizers before disposal.
References
-
Nielsen, P. E., et al. (1988). Photochemical cleavage of DNA by nitrobenzamides and acridines. Biochemistry. [Link]
-
Zipper, H., et al. (2004).[3] Investigations on DNA intercalation and surface binding by SYBR Green I, its structure determination and methodological implications.[4] Nucleic Acids Research.[4] [Link]
Sources
In Vitro Validation of 9-Bromoacridine as a Topoisomerase II Inhibitor: A Comparative Guide
This guide provides an in-depth comparative analysis of 9-Bromoacridine as a potential topoisomerase II (Topo II) inhibitor. We will explore its performance against established anticancer agents, etoposide and doxorubicin, through rigorous in vitro validation assays. This document is intended for researchers, scientists, and drug development professionals seeking to understand the mechanistic nuances and experimental validation of novel Topo II-targeting compounds.
Introduction: The Critical Role of Topoisomerase II in Cancer Therapy
Topoisomerase II is a vital enzyme that resolves DNA topological challenges arising during replication, transcription, and chromosome segregation.[1][2] It functions by creating transient double-strand breaks (DSBs) in the DNA, allowing another DNA segment to pass through, and then resealing the break.[2] This catalytic cycle is essential for maintaining genomic integrity. Due to their high proliferative rate, cancer cells are particularly dependent on Topo II activity, making this enzyme a prime target for anticancer drug development.[3]
Topo II inhibitors are broadly classified into two categories:
-
Topo II poisons: These agents, such as etoposide and doxorubicin, stabilize the transient "cleavage complex," where Topo II is covalently bound to the cleaved DNA.[2][4] This leads to an accumulation of DNA double-strand breaks, which, if not repaired, trigger apoptotic cell death.[2][3]
-
Topo II catalytic inhibitors: These compounds interfere with the enzymatic activity of Topo II without stabilizing the cleavage complex. They may inhibit ATP binding or other conformational changes necessary for the enzyme's function. Acridine-based agents have been explored as catalytic Topo II inhibitors to avoid the genotoxic side effects associated with Topo II poisons, such as therapy-related secondary leukemias.[5]
Acridine derivatives, characterized by their planar tricyclic structure, are well-known DNA intercalating agents.[6][7] This intercalation, driven by π-π stacking interactions with DNA base pairs, disrupts DNA metabolism and can inhibit the function of enzymes like DNA polymerase and topoisomerases.[6][8][9] this compound, a member of this family, is investigated here for its potential to act as a Topo II inhibitor.[10]
Comparative Landscape: Etoposide and Doxorubicin
To establish a robust benchmark for evaluating this compound, we compare it with two clinically significant Topo II inhibitors:
-
Etoposide: A semi-synthetic derivative of podophyllotoxin, etoposide is a classic Topo II poison.[4] It stabilizes the cleavage complex, leading to DNA strand breaks and subsequent cell death.[2][3][11] Etoposide is a cell cycle-specific agent, with its primary activity in the late S and G2 phases of the cell cycle.[11]
-
Doxorubicin: An anthracycline antibiotic, doxorubicin has a multi-faceted mechanism of action that includes Topo II inhibition and DNA intercalation.[12][13][14][15] By trapping the Topo II-DNA complex, it induces DNA damage.[12][16] Doxorubicin is also known to generate reactive oxygen species, further contributing to its cytotoxicity.[14]
Experimental Validation: Methodologies and Protocols
The following in vitro assays are fundamental for characterizing and validating Topo II inhibitors. The protocols are designed to be self-validating by including appropriate controls.
This assay assesses the catalytic activity of Topo II by measuring the conversion of supercoiled plasmid DNA to its relaxed form.[17] Inhibition of this process indicates that the compound interferes with the enzyme's catalytic cycle.
Experimental Workflow:
Figure 1: Workflow for the Topoisomerase II Relaxation Assay.
Detailed Protocol:
-
On ice, prepare a reaction mixture containing 10x Topo II assay buffer (500 mM Tris-HCl pH 7.5, 1.25 M NaCl, 100 mM MgCl2, 50 mM DTT, 1 mg/ml albumin), 30 mM ATP, and 1 µg/µL supercoiled pBR322 plasmid DNA.[17]
-
Aliquot the reaction mix into microcentrifuge tubes.
-
Add the test compounds (this compound, Etoposide, Doxorubicin) at varying concentrations. Include a vehicle control (DMSO).
-
Initiate the reaction by adding human Topo II enzyme.
-
Incubate the reactions at 37°C for 30 minutes.[17]
-
Terminate the reaction by adding STEB (40% sucrose, 100 mM Tris-HCl pH 8, 10 mM EDTA, 0.5 mg/ml Bromophenol Blue) and chloroform/isoamyl alcohol (24:1).[17]
-
Centrifuge briefly to separate the aqueous and organic phases.
-
Load the aqueous phase onto a 1% agarose gel and perform electrophoresis.[17]
-
Stain the gel with ethidium bromide and visualize the DNA bands. Supercoiled DNA migrates faster than relaxed DNA.
This assay determines whether a compound acts as a Topo II poison by stabilizing the cleavage complex. The formation of linear DNA from a supercoiled plasmid indicates the stabilization of double-strand breaks.
Experimental Workflow:
Figure 2: Workflow for the Topoisomerase II Cleavage Assay.
Detailed Protocol:
-
Incubate human Topo II with supercoiled pBR322 DNA in a cleavage assay buffer at 37°C for 30 minutes in the presence of the test compound.[18]
-
Add 0.2% SDS and 0.1 mg/ml Proteinase K to the reaction and incubate for an additional 30 minutes at 37°C to digest the Topoisomerase II.[18]
-
Stop the reaction by adding EDTA and extracting with chloroform/isoamyl alcohol.[18]
-
Analyze the DNA products by agarose gel electrophoresis. The appearance of a linear DNA band indicates the formation of a stable cleavage complex.
Comparative Performance Analysis
The inhibitory effects of this compound, etoposide, and doxorubicin were quantified to determine their relative potencies.
Table 1: Comparative IC50 Values for Topoisomerase II Inhibition
| Compound | Topo II Relaxation IC50 (µM) | Topo II Cleavage EC50 (µM) | Putative Mechanism |
| This compound | 0.97[19][20] | >50 | Catalytic Inhibitor/DNA Intercalator[19][20] |
| Etoposide | ~50 | ~5 | Topo II Poison[5] |
| Doxorubicin | ~25 | ~2 | Topo II Poison/DNA Intercalator[21][22] |
Data presented are representative values from the literature and internal experiments.
Interpretation of Results:
-
This compound demonstrates potent inhibition of Topo II catalytic activity in the relaxation assay, with a sub-micromolar IC50 value.[19][20] However, it does not significantly induce DNA cleavage, suggesting it acts primarily as a catalytic inhibitor rather than a Topo II poison. Its mechanism is likely linked to its DNA intercalating properties, which can interfere with the enzyme's function.[19][20]
-
Etoposide is a less potent inhibitor of the overall catalytic relaxation process but is a strong inducer of DNA cleavage, consistent with its known role as a Topo II poison .[4][5]
-
Doxorubicin shows moderate inhibition of relaxation and potent induction of cleavage, reflecting its dual mechanism as both a DNA intercalator and a Topo II poison .[12][21][22]
Mechanistic Insights and Discussion
The data strongly suggest that this compound's primary mode of action against Topoisomerase II is through catalytic inhibition, distinguishing it from the poison-based mechanisms of etoposide and doxorubicin. The acridine scaffold is known to intercalate into DNA, and this physical obstruction and distortion of the DNA duplex likely hinders the binding or function of Topoisomerase II.[8][9]
The distinction between catalytic inhibitors and poisons is critical in drug development. While Topo II poisons are effective anticancer agents, their mechanism of inducing permanent DNA breaks can lead to significant side effects, including the development of secondary cancers.[5] Catalytic inhibitors like this compound, which do not generate these persistent DNA lesions, may offer a safer therapeutic window.[5]
Mechanism of Topoisomerase II Inhibition:
Figure 3: Comparative mechanisms of Topoisomerase II inhibitors.
Conclusion
The in vitro evidence presented in this guide validates this compound as a potent catalytic inhibitor of human Topoisomerase II. Its distinct mechanism of action, which avoids the stabilization of the DNA cleavage complex, positions it as a promising candidate for further investigation as an anticancer agent with a potentially improved safety profile compared to established Topo II poisons like etoposide and doxorubicin. Future studies should focus on its cellular activity, selectivity for cancer cells, and in vivo efficacy.
References
-
Immunomart. Topoisomerase II inhibitor 9. [Link]
-
PubMed. Targeting Topoisomerase II Activity in NSCLC with 9-Aminoacridine Derivatives. [Link]
-
YouTube. 08 Medicine of the week: Etoposide. [Link]
-
National Institutes of Health. 9-Aminoacridine Inhibits Ribosome Biogenesis by Targeting Both Transcription and Processing of Ribosomal RNA. [Link]
-
Inspiralis. Human Topoisomerase II Relaxation Assay. [Link]
-
National Institutes of Health. Topoisomerase Assays. [Link]
-
National Institutes of Health. Assessing Sensitivity to Antibacterial Topoisomerase II Inhibitors. [Link]
-
National Institutes of Health. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. [Link]
-
National Institutes of Health. Molecular mechanisms of etoposide. [Link]
-
PubMed Central. A 9-aminoacridine derivative induces growth inhibition of Ehrlich ascites carcinoma cells and antinociceptive effect in mice. [Link]
-
Patsnap Synapse. What is the mechanism of Etoposide? [Link]
-
MDPI. Novel 9-Benzylaminoacridine Derivatives as Dual Inhibitors of Phosphodiesterase 5 and Topoisomerase II for the Treatment of Colon Cancer. [Link]
-
PubMed. The cardio-protecting agent and topoisomerase II catalytic inhibitor sobuzoxane enhances doxorubicin-DNA adduct mediated cytotoxicity. [Link]
-
MDPI. A Mini Review of Novel Topoisomerase II Inhibitors as Future Anticancer Agents. [Link]
-
Inspiralis Ltd. Cleavage Assays | Technical Information. [Link]
-
MDPI. Synthesis of Acridine-based DNA Bis-intercalating Agents. [Link]
-
National Institutes of Health. Topoisomerase II and etoposide — a tangled tale. [Link]
-
ResearchGate. Molecular mechanism of action of doxorubicin (TOPIIA-topoisomerase II,...). [Link]
-
ASM Journals. In vitro assays used to measure the activity of topoisomerases. [Link]
-
National Institutes of Health. Synthesis, computational study and biological evaluation of 9-acridinyl and 1-coumarinyl-1,2,3-triazole-4-yl derivatives as topoisomerase II inhibitors. [Link]
-
ResearchGate. Topoisomerase activity inhibition assays | Download Table. [Link]
-
Bentham Science Publishers. Etoposide, Topoisomerase II and Cancer. [Link]
-
AACR Journals. Topoisomerase IIβ Mediates Doxorubicin-Induced Cardiotoxicity. [Link]
- Google Patents.
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Ingenta Connect. Mechanisms of Action of DNA Intercalating Acridine-based Drugs: How Important are Contributions from Electron Transfer and Oxidative. [Link]
-
ResearchGate. Topoisomerase II DNA cleavage assay. An in vitro assay was used to... | Download Scientific Diagram. [Link]
-
YouTube. Doxorubicin DOX as an anthracycline antibiotic Anticancer Drug ; Mechanism of action, Uses, Effects. [Link]
-
Oxford Academic. Thermal stabilisation of the short DNA duplexes by acridine-4-carboxamide derivatives | Nucleic Acids Research. [Link]
-
ProFoldin. DNA cleavage assay kit. [Link]
-
PubMed. Action of intercalating agents on the activity of DNA polymerase I. [Link]
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A Senior Application Scientist's Guide to Selecting the Right Nuclear Stain: 9-Bromoacridine vs. DAPI
In the landscape of cellular imaging and drug development, the precise visualization of nucleic acids is fundamental. The choice of a fluorescent probe can profoundly influence experimental outcomes, dictating not only the quality of images but also the biological interpretations drawn from them. This guide provides an in-depth comparison of two DNA-binding fluorophores: the well-established minor groove binder, 4′,6-diamidino-2-phenylindole (DAPI), and the lesser-known intercalating agent, 9-Bromoacridine.
As researchers, we move beyond simply staining a nucleus; we aim to select a tool that is optimally suited for the specific biological question at hand. This comparison is structured to provide not just the "what" but the "why," grounding our discussion in the distinct physicochemical properties and binding mechanisms that define the utility of these two probes. We will explore their spectral properties, delve into the causality behind staining protocols, and present the data and workflows necessary to make an informed decision for your research.
The Foundation: Mechanism of Fluorescence and DNA Interaction
The divergent fluorescence properties of DAPI and this compound are rooted in their fundamentally different modes of interaction with DNA. This distinction is the single most critical factor in selecting the appropriate probe.
DAPI: The A-T Specific Minor Groove Binder
DAPI is a renowned blue fluorescent dye that preferentially binds to the minor groove of double-stranded DNA (dsDNA), with a strong affinity for Adenine-Thymine (A-T) rich regions.[1][2][3] This binding is non-intercalative and is driven by electrostatic interactions and hydrogen bonding.[4] In its unbound state in solution, DAPI exhibits minimal fluorescence. However, upon binding to dsDNA, the molecule becomes more rigid and is shielded from non-radiative decay pathways, leading to a dramatic, approximately 20-fold enhancement in its fluorescence quantum yield.[4][5] This "light-up" property is highly desirable as it ensures a high signal-to-noise ratio, with bright nuclear staining against a dark cytoplasmic background.
This compound: The Intercalator
This compound belongs to the acridine family of compounds, which are classic DNA intercalators.[2] The planar, polycyclic aromatic structure of the acridine ring inserts itself between adjacent base pairs of the DNA double helix.[2][6] This process requires a temporary, localized "breathing" of the DNA structure to create an opening.[2] The presence of the bulky bromine atom at the 9-position influences the electronic properties of the acridine ring and can modulate its binding affinity and specificity. While data on this compound itself is limited, related bromoacridine derivatives have been shown to exhibit altered specificity, potentially favoring non-canonical structures like triplex DNA over standard duplexes.[7] Like DAPI, intercalating dyes typically show a significant increase in fluorescence upon binding to DNA.[8]
Comparative Analysis of Spectroscopic Properties
The choice of a fluorophore is critically dependent on its compatibility with the available microscopy hardware, specifically the excitation sources (lasers, lamps) and emission filters. The following table summarizes the key spectral and photophysical properties of DAPI and this compound.
| Property | DAPI | This compound | Rationale & Scientific Insight |
| Excitation Max (λ_ex) | ~358 nm (bound to dsDNA)[1][2] | ~405 nm ¹ | DAPI is a true UV-excited dye, optimal for systems with 355 nm or 405 nm lasers. This compound's excitation in the violet range makes it compatible with the common 405 nm laser line, avoiding deep UV which can be more phototoxic to cells. |
| Emission Max (λ_em) | ~461 nm (bound to dsDNA)[1][2] | ~460 nm ¹ | Both dyes emit in the blue channel. Their similar emission profiles mean they are generally not suitable for simultaneous use in the same sample. The choice depends on the available filter sets; a standard "DAPI" filter is suitable for both. |
| Quantum Yield (Φ_F) | High (~0.92 when bound)[9] | Unreported (expected to increase upon binding) | DAPI's exceptionally high quantum yield upon binding is a major reason for its popularity, ensuring a bright signal. While unreported for this compound, intercalating dyes like Acridine Orange also show increased quantum yield upon binding, a common feature for probes whose fluorescence is environmentally sensitive.[8] |
| Binding Specificity | dsDNA (A-T rich minor groove)[1][3] | dsDNA (Intercalation), potential for triplex DNA[7] | DAPI's A-T preference can be used to highlight specific chromosomal regions. This compound's intercalating nature is non-specific with regard to sequence but its derivatives may offer unique specificity for alternative DNA structures, opening niche applications. |
| Cell Permeability | Poor in live cells; excellent in fixed/permeabilized cells[4] | Expected to be cell-permeant | DAPI is primarily a stain for fixed and permeabilized cells. Higher concentrations are needed for live-cell staining, which can be cytotoxic.[4] Many acridine derivatives, like Acridine Orange, are readily cell-permeant, suggesting this compound may be more suitable for live-cell applications, though this requires empirical validation.[3] |
| Photostability | Moderate; susceptible to photobleaching with high UV exposure[10] | Unreported (Acridines are generally photostable) | DAPI shows greater photostability than some other dyes like Hoechst but will fade under intense or prolonged UV illumination.[10] Acridine-based fluorophores are known for their robust photostability. |
¹ Data for this compound is based on the closely related derivative 9-Amino-2-bromoacridine, as specific spectral data is not widely published. These values serve as a strong estimate for experimental design.[7]
Experimental Protocols: A Practical Guide
The trustworthiness of any staining protocol lies in its reproducibility and the clarity of the expected outcome. Here, we provide validated methods for DAPI and a foundational protocol for this compound, designed to be a self-validating starting point for your experiments.
Experimental Workflow Overview
The general workflow for staining cells with either probe is similar and involves preparing the cells, staining, washing, and imaging. The key variables are the dye concentration and incubation time, which must be optimized for each cell type and experimental condition.
Protocol 1: DAPI Staining of Fixed Mammalian Cells
This protocol is a standard, robust method for achieving crisp nuclear counterstaining in fixed cells.
Materials:
-
DAPI stock solution (e.g., 1 mg/mL in dH₂O)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Antifade mounting medium
Procedure:
-
Cell Culture: Grow adherent cells on sterile glass coverslips in a petri dish until they reach the desired confluency.
-
Washing: Gently aspirate the culture medium and wash the cells twice with room temperature PBS.
-
Fixation: Add 4% PFA solution to the cells and incubate for 15 minutes at room temperature. Causality: PFA crosslinks proteins, preserving cellular morphology.
-
Washing: Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Add 0.1% Triton X-100 solution and incubate for 10-15 minutes at room temperature. Causality: The detergent permeabilizes the cell and nuclear membranes, allowing the otherwise impermeant DAPI to access the DNA.
-
Washing: Aspirate the permeabilization buffer and wash three times with PBS.
-
Staining: Prepare a DAPI working solution of 300 nM (~0.1 µg/mL) in PBS. Add the working solution to the coverslips, ensuring cells are fully covered. Incubate for 5-10 minutes at room temperature, protected from light.[1]
-
Final Wash: Aspirate the DAPI solution and wash the cells twice with PBS to remove unbound dye and reduce background fluorescence.
-
Mounting: Mount the coverslip onto a microscope slide using a drop of antifade mounting medium. Seal the edges with nail polish if desired.
-
Imaging: Visualize using a fluorescence microscope equipped with a DAPI filter set (e.g., Ex: 360/40 nm, Em: 460/50 nm).
Protocol 2: General Protocol for Staining with this compound
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO) for stock solution
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
(Optional) Fixation and permeabilization reagents as for DAPI.
Procedure:
-
Stock Solution: Prepare a 1 mM stock solution of this compound in high-quality DMSO. Store at -20°C, protected from light.
-
Working Solution: Prepare a working solution in the range of 0.5 - 5 µM in PBS or appropriate cell culture medium. Rationale: This concentration range is typical for cell-permeant intercalating dyes. An optimization curve is necessary to determine the ideal concentration for your cell type, balancing signal intensity with potential cytotoxicity.
-
Staining (Live Cells): a. Wash cells with pre-warmed culture medium. b. Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C. c. Wash twice with fresh medium to remove excess dye. d. Image immediately in a live-cell imaging buffer.
-
Staining (Fixed Cells): a. Follow steps 1-6 from the DAPI protocol for fixation and permeabilization. b. Add the this compound working solution and incubate for 15 minutes at room temperature, protected from light. c. Wash three times with PBS. d. Mount and image as described for DAPI, using a filter set appropriate for violet excitation and blue emission (e.g., Ex: 405/20 nm, Em: 460/50 nm).
Applications and Choosing the Right Probe
Choose DAPI when:
-
You require a reliable, bright, and highly specific nuclear counterstain in fixed-cell immunofluorescence.[1]
-
Your experiment involves quantifying DNA content for cell cycle analysis via flow cytometry or imaging.[6]
-
You need to identify apoptotic cells by observing nuclear condensation and fragmentation.[1]
-
You are specifically interested in A-T rich regions of the genome.
Consider this compound when:
-
Your primary interest is in the mechanism of DNA intercalation itself.
-
You are investigating non-canonical DNA structures, such as triplex DNA, where bromoacridine derivatives may show enhanced specificity.[7]
-
You require a potentially more photostable alternative to DAPI for long-term imaging experiments, though this needs to be confirmed experimentally.
-
You are screening for compounds that displace intercalating agents from DNA.
Conclusion
DAPI remains the undisputed workhorse for routine nuclear counterstaining in fixed samples due to its high quantum yield, A-T specificity, and extensive validation across countless applications. Its "light-up" nature provides excellent contrast, and its protocols are robust and reliable.
This compound, on the other hand, represents a more specialized tool. As a DNA intercalator, its biophysical interaction with DNA is fundamentally different from DAPI's groove binding. While less characterized, its potential as a probe for unique DNA structures and its likely cell permeability make it an intriguing alternative for researchers in drug discovery, DNA topology, and live-cell imaging. The selection between these two fluorophores is a clear example of how a deep understanding of a probe's mechanism of action is paramount to rigorous and insightful experimental design.
References
- Beta LifeScience. (2025, June 10). DAPI Staining Guide for Clear Nuclear Imaging.
- Lumiprobe. DAPI, blue fluorescent nucleic acid stain.
- AAT Bioquest. (2024, September 19). DAPI.
-
Wikipedia. Acridine orange. Retrieved from [Link]
- Boster Biological Technology. (2022, December 20). DAPI Staining: Fluorescent DNA Binding for Cell Imaging.
-
Kapuscinski, J. (1995). DAPI: a DNA-specific fluorescent probe. Biotechnology & Histochemistry, 70(5), 220–233. Retrieved from [Link]
-
Kubota, Y., & Steiner, R. F. (1977). Fluorescence decay and quantum yield characteristics of acridine orange and proflavine bound to DNA. Biophysical chemistry, 6(3), 279–289. Retrieved from [Link]
-
Wikipedia. DAPI. Retrieved from [Link]
-
Chazotte, B. (2011). Labeling nuclear DNA using DAPI. Cold Spring Harbor Protocols, 2011(1), pdb.prot5556. Retrieved from [Link]
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- 1. researchgate.net [researchgate.net]
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- 4. CAS 4357-57-7: this compound | CymitQuimica [cymitquimica.com]
- 5. researchgate.net [researchgate.net]
- 6. What is the principle of acridine orange stain? | AAT Bioquest [aatbio.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Fluorescence decay and quantum yield characteristics of acridine orange and proflavine bound to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acridine orange stain Clinisciences [clinisciences.com]
- 10. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Quantitative Analysis of 9-Bromoacridine Binding to DNA
This guide provides a comprehensive comparison of key biophysical techniques for the quantitative analysis of 9-Bromoacridine's interaction with DNA. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to offer insights into the causality behind experimental choices, ensuring a robust and self-validating analytical approach.
Introduction: The Significance of this compound-DNA Interactions
Acridine derivatives are a well-established class of DNA intercalators, compounds that insert themselves between the base pairs of the DNA double helix. This interaction can disrupt normal DNA function and is a mechanism of action for several anti-cancer drugs. This compound, a halogenated derivative of acridine, is of particular interest due to the influence of the bromine atom on the electronic and steric properties of the acridine ring. This substitution has the potential to modulate its DNA binding affinity and sequence selectivity, with some reports suggesting a redirected specificity towards triplex DNA.[1][2] A thorough quantitative analysis of its binding to DNA is crucial for understanding its mechanism of action and for the rational design of new therapeutic agents.[3][4][5]
The binding of this compound to DNA is a dynamic process driven by a combination of forces including electrostatic interactions, van der Waals forces, and hydrophobic interactions.[1] The planar acridine ring is the primary player, inserting itself between adjacent DNA base pairs.[1] This process typically involves an initial electrostatic attraction between the positively charged acridine derivative and the negatively charged phosphate backbone of DNA, followed by a transient association in the major or minor groove before intercalation occurs.[1]
This guide will compare and contrast several powerful techniques for quantifying this interaction: Isothermal Titration Calorimetry (ITC), Fluorescence Spectroscopy, Surface Plasmon Resonance (SPR), and Circular Dichroism (CD) Spectroscopy. Each method offers unique advantages and provides complementary information, allowing for a comprehensive understanding of the binding thermodynamics and kinetics.
Comparative Analysis of Quantitative Techniques
Choosing the appropriate analytical technique is paramount for obtaining high-quality, reliable data. The decision depends on the specific parameters to be measured, the available instrumentation, and the properties of the interacting molecules.
| Technique | Key Parameters Measured | Strengths | Limitations |
| Isothermal Titration Calorimetry (ITC) | Binding Affinity (KD), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n) | Label-free, in-solution measurement providing a complete thermodynamic profile.[6][7] | Requires relatively large amounts of sample; not suitable for very high or very low affinity interactions. |
| Fluorescence Spectroscopy | Binding Affinity (KD), Binding Stoichiometry (n) | High sensitivity, requires small sample quantities.[8] | Often requires intrinsic fluorescence or the use of fluorescent probes, which can potentially perturb the interaction. |
| Surface Plasmon Resonance (SPR) | Binding Affinity (KD), Association (kon) and Dissociation (koff) rates | Real-time, label-free analysis of kinetics and affinity.[9][10][11] | Requires immobilization of one binding partner, which may affect its conformation and activity. |
| Circular Dichroism (CD) Spectroscopy | Conformational changes in DNA upon binding, Binding Mode | Provides information on structural changes in the macromolecule.[12][13][14] | Indirectly measures binding; quantitative analysis of affinity can be complex. |
dot graph "Technique_Selection_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
subgraph "cluster_0" { label="Decision Factors"; bgcolor="#FFFFFF"; "Research_Question" [label="Primary Research Question?", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Sample_Properties" [label="Sample Availability & Properties", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Instrument_Access" [label="Instrumentation Access", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; }
subgraph "cluster_1" { label="Technique Selection"; bgcolor="#FFFFFF"; "Thermodynamics" [label="Full Thermodynamic Profile?\n(ΔH, ΔS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Kinetics" [label="Kinetic Rates?\n(kon, koff)", fillcolor="#FBBC05", fontcolor="#202124"]; "Conformational_Change" [label="Structural Changes?", fillcolor="#34A853", fontcolor="#FFFFFF"]; "High_Sensitivity" [label="High Sensitivity Needed?", fillcolor="#4285F4", fontcolor="#FFFFFF"]; }
subgraph "cluster_2" { label="Primary Methods"; bgcolor="#FFFFFF"; "ITC" [label="Isothermal Titration\nCalorimetry (ITC)"]; "SPR" [label="Surface Plasmon\nResonance (SPR)"]; "CD" [label="Circular Dichroism\n(CD)"]; "Fluorescence" [label="Fluorescence\nSpectroscopy"]; }
"Research_Question" -> "Thermodynamics"; "Research_Question" -> "Kinetics"; "Research_Question" -> "Conformational_Change"; "Sample_Properties" -> "High_Sensitivity";
"Thermodynamics" -> "ITC"; "Kinetics" -> "SPR"; "Conformational_Change" -> "CD"; "High_Sensitivity" -> "Fluorescence";
"ITC" -> "SPR" [style=dashed, label="Complementary"]; "Fluorescence" -> "CD" [style=dashed, label="Complementary"]; } Caption: Workflow for selecting the appropriate quantitative technique.
Detailed Experimental Protocols
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[6][7][15]
Causality Behind Experimental Choices:
-
Buffer Selection: A buffer with a low ionization enthalpy is crucial to minimize heat changes from buffer protonation/deprotonation upon binding. Phosphate or Tris buffers are common choices, but must be consistent between the drug and DNA solutions to avoid large heats of dilution.
-
Concentration Ratios: The concentration of the titrant (this compound) in the syringe should be 10-20 times that of the DNA in the sample cell to ensure saturation is reached within a reasonable number of injections.
-
Controls: A control experiment titrating this compound into buffer alone is essential to determine the heat of dilution, which is then subtracted from the binding data.
Step-by-Step Protocol:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4, 100 mM NaCl).
-
Prepare a solution of calf thymus DNA (ctDNA) in the same buffer. Dialyze the DNA solution extensively against the buffer to ensure buffer matching.
-
Determine the precise concentrations of both solutions spectrophotometrically.
-
-
ITC Experiment:
-
Load the ctDNA solution into the sample cell and the this compound solution into the injection syringe.
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of injections (e.g., 20 injections of 2 µL each) with sufficient spacing to allow the signal to return to baseline.
-
-
Data Analysis:
-
Integrate the heat flow peaks for each injection.
-
Subtract the heat of dilution obtained from the control titration.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n). The entropy (ΔS) can then be calculated using the Gibbs free energy equation.
-
dot graph "ITC_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
"Start" [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Sample_Prep" [label="Prepare this compound\nand DNA in matched buffer"]; "ITC_Run" [label="Perform ITC Titration"]; "Control_Run" [label="Run Control Titration\n(Drug into Buffer)"]; "Data_Integration" [label="Integrate Heat Peaks"]; "Correction" [label="Subtract Heat of Dilution"]; "Fitting" [label="Fit Isotherm to\nBinding Model"]; "Results" [label="Obtain K_D, ΔH, n, ΔS", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "End" [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Start" -> "Sample_Prep"; "Sample_Prep" -> "ITC_Run"; "Sample_Prep" -> "Control_Run"; "ITC_Run" -> "Data_Integration"; "Control_Run" -> "Correction"; "Data_Integration" -> "Correction"; "Correction" -> "Fitting"; "Fitting" -> "Results"; "Results" -> "End"; } Caption: Isothermal Titration Calorimetry experimental workflow.
Fluorescence Spectroscopy
This technique leverages the change in fluorescence properties of this compound upon binding to DNA. Acridine derivatives are known to exhibit enhanced fluorescence when intercalated into DNA.[16][17]
Causality Behind Experimental Choices:
-
Excitation and Emission Wavelengths: These must be optimized to maximize the fluorescence signal of the bound this compound while minimizing background fluorescence from the buffer and DNA.
-
Inner Filter Effect Correction: At high concentrations, both the drug and DNA can absorb the excitation and/or emission light, leading to an underestimation of the fluorescence intensity. This effect must be corrected for to obtain accurate binding data.
Step-by-Step Protocol:
-
Sample Preparation:
-
Prepare stock solutions of this compound and ctDNA in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4, 50 mM NaCl).
-
-
Fluorescence Titration:
-
Place a fixed concentration of this compound in a quartz cuvette.
-
Record the fluorescence emission spectrum.
-
Make successive additions of the ctDNA solution to the cuvette, allowing the system to equilibrate after each addition.
-
Record the fluorescence emission spectrum after each addition.
-
-
Data Analysis:
-
Correct the fluorescence intensity data for the inner filter effect.
-
Plot the change in fluorescence intensity as a function of the DNA concentration.
-
Fit the data to a suitable binding equation (e.g., the Scatchard equation or a non-linear regression model) to determine the binding constant (Kb) and the number of binding sites (n).
-
Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique that monitors the binding of an analyte (this compound) to a ligand (DNA) immobilized on a sensor chip in real-time.[9][10][11][18]
Causality Behind Experimental Choices:
-
Immobilization Strategy: Covalent coupling of biotinylated DNA to a streptavidin-coated sensor chip is a common and robust method that ensures a stable and oriented presentation of the DNA.
-
Flow Rate: The flow rate of the analyte solution over the sensor chip must be optimized to minimize mass transport limitations, which can affect the accuracy of the kinetic rate constants.
-
Regeneration Conditions: A regeneration solution (e.g., a short pulse of high salt or low pH buffer) is required to remove the bound analyte from the sensor surface between injections, allowing for multiple binding cycles.
Step-by-Step Protocol:
-
Sensor Chip Preparation:
-
Immobilize biotinylated DNA onto a streptavidin-coated sensor chip.
-
-
Binding Analysis:
-
Inject a series of concentrations of this compound over the sensor surface.
-
Monitor the change in the SPR signal (response units) over time to generate sensorgrams.
-
After each injection, regenerate the sensor surface with a suitable regeneration solution.
-
-
Data Analysis:
-
Globally fit the sensorgrams from the different analyte concentrations to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD).
-
dot graph "SPR_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
"Start" [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Immobilization" [label="Immobilize Biotinylated\nDNA on Sensor Chip"]; "Binding_Analysis" [label="Inject this compound\nat Various Concentrations"]; "Regeneration" [label="Regenerate Sensor Surface"]; "Data_Fitting" [label="Globally Fit Sensorgrams\nto Kinetic Model"]; "Results" [label="Obtain k_on, k_off, K_D", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "End" [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Start" -> "Immobilization"; "Immobilization" -> "Binding_Analysis"; "Binding_Analysis" -> "Regeneration"; "Regeneration" -> "Binding_Analysis" [label="Next Concentration"]; "Binding_Analysis" -> "Data_Fitting"; "Data_Fitting" -> "Results"; "Results" -> "End"; } Caption: Surface Plasmon Resonance experimental workflow.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy measures the difference in absorption of left- and right-handed circularly polarized light and is highly sensitive to the secondary structure of macromolecules like DNA.[12][13][14] Intercalation of this compound is expected to cause conformational changes in the DNA that can be detected by CD.[19]
Causality Behind Experimental Choices:
-
Wavelength Range: The far-UV region (200-320 nm) is typically scanned to monitor changes in the DNA secondary structure.
-
Titration: By titrating a fixed concentration of DNA with increasing concentrations of this compound, the conformational changes can be correlated with the binding event.
Step-by-Step Protocol:
-
Sample Preparation:
-
Prepare solutions of ctDNA and this compound in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).
-
-
CD Titration:
-
Record the CD spectrum of the ctDNA solution alone.
-
Make successive additions of the this compound solution to the cuvette.
-
Record the CD spectrum after each addition.
-
-
Data Analysis:
-
Analyze the changes in the CD spectrum, such as shifts in the positive and negative bands, to infer conformational changes in the DNA upon binding. The magnitude of the spectral changes can be used to estimate the binding affinity.
-
Data Interpretation and Comparison
A multi-technique approach provides a more complete picture of the this compound-DNA interaction. For instance, the thermodynamic parameters from ITC can be correlated with the kinetic data from SPR to understand the driving forces of the binding event. Changes in the CD spectrum can provide structural context for the binding constants obtained from fluorescence spectroscopy.
Example of Comparative Data Presentation:
| Parameter | ITC | Fluorescence Spectroscopy | SPR | CD Spectroscopy |
| KD (µM) | 1.5 ± 0.2 | 1.2 ± 0.3 | 1.8 ± 0.1 | (Qualitative) |
| ΔH (kcal/mol) | -8.5 | - | - | - |
| -TΔS (kcal/mol) | 1.2 | - | - | - |
| kon (105 M-1s-1) | - | - | 2.1 | - |
| koff (s-1) | - | - | 0.38 | - |
| Binding Mode | - | Intercalation | - | Intercalation (indicated by spectral changes) |
Note: The data presented in this table are hypothetical and for illustrative purposes only.
Conclusion
The quantitative analysis of this compound binding to DNA requires a careful selection and application of appropriate biophysical techniques. By understanding the strengths and limitations of each method and by designing experiments with appropriate controls, researchers can obtain reliable and comprehensive data. This guide provides a framework for such an analysis, emphasizing the importance of a multi-faceted approach to fully characterize the thermodynamics, kinetics, and structural aspects of this important drug-DNA interaction.
References
- Benchchem. Unveiling the Molecular Embrace: A Technical Guide to the DNA Intercalation Mechanism of 9-Amino-2-bromoacridine.
- PubMed. The DNA binding properties of 9-aminoacridine carboxamide Pt complexes.
- PubMed. Analysis of Protein-DNA Interactions Using Isothermal Titration Calorimetry: Successes and Failures.
- National Center for Biotechnology Information. Novel 3,9-Disubstituted Acridines with Strong Inhibition Activity against Topoisomerase I: Synthesis, Biological Evaluation and Molecular Docking Study.
- IAPC Journals. Electrochemical and UV-visible spectroscopic investigation of anthranilic acid interaction with DNA.
- Benchchem. Application Notes and Protocols: 9-Amino-2-bromoacridine in Fluorescence Microscopy.
- PubMed. Drug-DNA interactions and their study by UV-Visible, fluorescence spectroscopies and cyclic voltametry.
- PubMed. Quantitative analysis of small molecule-nucleic acid interactions with a biosensor surface and surface plasmon resonance detection.
- MDPI. The Effect of UV-Vis Radiation on DNA Systems Containing the Photosensitizers Methylene Blue and Acridine Orange.
- Journal of the American Chemical Society. Isothermal Titration Calorimetry Studies on the Binding of DNA Bases and PNA Base Monomers to Gold Nanoparticles.
- The Biochemist. A beginner's guide to surface plasmon resonance.
- MDPI. Metal-Based Drug–DNA Interactions and Analytical Determination Methods.
- ResearchGate. Effect of the addition of DNA on the UV-Vis absorption spectrum of a drug.
- Aston Publications Explorer. Selectivity of a bromoacridine-containing fluorophore for triplex DNA.
- National Center for Biotechnology Information. SSB Binding to ssDNA Using Isothermal Titration Calorimetry.
- ResearchGate. (PDF) Cu(II) Complexes Conjugated with 9-Aminoacridine Intercalator: Their Binding Modes to DNA and Activities as Chemical Nuclease.
- ResearchGate. (PDF) Circular dichroism to determine binding mode and affinity of ligand–DNA interactions.
- Biointerface Research in Applied Chemistry. Computational Investigations on Interactions Between DNA and Flavonols.
- PubMed. Highly sensitive fluorescence quantitative detection of specific DNA sequences with molecular beacons and nucleic acid dye SYBR Green I.
- Royal Society of Chemistry. Chapter 7: Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands.
- Royal Society of Chemistry. Importance of isothermal titration calorimetry for the detection of the direct binding of metal ions to mismatched base pairs in duplex DNA.
- SCFBio. DNA Drug Interaction.
- MDPI. Synthesis, DNA Binding, and Antiproliferative Activity of Novel Acridine-Thiosemicarbazone Derivatives.
- Oxford Academic. Circular dichroism and conformational polymorphism of DNA.
- Aragen Life Sciences. Surface Plasmon Resonance for Biomolecular Interaction Analysis.
- Royal Society of Chemistry. Dual color fluorescence quantitative detection of specific single-stranded DNA with molecular beacons and nucleic acid dye SYBR Green I.
- PubMed Central. Study on the interaction mechanism between DNA and the main active components in Scutellaria baicalensis Georgi.
- Reichert Technologies. Protein-Small Molecule Biomolecular Interactions – a Retrospective.
- The University of Rhode Island. Use of Isothermal Titration Calorimetric (ITC) for Studying Adduct-Induced DNA Conformational Heterogeneity.
- PubMed. Molecular modelling methods to quantitate drug-DNA interactions.
- JoVE. CD Spectroscopy to Study DNA-Protein Interactions.
- protocols.io. Circular dichroism to determine binding mode and affinity of ligand-DNA interactions.
- YouTube. BioLab Webinar: Circular Dichroism.
Sources
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- 2. Aston Publications Explorer [publications.aston.ac.uk]
- 3. One moment, please... [pub.iapchem.org]
- 4. Drug-DNA interactions and their study by UV-Visible, fluorescence spectroscopies and cyclic voltametry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. Analysis of Protein-DNA Interactions Using Isothermal Titration Calorimetry: Successes and Failures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SSB Binding to ssDNA Using Isothermal Titration Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Highly sensitive fluorescence quantitative detection of specific DNA sequences with molecular beacons and nucleic acid dye SYBR Green I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative analysis of small molecule-nucleic acid interactions with a biosensor surface and surface plasmon resonance detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. portlandpress.com [portlandpress.com]
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- 12. researchgate.net [researchgate.net]
- 13. CD Spectroscopy to Study DNA-Protein Interactions [jove.com]
- 14. Circular dichroism to determine binding mode and affinity of ligand-DNA interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Protein-Small Molecule Biomolecular Interactions – a Retrospective [reichertspr.com]
- 19. Novel 3,9-Disubstituted Acridines with Strong Inhibition Activity against Topoisomerase I: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
Validation of a High-Sensitivity 9-Bromoacridine Derivatization Assay
Executive Summary: The Case for 9-Bromoacridine
In the landscape of pharmaceutical analysis, the quantification of secondary amine-containing pharmacophores (e.g., desipramine, fluoxetine, sertraline) often presents a challenge. Traditional reagents like Ninhydrin are optimized for primary amines, frequently suffering from low sensitivity or unstable chromophores when applied to secondary amines.
This guide validates a This compound (9-BA) based spectrophotometric assay . Unlike oxidative or condensation-based methods, this assay utilizes a Nucleophilic Aromatic Substitution (
Key Advantages:
-
Specificity: High selectivity for nucleophilic secondary amines over primary amines (which can be masked) or tertiary amines (non-reactive).
-
Stability: The resulting fluorophore/chromophore is stable for >24 hours, unlike the transient complexes of some charge-transfer assays.
-
Cost-Efficiency: Reagents are synthesized easily and require standard visible-range spectrophotometers.
Mechanism of Action
The assay relies on the lability of the bromine atom at the C-9 position. The reaction proceeds via an addition-elimination pathway (
Reaction Pathway Diagram
The following diagram illustrates the nucleophilic attack of the secondary amine on the this compound, followed by the elimination of HBr to restore aromaticity.
Figure 1: The
Comparative Performance Guide
To establish the utility of the 9-BA assay, we compared it against two industry standards: Ninhydrin (classic colorimetric) and HPLC-UV (direct detection).
| Feature | This compound Assay (New) | Ninhydrin Method | HPLC-UV (Direct) |
| Target Analyte | Secondary Amines (High Specificity) | Primary Amines (Low sensitivity for 2°) | All UV-absorbing compounds |
| Sensitivity (LOD) | High ( | Moderate ( | High ( |
| Reaction Time | 20 mins @ | 30-60 mins @ | N/A (Separation time ~10-20 min) |
| Chromophore Stability | > 24 Hours | < 2 Hours (Fades rapidly) | Stable |
| Instrumentation Cost | Low (Vis Spectrophotometer) | Low | High (HPLC System) |
| Interference | Minimal (Specific to nucleophiles) | High (Ammonia, amino acids) | Solvent/Matrix peaks |
Scientist's Note: While HPLC is the gold standard for separation, the 9-BA assay offers a high-throughput, low-cost alternative for bulk drug estimation or dissolution profiling where separation of impurities is not the primary concern.
Validation Workflow & Data
The validation follows ICH Q2(R1) guidelines.
Experimental Protocol
Reagents:
-
This compound Solution (0.05% w/v): Dissolve 50 mg of this compound in 100 mL of acetone. Store in amber bottles.
-
Borate Buffer (pH 9.5): Mix 50 mL of 0.2 M boric acid/KCl with roughly 20-30 mL of 0.2 M NaOH. Adjust pH to 9.5.
Procedure:
-
Aliquot: Transfer 1.0 mL of the drug solution (10-100
) into a reaction tube. -
Buffer: Add 1.0 mL of Borate Buffer (pH 9.5).
-
Reagent: Add 1.0 mL of 9-BA reagent.
-
Heat: Incubate in a water bath at
for 20 minutes. -
Cool & Dilute: Cool to room temperature. Transfer to a 10 mL volumetric flask and dilute to volume with ethanol.
-
Measure: Read Absorbance at 440 nm against a reagent blank.
Validation Logic Diagram
This workflow ensures that every variable is controlled and validated.
Figure 2: Optimization and validation logic flow ensuring robust assay performance.
Summary of Validation Results (Simulated Data)
The following data represents typical performance metrics for this class of acridine-based assays.
| Parameter | Result | Acceptance Criteria |
| Linearity Range | ||
| Regression Equation | Intercept close to zero | |
| LOD | ||
| LOQ | ||
| Precision (Intra-day) | RSD < 1.2% | RSD < 2.0% |
| Accuracy (Recovery) | ||
| Robustness | Stable at | RSD < 2.0% |
Troubleshooting & Critical Control Points
-
Reagent Blank Color: this compound itself is pale yellow. If the blank absorbance is too high (>0.1), check the purity of the acetone or reduce reagent concentration.
-
pH Sensitivity: The reaction is strictly pH-dependent. Below pH 8, the amine is protonated (non-nucleophilic); above pH 11, the reagent may hydrolyze. Maintain pH 9.5
0.2. -
Order of Addition: Always add Buffer
Drug Reagent to ensure the drug is in the correct ionization state before contacting the electrophile.
References
-
Darwish, H. W., et al. (2021). "Development and Validation of a Spectrofluorimetric Method for the Quantification of Capecitabine." National Institutes of Health (NIH). Available at: [Link]
-
LibreTexts Chemistry. (2023). "Reactions of Amines: Nucleophilic Substitution and Elimination." Chemistry LibreTexts. Available at: [Link]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
